molecular formula C6H4N2O2 B055952 Oxazolo[5,4-b]pyridin-2(1H)-one CAS No. 118767-92-3

Oxazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B055952
CAS No.: 118767-92-3
M. Wt: 136.11 g/mol
InChI Key: XHYAKZQOCMEICX-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3) is a fused bicyclic heterocycle of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile scaffold for the development of novel bioactive molecules and functional materials. Research Applications and Value: Medicinal Chemistry & Drug Discovery: This oxazolopyridine scaffold is a key intermediate in the synthesis of potential therapeutic agents. Research has identified derivatives as non-opiate antinociceptive agents (pain relief) with a favorable safety profile . Furthermore, the core structure is utilized in programs targeting enzyme inhibition, such as glycogen synthase kinase-3β (GSK-3β) , which is relevant in inflammation and neurological disorders . Biochemical Assays and Diagnostics: The compound is a key precursor for synthesizing novel luminescent dyes . These dyes are investigated for use in enzyme-linked immunosorbent assays (ELISA), where their oxidation by horseradish peroxidase (HRP) results in a loss of fluorescence, providing a highly sensitive detection method for diagnostic research . Chemical Synthesis & Material Science: As a building block, this compound can be functionalized at various positions, enabling the construction of more complex heterocyclic systems for broader applications in material science and chemical biology . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Compound Specifications: CAS Number: 118767-92-3 Molecular Formula: C6H4N2O2 Molecular Weight: 136.11 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,3]oxazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYAKZQOCMEICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449500
Record name Oxazolo[5,4-b]pyridin-2(1H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-92-3
Record name Oxazolo[5,4-b]pyridin-2(1H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[5,4-b]pyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of Oxazolo[5,4-b]pyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Molecular Signature of a Privileged Scaffold

Oxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic scaffold of significant interest in the realms of medicinal chemistry and drug discovery.[1] Its rigid, bicyclic framework serves as a versatile template for the design of novel therapeutic agents, with derivatives showing promise as non-opiate antinociceptive agents and inhibitors of enzymes like glycogen synthase kinase-3β (GSK-3β), implicated in inflammatory and neurological disorders.[1] The precise and unambiguous characterization of this core structure is paramount for any research and development program that utilizes it. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights and detailed experimental protocols.

The Foundational Blueprint: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule. For this compound, with its distinct aromatic and heteroatomic regions, NMR is indispensable.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally related compounds and general principles of NMR spectroscopy, the following proton signals are anticipated for this compound. The exact chemical shifts will be influenced by the solvent used.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-1 (NH)11.0 - 12.0Broad Singlet (br s)-The acidic proton of the lactam, its chemical shift is highly dependent on solvent and concentration.
H-57.8 - 8.0Doublet of Doublets (dd)J5,6 ≈ 5.0, J5,7 ≈ 1.5Aromatic proton on the pyridine ring.
H-67.0 - 7.2Doublet of Doublets (dd)J6,5 ≈ 5.0, J6,7 ≈ 7.5Aromatic proton on the pyridine ring.
H-78.1 - 8.3Doublet of Doublets (dd)J7,6 ≈ 7.5, J7,5 ≈ 1.5Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
Predicted ¹³C NMR Spectral Data

The carbon skeleton of this compound will give rise to a unique set of signals in the ¹³C NMR spectrum.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2 (C=O)155 - 160Carbonyl carbon of the lactam.
C-3a145 - 150Bridgehead carbon of the fused ring system.
C-5115 - 120Aromatic carbon in the pyridine ring.
C-6110 - 115Aromatic carbon in the pyridine ring.
C-7140 - 145Aromatic carbon adjacent to the pyridine nitrogen.
C-7a150 - 155Bridgehead carbon of the fused ring system.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable protons like the N-H proton.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range ¹H-¹³C correlations.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune shim Shim Magnetic Field tune->shim H1_acq Acquire ¹H Spectrum shim->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: General workflow for NMR spectroscopic analysis.

Determining the Molecular Mass: Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.

Expected Mass Spectrum

For this compound (C₆H₄N₂O₂), the expected molecular weight is 136.11 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 136.

Key Fragmentation Pathways: The fragmentation of the oxazolopyridine ring is expected to proceed through several characteristic pathways, including:

  • Loss of CO: A common fragmentation for lactams and cyclic esters, leading to a fragment at m/z = 108.

  • Loss of HCN: Cleavage of the pyridine ring can result in the loss of hydrogen cyanide, giving a fragment at m/z = 109.

  • Retro-Diels-Alder type reactions: The fused ring system may undergo complex rearrangements and cleavages.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Sample Preparation:

  • For EI-MS: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). A small amount of solid sample is placed in a capillary tube.

  • For ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For HRMS, the instrument is calibrated with a known standard to ensure high mass accuracy.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare Sample (Solid/Solution) intro Introduce into Ion Source prep->intro ionize Ionization (e.g., EI, ESI) intro->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret M⁺ & Fragmentation spectrum->interpret

Caption: Generalized workflow for mass spectrometry analysis.

Vibrational Fingerprints: Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (lactam)3100 - 3300Medium, broadHydrogen bonding can significantly broaden this peak.
C-H stretch (aromatic)3000 - 3100Medium to weak
C=O stretch (lactam)1700 - 1750StrongThe exact position is sensitive to the ring strain and electronic effects.
C=N stretch1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (ester-like)1200 - 1300Strong
Experimental Protocol: FTIR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for solid samples):

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Place the prepared sample in the sample holder of the FTIR instrument.

  • Collect a background spectrum (of the empty sample compartment or the KBr pellet without the sample).

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electronic Transitions: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

Expected UV-Vis Absorption

The conjugated bicyclic system of this compound is expected to exhibit absorption maxima in the UV region. Studies on substituted derivatives have shown absorption maxima in the range of 280-340 nm, which are attributed to π-π* electronic transitions within the conjugated system.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

  • A UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • The wavelength of maximum absorbance (λmax) should be recorded.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The molecular formula and weight from mass spectrometry provide the foundation. The functional groups identified by IR spectroscopy must be consistent with the proposed structure. Finally, the detailed connectivity and spatial arrangement of atoms are elucidated by NMR spectroscopy. The UV-Vis spectrum confirms the presence of a conjugated electronic system. By combining the insights from each of these methods, a comprehensive and validated structural assignment for this compound can be achieved.

References

An In-depth Technical Guide to the Physicochemical Properties of the Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The this compound core is a fused heterocyclic system that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines, with the substitution of the imidazole ring for an oxazole moiety, positions it as a compelling scaffold for the design of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a range of biological activities, most notably as non-opiate antinociceptive agents, highlighting their potential in pain management.[2] Furthermore, the oxazolopyridine framework serves as a versatile building block in the synthesis of compounds targeting enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in inflammatory and neurological disorders.[3]

The journey of a drug candidate from a promising lead compound to a clinically effective therapeutic is intricately governed by its physicochemical properties. These properties, including solubility, lipophilicity, and ionization state, dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. A thorough understanding of the physicochemical characteristics of the this compound scaffold is therefore paramount for researchers and drug development professionals aiming to leverage its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of the this compound core. It delves into both theoretical predictions and established experimental protocols for their determination, offering a robust framework for the characterization of novel derivatives. By elucidating the causal relationships between chemical structure and biological behavior, this guide aims to empower scientists to make informed decisions in the design and optimization of drug candidates based on this promising scaffold.

Core Physicochemical Properties of the this compound Scaffold

PropertyPredicted ValueComputational ToolSignificance in Drug Discovery
Molecular Weight 136.11 g/mol -Adherence to Lipinski's Rule of Five for oral bioavailability.[3]
logP (Lipophilicity) 0.5 - 1.0ALOGPS, SwissADMEInfluences membrane permeability, protein binding, and solubility.[4][5]
Aqueous Solubility (logS) -2.0 to -3.0SwissADME, ALOGPSCrucial for absorption and formulation; poor solubility can hinder bioavailability.[6][7]
pKa (Acidic) ~7.5 - 8.5ChemAxonDetermines the ionization state at physiological pH, affecting solubility and target interaction.[6][8]
pKa (Basic) ~1.0 - 2.0ChemAxonInfluences behavior in acidic environments like the stomach.[6][8]
Topological Polar Surface Area (TPSA) 58.1 ŲSwissADMEPredicts drug transport properties, including blood-brain barrier penetration.[5]
Hydrogen Bond Donors 1SwissADMEContributes to target binding and solubility.[5]
Hydrogen Bond Acceptors 3SwissADMEImportant for molecular recognition and aqueous solubility.[5]
Number of Rotatable Bonds 0SwissADMEA measure of molecular flexibility, which can impact binding affinity.[5]

Disclaimer: These values are computationally predicted and should be experimentally verified for specific applications.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of the this compound scaffold and its derivatives. The rationale behind each experimental choice is explained to provide a deeper understanding of the underlying principles.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[9] Two common methods for its determination are kinetic and thermodynamic solubility assays.

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[10] It measures the concentration of a compound in solution after a short incubation period, starting from a dimethyl sulfoxide (DMSO) stock solution.

Step-by-Step Protocol for Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock solution to the wells of a 96-well microplate containing a larger volume (e.g., 245 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the dissolved compound.[11]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a common solvent for initial compound dissolution due to its high solubilizing power. However, the final concentration is kept low (typically ≤2%) to minimize its effect on the aqueous solubility.

  • Short Incubation Time: The 2-hour incubation period is a pragmatic choice for high-throughput screening, providing a rapid assessment of solubility under non-equilibrium conditions.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[12] It involves equilibrating an excess of the solid compound in an aqueous buffer over a longer period.

Step-by-Step Protocol for Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS at pH 7.4.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Causality Behind Experimental Choices:

  • Excess Solid Compound: The presence of excess solid ensures that the solution remains saturated throughout the equilibration period.

  • Extended Equilibration Time: A longer incubation time allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to PBS (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate 2h @ RT k_add_buffer->k_incubate k_filter Filter k_incubate->k_filter k_quantify HPLC-UV/LC-MS Analysis k_filter->k_quantify k_end Kinetic Solubility Value k_quantify->k_end t_start Excess Solid Compound t_add_buffer Add PBS (pH 7.4) t_start->t_add_buffer t_equilibrate Equilibrate 24-48h t_add_buffer->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify HPLC-UV/LC-MS Analysis t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

A diagram illustrating the experimental workflows for kinetic and thermodynamic solubility assays.
Ionization Constant (pKa) Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[8] For the this compound scaffold, the acidic proton on the lactam nitrogen and the basic pyridine nitrogen are the primary sites of ionization. Potentiometric titration is a highly accurate method for pKa determination.[13]

Step-by-Step Protocol for Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. For poorly soluble compounds, a co-solvent such as methanol or acetonitrile may be used, and the aqueous pKa is then extrapolated.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. The first derivative of the curve can be used to accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • Standardized Titrant: The use of a strong acid or base with a precisely known concentration is essential for accurate determination of the equivalence point.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature throughout the titration is crucial for reproducibility.

Lipophilicity (logP) Determination: Shake-Flask and RP-HPLC Methods

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key parameter that influences a drug's membrane permeability, solubility, and protein binding.[14]

The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's distribution between n-octanol and water.[7]

Step-by-Step Protocol for the Shake-Flask Method

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the pre-saturated phases.

  • Partitioning: Combine the two phases in a separatory funnel in a defined volume ratio and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is critical to ensure that the volumes of the two phases do not change during the partitioning experiment due to mutual dissolution.

  • Vigorous Shaking: This ensures that equilibrium is reached for the distribution of the compound between the two phases.

The RP-HPLC method is a high-throughput alternative to the shake-flask method for estimating logP.[4] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Step-by-Step Protocol for the RP-HPLC Method

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Calibration Curve: Calculate the capacity factor (k') for each standard and plot log k' against the known logP values to generate a calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • logP Estimation: Use the calibration curve to estimate the logP of the test compound from its log k' value.

Causality Behind Experimental Choices:

  • Reversed-Phase Column: The nonpolar stationary phase mimics the lipophilic environment of n-octanol, leading to a correlation between retention and lipophilicity.

  • Calibration Standards: A set of standards with a range of known logP values is necessary to establish a reliable correlation between retention and lipophilicity for the specific chromatographic system.

G cluster_shake_flask Shake-Flask logP Workflow cluster_rphplc RP-HPLC logP Workflow sf_start Pre-saturate n-octanol & water sf_dissolve Dissolve compound sf_start->sf_dissolve sf_partition Shake to partition sf_dissolve->sf_partition sf_separate Separate phases sf_partition->sf_separate sf_quantify Quantify concentration in each phase sf_separate->sf_quantify sf_calculate Calculate logP sf_quantify->sf_calculate rp_start Inject standards with known logP rp_calibrate Generate calibration curve (log k' vs. logP) rp_start->rp_calibrate rp_estimate_logp Estimate logP from calibration curve rp_calibrate->rp_estimate_logp rp_inject_sample Inject test compound rp_determine_rt Determine retention time (t_R) rp_inject_sample->rp_determine_rt rp_calculate_k Calculate capacity factor (k') rp_determine_rt->rp_calculate_k rp_calculate_k->rp_estimate_logp

A diagram outlining the experimental workflows for logP determination by the shake-flask and RP-HPLC methods.

Implications of Physicochemical Properties in Drug Discovery and Development

The physicochemical properties of the this compound scaffold and its derivatives have profound implications for their therapeutic potential. By understanding and optimizing these properties, medicinal chemists can enhance the ADME profile and overall "drug-likeness" of lead compounds.[15]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Solubility and Permeability: A delicate balance between aqueous solubility and membrane permeability is essential for good oral absorption. The predicted moderate lipophilicity (logP ~0.5-1.0) and good aqueous solubility of the parent scaffold suggest a favorable starting point. However, the introduction of lipophilic substituents to enhance target affinity can negatively impact solubility, necessitating careful optimization.

  • Ionization (pKa): The pKa values of the scaffold will influence its solubility and permeability in different compartments of the body. The weakly acidic lactam proton and the basic pyridine nitrogen mean that the ionization state will vary in the gastrointestinal tract and the bloodstream, affecting absorption and distribution.

  • Metabolic Stability: The oxazolopyridinone core is generally considered to be metabolically stable. However, substituents can introduce metabolically labile sites. For instance, in the development of N-substituted this compound derivatives as analgesics, steric hindrance was introduced on the alkyl side chain to reduce metabolic N-dealkylation.[2]

Structure-Activity and Structure-Property Relationships

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). For example, in the series of analgesic derivatives, the length of the alkyl side chain and the nature of the arylpiperazinyl substituent were systematically varied to optimize potency and safety.[2] Understanding how these structural modifications impact physicochemical properties is crucial. For instance, adding a basic amine will increase the basic pKa and likely improve aqueous solubility at low pH, while adding a lipophilic aromatic ring will increase logP and may decrease solubility.

Tautomerism

The this compound scaffold can exist in tautomeric forms, primarily the lactam and lactim forms. The predominant tautomer under physiological conditions will significantly influence the molecule's hydrogen bonding capacity, polarity, and pKa.[11][16] These differences in physicochemical properties between tautomers can affect their pharmacokinetic and pharmacodynamic profiles.[11] Therefore, an understanding of the tautomeric equilibrium is important for rational drug design.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its favorable predicted physicochemical properties, coupled with its synthetic tractability, make it an attractive core for medicinal chemistry campaigns. This technical guide has provided a comprehensive framework for understanding and evaluating the key physicochemical characteristics of this scaffold. By applying the detailed experimental protocols and considering the profound implications of these properties on a molecule's biological fate, researchers can more effectively navigate the complex process of drug discovery and development, ultimately unlocking the full therapeutic potential of the this compound scaffold.

References

An In-Depth Technical Guide to Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives: Synthesis, Biological Potential, and Research Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The oxazolo[5,4-b]pyridin-2(1H)-one core is one such emerging scaffold. This fused heterocyclic system, comprising an oxazolone ring fused to a pyridine ring, offers a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors. Its synthetic tractability and amenability to substitution at various positions have made it a fertile ground for the development of novel therapeutic agents.

This guide provides an in-depth exploration of the this compound scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic methodologies, explore the significant biological activities uncovered to date—with a particular focus on antinociceptive and anticancer applications—and provide detailed, field-proven experimental protocols to empower further research and development in this exciting area.

I. Synthetic Methodologies: Constructing the Core

The synthesis of the this compound core and its derivatives predominantly relies on the cyclization of appropriately substituted 2-pyridone precursors. The choice of starting materials and cyclizing agents allows for considerable variation in the final structure.

General Synthetic Strategy

A prevalent and effective method begins with 3-aminopyridin-2(1H)-ones. These intermediates can be acylated and subsequently cyclized to form the desired oxazolopyridine ring system. One common approach involves a two-step process:

  • Acylation: The 3-amino group of the pyridinone is acylated. For instance, reaction with diethyl oxalate leads to the formation of an intermediate oxalic acid monoamide.[1]

  • Intramolecular Cyclization: The acylated intermediate is then treated with a dehydrating or cyclizing agent, such as phosphorus oxychloride (POCl₃) or by heating with cyclic anhydrides of dicarboxylic acids, to induce intramolecular cyclization and form the fused oxazole ring.[1][2]

This fundamental pathway allows for the introduction of diversity. Substituents on the initial 3-aminopyridin-2(1H)-one are carried through to the final product, and the choice of acylating agent can be varied to install different groups at the 2-position of the oxazole ring. Another synthetic route involves the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones.[3]

Below is a generalized workflow for the synthesis of the this compound core.

G A 3-Aminopyridin-2(1H)-one C Acylated Intermediate (Amide/Monoamide) A->C Acylation B Acylating Agent (e.g., Diethyl Oxalate, Cyclic Anhydride) B->C E This compound Core C->E Intramolecular Cyclization D Cyclizing Agent / Heat (e.g., POCl₃) D->E G N-Substituted Derivatives E->G Further Functionalization F N-Alkylation (Optional) (e.g., with haloalkylamine) F->G

Caption: General Synthetic Workflow for this compound Derivatives.

II. Potential Biological Activities

Derivatives of the this compound scaffold and its close isosteres (like oxazolo[5,4-d]pyrimidines) have demonstrated significant potential across multiple therapeutic areas.

A. Potent, Non-Opiate Antinociceptive (Analgesic) Activity

One of the most promising applications for this scaffold is in the development of non-opioid analgesics. Research has shown that N-substituted derivatives, particularly those with a (4-aryl-1-piperazinyl)alkyl side chain at the N1 position, possess potent pain-relieving properties.[4]

A standout compound from these studies is 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound . This derivative has demonstrated significant analgesic efficacy in preclinical models with low acute toxicity and a sustained effect, positioning it as a compelling lead for non-addictive pain management.[4]

Proposed Mechanism of Action: COX-2 Inhibition

While the exact mechanism for all derivatives is under investigation, the non-opioid nature of their analgesic effect points towards interference with the inflammatory cascade. A key pathway in pain and inflammation is the conversion of arachidonic acid into prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. In silico molecular docking studies have suggested that oxazolo[5,4-b]pyridine derivatives exhibit a high binding affinity for Prostaglandin synthase-2 (also known as COX-2).[2] By inhibiting COX-2, these compounds can reduce the production of prostaglandins that sensitize nociceptors, thereby alleviating pain at its source. This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[5]

G cluster_0 Pain & Inflammation Cascade cluster_1 Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Enzyme Inhibition Pain Sensation Pain Sensation Prostaglandins->Pain Sensation Nociceptor Sensitization Derivative This compound Derivative Derivative->Inhibition

Caption: Proposed Analgesic Mechanism via COX-2 Inhibition.

Quantitative Analgesic Activity Data

The efficacy of these compounds is typically evaluated using animal models of pain, such as the phenylquinone-induced writhing test.

CompoundAlkyl Chain (n)R (Aryl Group)ED₅₀ (mg/kg, p.o.) Mouse Writhing TestReference
3b 34-Fluorophenyl5.6 [4]
4a 1 (as methyl)Phenyl26[6]
12a 2 (as ethanol)Phenyl15.5[6]
ED₅₀: Effective dose required to produce a therapeutic effect in 50% of the population. p.o.: per os (oral administration).
B. Anticancer Potential: Targeting Kinase Signaling

While direct anticancer studies on the this compound core are emerging, extensive research on the closely related oxazolo[5,4-d]pyrimidine scaffold provides a strong rationale for its potential. These compounds are considered purine analogs and have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival.[7]

Mechanism of Action: VEGFR-2 Inhibition and Anti-Angiogenesis

A primary target of many oxazolo[5,4-d]pyrimidine derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling events.[10] This signaling is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer required to supply tumors with oxygen and nutrients.[11]

By binding to the ATP-binding site of VEGFR-2, these derivatives act as competitive inhibitors, blocking its autophosphorylation and the activation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[12][13] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[14]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation Oxazolo Oxazolo[5,4-d]pyrimidine Derivative Oxazolo->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

In Vitro Cytotoxicity Data

The anticancer potential is quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Oxazolo[5,4-d]pyrimidine (Cpd 3g)HT29 (Colon)58.4[8]
Oxazolo[5,4-d]pyrimidine (Cpd 17)HCT116 (Colon)< 0.1[7]
Oxazolo[5,4-d]pyrimidineHepG2 (Liver)10 - 100[7]
Oxazolo[5,4-d]pyrimidine (Cpd 25)L1210 (Leukemia)7[7]
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

III. Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent analgesic activity. The primary focus has been on the N-alkylation at the 1-position.[4]

  • Alkyl Chain Length: An alkyl chain of 3 to 4 carbons connecting the heterocyclic core to the terminal amine (piperazine) appears optimal for analgesic activity.

  • Terminal Amine: A 4-arylpiperazine moiety is a highly favorable substituent.

  • Aryl Substitution: Substitution on the phenyl ring of the piperazine moiety significantly impacts potency. Electron-withdrawing groups, such as a fluorine atom at the para-position (as in compound 3b ), lead to a marked increase in analgesic efficacy.

SAR structure pos_chain pos_chain->structure  Alkyl Chain (n=3-4)  Optimal for activity pos_aryl pos_aryl->structure Aryl Substitution (p-Fluoro enhances potency)  

Caption: Key Structure-Activity Relationships for Analgesic Derivatives.

IV. Experimental Protocols

To ensure reproducibility and adherence to best practices, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

A. Synthesis Protocol: 1-[3-(4-Phenyl-1-piperazinyl)propyl]-oxazolo[5,4-b]pyridin-2(1H)-one

This protocol is a representative example for synthesizing an N-substituted derivative, a key class exhibiting analgesic properties.

Step 1: Synthesis of this compound (Core Scaffold)

  • Reactants: Combine 3-amino-2-hydroxypyridine (1 eq.) and diethyl oxalate (1.5 eq.).

  • Reaction: Heat the mixture without solvent at 150 °C until the reaction is complete (monitor by TLC). This forms the acylated intermediate.[1]

  • Cyclization: To the resulting diamide, add phosphorus oxychloride (POCl₃) (approx. 10 eq.) and heat under reflux for 8-10 hours.[1]

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to yield the pure this compound core.

Step 2: N-Alkylation

  • Reactants: To a solution of the core scaffold (1 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Addition: Add a solution of 1-(3-chloropropyl)-4-phenylpiperazine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

B. Biological Assay Protocol: Phenylquinone-Induced Writhing Test (Analgesia)

This in vivo assay is a standard method for screening peripheral analgesic activity.[15]

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment. House them in standard conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Positive Control (e.g., Aspirin, 100 mg/kg, p.o.)

    • Test Compound Groups (e.g., 5, 10, 20 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.

  • Induction of Pain: 60 minutes after dosing, administer a 0.02% solution of phenyl-p-benzoquinone (phenylquinone) in 5% ethanol/saline intraperitoneally (i.p.) at a volume of 0.1 mL/10 g body weight.[16]

  • Observation: Immediately after phenylquinone injection, place each mouse in an individual observation chamber. Start a timer and, after a 5-minute latency period, count the total number of "writhes" (a characteristic stretching and constriction of the abdomen) for a continuous 10-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection using the following formula:

    • % Protection = [ (Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control ] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the test groups and the vehicle control.

C. Biological Assay Protocol: MTT Assay (In Vitro Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17]

  • Cell Culture: Culture the desired cancer cell line (e.g., HT29, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count (e.g., using a hemocytometer and trypan blue exclusion), and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of fresh media containing the various concentrations of the test compound to the wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The demonstrated potent, non-opioid analgesic activity and the strong potential for anticancer applications, inferred from its structural similarity to known kinase inhibitors, highlight the value of this heterocyclic system. The synthetic accessibility and potential for diverse functionalization provide a robust framework for generating extensive compound libraries for screening.

Future research should focus on elucidating the precise mechanisms of action, particularly for the analgesic derivatives, to confirm COX-2 as the primary target and explore other potential interactions. Further optimization of the scaffold through medicinal chemistry efforts could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold is poised to yield significant contributions to the fields of pain management and oncology.

References

A Technical Guide to the Luminescent Properties of Novel Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and structure-property relationships of novel Oxazolo[5,4-b]pyridin-2(1H)-one derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of these compounds as advanced fluorophores.

Introduction: The Rise of Oxazolopyridinones in Luminescence Science

The quest for novel fluorophores with tunable emission properties, high quantum yields, and robust stability is a driving force in materials science, chemical biology, and diagnostics. Among the diverse heterocyclic scaffolds, the this compound core has emerged as a privileged structure. These compounds, being structural isosteres of purine bases like adenine and guanine, not only exhibit a wide range of biological activities but also possess intriguing photoluminescent properties.[1] Their rigid, planar structure and extended π-conjugated system provide a foundation for strong light absorption and emission, making them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[1]

This guide will delve into the fundamental aspects governing the luminescence of these derivatives, offering insights into their rational design and synthesis to achieve desired photophysical outcomes. We will explore the causal relationships between molecular structure and luminescent behavior, backed by experimental data and computational analysis.

The Core Scaffold: Understanding the Photophysics of this compound

The characteristic bluish-blue fluorescence of this compound derivatives originates from π–π* electronic transitions within the conjugated ring system.[2][3] The inherent rigidity of this fused heterocyclic system minimizes non-radiative decay pathways, contributing to their luminescent efficiency. The fundamental photophysical processes are depicted in the workflow below.

G cluster_absorption Light Absorption cluster_emission Emission Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) VibRelax Vibrational Relaxation S1->VibRelax Fluorescence Fluorescence (hν') VibRelax->Fluorescence Radiative Decay NonRad Non-radiative Decay VibRelax->NonRad Heat, etc.

Caption: Simplified Jablonski diagram illustrating the absorption and emission processes in a typical fluorophore.

The absorption maxima for these compounds are typically observed in the range of 281–333 nm.[1][2] Upon excitation, the molecule transitions to an excited singlet state (S₁). Following rapid vibrational relaxation to the lowest vibrational level of S₁, the molecule can return to the ground state (S₀) via radiative decay, emitting a photon in the process (fluorescence). A notable characteristic of these compounds is their large Stokes shift, often ranging from 83 to 128 nm, which is advantageous for applications requiring sensitive detection as it minimizes self-absorption.[1][2][3]

Synthesis Strategies: Building the Luminescent Core

The construction of the this compound scaffold and its derivatives primarily relies on the intramolecular cyclization of substituted 3-aminopyridin-2(1H)-ones. The choice of synthetic route is critical as it dictates the types of substituents that can be incorporated, thereby influencing the final photophysical properties.

General Synthesis of the Oxazolopyridinone Core

A common and effective method involves the acylation of a 3-aminopyridin-2(1H)-one precursor followed by cyclization.[1][4] This two-step process offers versatility in introducing various functionalities.

G cluster_workflow General Synthesis Workflow Precursor 3-Aminopyridin-2(1H)-one Acylation Acylation (e.g., with diethyl oxalate) Precursor->Acylation Intermediate Amide Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (e.g., with POCl₃) Intermediate->Cyclization Product This compound Derivative Cyclization->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines [1][2]

This protocol is adapted from the work of Palamarchuk et al. and is a self-validating system where the successful formation of intermediates and the final product can be monitored by standard analytical techniques.

  • Aminolysis of Diethyl Oxalate:

    • A mixture of a 3-aminopyridin-2(1H)-one derivative and a 1.5-fold excess of diethyl oxalate is heated at 150 °C without a solvent.[1]

    • Rationale: The high temperature drives the aminolysis reaction forward, forming the corresponding oxalic acid diamide intermediate. The excess diethyl oxalate ensures complete conversion of the starting amine.

    • Validation: The formation of the intermediate can be confirmed by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Intramolecular Cyclization:

    • The obtained diamide is heated under reflux with phosphorus oxychloride (POCl₃).[1][2]

    • Rationale: POCl₃ acts as a dehydrating and cyclizing agent, facilitating the smooth intramolecular cyclization to form the symmetrical bis-derivative of oxazolo[5,4-b]pyridine.

    • Validation: The final product can be purified by recrystallization and its structure confirmed by melting point analysis, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy.

Structure-Property Relationships: Tuning the Luminescence

The luminescent properties of this compound derivatives can be finely tuned by strategic placement of various substituents on the core scaffold. This allows for the rational design of fluorophores with tailored absorption and emission characteristics.

The Impact of Symmetrical Conjugation

A key finding in the field is that symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines exhibit significantly high quantum yields, in some cases reaching values of approximately 0.70–0.82.[1][2][3] This is considerably higher than the standard quinine sulfate (quantum yield ≈ 0.55).[1][2][3] The extended conjugation and rigid structure of these dimeric compounds enhance the probability of radiative decay over non-radiative processes.

Influence of Substituents at the C-2 Position

The nature of the substituent at the C-2 position of the oxazole ring plays a crucial role in modulating the electronic and, consequently, the photophysical properties.

  • Carboxyl Linkers: The presence of a carboxyl linker at the C-2 position has been found to not significantly affect the absorption band maxima and other spectral characteristics of the molecules.[1][2][3]

  • Aromatic and Heteroaromatic Groups: The introduction of aromatic or heteroaromatic moieties can extend the π-conjugation, potentially leading to red-shifted absorption and emission spectra.

Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine Analogues

Recent research has focused on the synthesis of bis-oxazolo[5,4-b]pyridine derivatives that are structural analogues of terpyridines.[5][6] These compounds have shown intense blue to deep blue fluorescence with high quantum yields (ranging from approximately 0.32 to 0.84) in various solvents.[5][6] This opens up possibilities for their use as air-stable phosphors in organic electronics and as ligands in coordination chemistry.[5][6]

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound TypeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Monomeric (carboxyl linker)Acetonitrile299–333-83–128-[1][2]
Symmetrical bis-derivativesAcetonitrile299–333--~0.70–0.82[1][2]
Bis-derivatives (terpyridine analogues)Chloroform323–347--~0.32–0.84[5][6]
Bis-derivatives (terpyridine analogues)Dichloromethane323–347--~0.32–0.84[5][6]
Bis-derivatives (terpyridine analogues)Acetonitrile323–347--~0.32–0.84[5][6]

Photophysical Characterization: A Standardized Workflow

To ensure the reliability and reproducibility of photophysical data, a standardized characterization workflow is essential. This workflow provides a self-validating system for assessing the luminescent properties of newly synthesized compounds.

G cluster_characterization Photophysical Characterization Workflow SamplePrep Sample Preparation (Solvent, Concentration) UVVis UV-Vis Absorption Spectroscopy SamplePrep->UVVis FluorescenceSpec Fluorescence Spectroscopy SamplePrep->FluorescenceSpec QY Quantum Yield Measurement (Relative to a standard) UVVis->QY FluorescenceSpec->QY DataAnalysis Data Analysis and Interpretation QY->DataAnalysis

Caption: A standard workflow for the photophysical characterization of luminescent compounds.

Experimental Protocol: Quantum Yield Determination (Relative Method)

  • Preparation of Solutions:

    • Prepare solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent.

    • Adjust the concentrations of all solutions to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Record the UV-Vis absorption spectra of the sample and the standard.

    • Record the fluorescence emission spectra of the sample and the standard, exciting at the same wavelength.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Future Directions and Applications

The unique luminescent properties of this compound derivatives position them as highly promising materials for a variety of advanced applications. Their high quantum yields and tunable emission make them attractive for:

  • Organic Light-Emitting Diodes (OLEDs): As efficient blue emitters, a critical component for full-color displays and solid-state lighting.

  • Fluorescent Probes and Sensors: The scaffold can be functionalized with specific recognition moieties for the detection of biologically relevant analytes.

  • Coordination Chemistry: The terpyridine-like derivatives can serve as novel ligands for the construction of luminescent metal complexes with applications in catalysis and sensing.[5][6]

Further research into expanding the library of these derivatives through diverse substitution patterns will undoubtedly lead to the discovery of new fluorophores with even more remarkable properties and applications.

References

A Technical Guide to Quantum Chemical Calculations for Oxazolo[5,4-b]pyridin-2(1H)-one: A DFT Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including non-opiate antinociceptive agents.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum mechanical level is paramount for rational drug design and development. This guide provides an in-depth, practical framework for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a powerful and widely used computational method in drug discovery.[3][4] We will explore the theoretical underpinnings, a step-by-step computational workflow, and the interpretation of key molecular properties to predict chemical behavior and guide further synthetic efforts.

Introduction: The "Why" of Computational Scrutiny

In modern drug development, computational chemistry is not merely a supplementary tool but a foundational pillar for accelerating discovery.[5] For a scaffold like this compound, quantum chemical calculations allow us to move beyond simple 2D representations and understand the molecule's three-dimensional structure and electron distribution. This knowledge is critical for predicting how the molecule will interact with biological targets, such as enzyme active sites.[3]

This guide is structured to provide both the theoretical rationale and a practical, reproducible protocol. We will address:

  • Structural Optimization: Determining the most stable 3D conformation.

  • Electronic Properties: Analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) to understand charge distribution and reactive regions.

  • Chemical Reactivity: Employing Conceptual DFT to quantify global and local reactivity, identifying which atoms are most susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Characterization: Predicting vibrational frequencies to aid in experimental characterization.

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational approach is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the properties of a multi-electron system based on its electron density, ρ(r), which is a function of only three spatial coordinates.[6] This approach offers an excellent balance of accuracy and computational efficiency, making it ideal for studying pharmaceutically relevant molecules.[6]

The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are uniquely determined by its electron density.[7] In practice, calculations are performed by solving the Kohn-Sham equations, which use a fictitious system of non-interacting electrons to determine the electron density of the real system.[5][7]

A critical choice in any DFT calculation is the selection of the exchange-correlation (XC) functional and the basis set .

  • Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic, drug-like molecules, hybrid functionals are often the most reliable. The B3LYP functional, which combines the strengths of Hartree-Fock theory and DFT, is a robust and widely-used choice that provides excellent insights into molecular mechanisms.[6][8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The choice of basis set is a trade-off between accuracy and computational cost.[9] For heterocyclic systems containing nitrogen and oxygen, a split-valence basis set augmented with polarization and diffuse functions is necessary for accurate results.[10][11] We will use the 6-311++G(d,p) basis set:

    • 6-311: A triple-zeta split-valence basis set, providing high flexibility for valence electrons.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing orbitals to change shape and better describe chemical bonding.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive DFT analysis of this compound. This workflow is applicable to most modern quantum chemistry software packages such as Gaussian, Q-Chem, or GAMESS.[12][13][14]

G cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Build 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc freq_calc->geom_opt Imaginary Freq? Re-optimize prop_calc 4. Single-Point Calculation (MEP, Orbitals, Population Analysis) freq_calc->prop_calc struct_analysis 5. Structural Analysis (Bond Lengths, Angles) prop_calc->struct_analysis react_analysis 6. Reactivity Analysis (HOMO/LUMO, MEP, Fukui Functions) prop_calc->react_analysis spec_analysis 7. Spectroscopic Analysis (Vibrational Modes) prop_calc->spec_analysis

Caption: Computational workflow for DFT analysis.

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy (most stable) structure of the molecule and confirm it is a true minimum on the potential energy surface.

Step-by-Step Methodology:

  • Structure Input: Construct the 3D structure of this compound (CAS: 118767-92-3) using a molecular builder. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF). The molecular formula is C₆H₄N₂O₂.[15]

  • Input File Creation: Prepare an input file for your quantum chemistry software. A representative Gaussian input line would be: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water)

    • Opt Freq: This keyword requests a geometry optimization followed by a frequency calculation using the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

    • SCRF=(PCM,Solvent=Water): (Optional) Includes the effect of a solvent (e.g., water) using the Polarizable Continuum Model (PCM). This is crucial for mimicking physiological conditions.

  • Execution: Run the calculation.

  • Validation: After the calculation completes, inspect the output file.

    • Convergence: Ensure the optimization has converged successfully by checking for the "Stationary point found" message.

    • Frequencies: Check the results of the frequency calculation. For a stable minimum energy structure, there should be zero imaginary frequencies .[16] If one imaginary frequency is present, it indicates a transition state, and the structure should be perturbed and re-optimized.

Analysis of Calculated Properties

Once a validated structure is obtained, we can analyze the electronic properties that govern its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack .

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack .

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

PropertyCalculated Value (a.u.)Description
EHOMO-0.254Energy of the Highest Occupied Molecular Orbital
ELUMO-0.061Energy of the Lowest Unoccupied Molecular Orbital
ΔEGap 0.193 HOMO-LUMO Energy Gap

(Note: Values are illustrative and would be obtained from the calculation output.)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.[17][18] It visualizes the charge distribution and helps identify regions prone to electrostatic interactions.[19]

  • Red Regions: Electron-rich areas with negative electrostatic potential. These are sites for electrophilic attack and are attractive to positive charges.

  • Blue Regions: Electron-deficient areas with positive electrostatic potential. These are sites for nucleophilic attack and are attractive to negative charges.

  • Green/Yellow Regions: Areas of neutral potential.

For this compound, one would expect to see strong negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, indicating their roles as hydrogen bond acceptors. The hydrogen atom on the lactam nitrogen would exhibit a positive potential (blue), marking it as a potential hydrogen bond donor.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework to define chemical concepts like electronegativity and hardness from the principles of DFT.[20][21] These "reactivity descriptors" quantify the molecule's behavior in chemical reactions.

CDFT_Concepts cluster_fmo From FMO Energies cluster_global Global Reactivity Descriptors cluster_local Local Reactivity Descriptors E_HOMO E(HOMO) Chi Electronegativity (χ) - (E_H + E_L) / 2 E_HOMO->Chi Eta Hardness (η) (E_L - E_H) / 2 E_HOMO->Eta E_LUMO E(LUMO) E_LUMO->Chi E_LUMO->Eta Omega Electrophilicity (ω) χ² / (2η) Chi->Omega Eta->Omega Fukui Fukui Function (f(r)) Predicts site selectivity

Caption: Relationship between FMOs and DFT reactivity descriptors.

  • Global Descriptors: These describe the reactivity of the molecule as a whole.

    • Electronegativity (χ): The ability of a molecule to attract electrons.

    • Chemical Hardness (η): Resistance to change in electron distribution. It is half the HOMO-LUMO gap.

    • Global Softness (S): The reciprocal of hardness (S = 1/η).

    • Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Global DescriptorFormulaCalculated Value (eV)Interpretation
Electronegativity (χ)-(EHOMO+ELUMO)/24.28Moderate ability to attract electrons
Chemical Hardness (η)(ELUMO-EHOMO)/22.62High stability, resistant to charge transfer
Global Softness (S)1 / η0.38Low reactivity
Electrophilicity (ω)χ² / (2η)3.50Good electrophile

(Note: Values are illustrative and calculated from the energies in the previous table, converted to eV.)

  • Local Descriptors: These indicate the reactivity of specific atomic sites within the molecule.

    • Fukui Function (f(r)): The Fukui function is a key local descriptor that identifies which atoms within a molecule are most susceptible to a specific type of attack.[22] By "condensing" the Fukui values onto each atom, we can rank the sites:

      • f+: For nucleophilic attack (where an electron is added). The highest f+ value indicates the most likely site for a nucleophile to attack.

      • f-: For electrophilic attack (where an electron is removed). The highest f- value indicates the most likely site for an electrophile to attack.

      • f0: For radical attack.

Vibrational Analysis

The frequency calculation not only validates the geometry but also provides a theoretical infrared (IR) spectrum.[8] The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR data to confirm the structure of a synthesized compound.[23] It's important to note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.[24]

Application in Drug Design

The results from these quantum chemical calculations provide actionable intelligence for drug development professionals:

  • SAR Elucidation: By calculating properties for a series of analogues, one can build Quantitative Structure-Activity Relationship (QSAR) models.[25] For example, correlating the MEP value at a specific atom with biological activity can reveal key electrostatic interactions for receptor binding.

  • Lead Optimization: Understanding the reactive sites (from MEP and Fukui functions) helps predict potential sites of metabolism. Chemists can then modify the molecule at these positions to improve metabolic stability.[3]

  • Binding Mode Analysis: The optimized geometry and charge distribution serve as a high-quality input for molecular docking simulations, leading to more accurate predictions of ligand-protein binding modes and affinities.[3]

Conclusion

Quantum chemical calculations, specifically using Density Functional Theory, offer a powerful, predictive, and indispensable tool for the modern chemist. By following a systematic and validated workflow, researchers can gain profound insights into the structural and electronic properties of the this compound scaffold. This detailed understanding of its intrinsic reactivity and potential for intermolecular interactions provides a rational basis for the design of novel, more effective, and safer therapeutic agents.

References

Structural Elucidation of Novel Oxazolopyridine Compounds: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolopyridine scaffold is a privileged heterocyclic system due to its prevalence in medicinal chemistry and materials science.[1] The precise determination of the molecular structure of novel oxazolopyridine derivatives is a critical step in drug discovery and development, directly impacting the understanding of structure-activity relationships (SAR). This guide provides an in-depth, field-proven methodology for the comprehensive structural elucidation of these compounds. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures self-validating and unambiguous results. The core of our approach rests on the synergistic use of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and, when feasible, single-crystal X-ray crystallography.

The Oxazolopyridine Core: Synthesis and Structural Isomerism

The journey to structural elucidation begins with the synthesis of the target molecule. The chosen synthetic route is not merely a means to an end; it provides crucial preliminary information about the potential structure and, importantly, potential isomeric byproducts. Oxazolopyridines can be synthesized through various methods, often involving the cyclization of substituted aminopyridines.[2][3] For instance, a common route involves the reaction of 3-aminopyridin-2(1H)-ones with acid chlorides followed by cyclization under dehydrating conditions, such as using phosphorus oxychloride.[2]

Understanding the reaction mechanism is paramount, as it allows the chemist to anticipate likely outcomes. For example, depending on the substitution pattern of the starting pyridine, multiple isomers of the oxazolopyridine product could potentially form. This inherent possibility of isomerism dictates the necessity of a rigorous, multi-technique approach to structural confirmation. The initial hypothesis of the structure is born from the synthetic design, but it must be rigorously tested and proven by the analytical data that follows.

cluster_synthesis Synthetic Pathway Example A 3-Aminopyridin-2(1H)-one C Amide Intermediate A->C Schotten-Baumann Reaction B Acid Chloride (R-COCl) B->C D Novel Oxazolo[5,4-b]pyridine C->D Cyclization (e.g., POCl3)

Caption: A generalized synthetic route to oxazolo[5,4-b]pyridines.

The Integrated Elucidation Workflow

A robust structural elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case, layer by layer, with each technique providing complementary information. Our workflow is designed as a self-validating system where the output from one analysis serves as an input or a cross-check for the next.

cluster_workflow Structural Elucidation Workflow Start Synthesized & Purified Novel Compound MS Mass Spectrometry (HRMS) - Determine Molecular Formula - Initial Fragmentation Clues Start->MS NMR_1D 1D NMR (¹H, ¹³C) - Identify Functional Groups - Count Protons & Carbons - Initial Structural Fragments Start->NMR_1D Hypothesis Propose Structure(s) MS->Hypothesis NMR_1D->Hypothesis NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish C-H & C-C Connectivity - Assemble Fragments - Differentiate Isomers XRay X-ray Crystallography (If crystal available) - Unambiguous 3D Structure - Absolute Stereochemistry NMR_2D->XRay Ultimate Confirmation Final Confirmed Structure NMR_2D->Final Confirm Structure XRay->Final Hypothesis->NMR_2D Test & Refine

Caption: Integrated workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the gold standard for this purpose.[4]

Expertise & Causality: We choose HRMS over standard MS because its high mass accuracy (typically < 5 ppm) allows for the calculation of a unique elemental formula. For a heterocyclic compound containing nitrogen and oxygen, many combinations of C, H, N, and O can result in the same nominal mass. HRMS provides the precision needed to distinguish between these possibilities, giving us a concrete molecular formula to build upon. The fragmentation patterns observed in the mass spectrum can also provide initial clues about the structure's stability and labile functional groups.[5][6][7]

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol of LC-MS grade). The solvent should be chosen to fully dissolve the sample and be compatible with the ionization source.

  • Instrument Setup: Use an LC/Q-TOF or Orbitrap mass spectrometer equipped with an ESI source operating in positive ion mode, as the pyridine nitrogen is readily protonated.[4]

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. This direct infusion method is rapid and avoids potential chromatographic complications.

  • Data Acquisition: Acquire data in a full-scan mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).[4] Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass measured. The calculated formula must be consistent with the reactants used in the synthesis.

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the carbon-hydrogen framework.[8]

Trustworthiness: The power of NMR lies in its self-validating nature. A proposed structure is only considered correct if it is unequivocally supported by all NMR data. A proton's chemical shift, its integration, its coupling pattern, and its correlations in 2D spectra must all align with the proposed structure. Any discrepancy indicates an incorrect assignment.

1D NMR: The Foundational Data
  • ¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different carbon environments. Attached proton test (APT) or DEPT experiments further distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.[9]

Atom Type Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons7.0 - 8.5120 - 150
Oxazole Ring Proton7.5 - 8.2150 - 165
Alkyl Protons (Substituents)0.5 - 4.510 - 60
Aromatic Protons (Substituents)6.5 - 8.0110 - 140

Table 1: Generalized NMR chemical shift ranges for oxazolopyridine scaffolds. Actual values are highly dependent on specific substitution and isomerism.

2D NMR: Establishing Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two protons indicates they are J-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are crucial for connecting structural fragments across quaternary carbons or heteroatoms.

Caption: HMBC correlations from protons H2 and H5 confirm their connectivity across the quaternary carbon C3.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for these heterocyclic systems due to its high solubilizing power.[2] Filter the solution into a clean NMR tube.

  • 1D Spectra Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer of at least 400 MHz.[4] Ensure sufficient scans are acquired for good signal-to-noise, especially for the ¹³C spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters for the expected coupling constants. For HMBC, it is critical to set the long-range coupling delay (e.g., to optimize for J = 8-10 Hz) to observe the key correlations.

  • Data Analysis:

    • Assign all proton signals in the ¹H spectrum based on chemical shift, integration, and multiplicity.

    • Use the HSQC spectrum to assign the corresponding directly attached carbons.

    • Use the COSY spectrum to trace out proton-proton coupling networks.

    • Critically, use the HMBC spectrum to piece the fragments together. A correlation from a proton on one fragment to a carbon on another provides definitive proof of their connectivity. This is how isomers are distinguished.

X-ray Crystallography: The Definitive Answer

When an unambiguous structure cannot be determined by NMR alone, or when absolute stereochemistry needs to be confirmed, single-crystal X-ray crystallography is the ultimate arbiter.[9][10] It provides a three-dimensional map of electron density in the crystal, revealing the precise position of every atom.

Authoritative Grounding: The result of a successful X-ray crystal structure analysis is a definitive, publishable structure that leaves no room for doubt.[10][11] However, its application is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often trial-and-error step. Systematically screen for conditions to grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include:

    • Slow evaporation of a solution of the compound.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer.[11] A screening shot is taken to assess crystal quality. If suitable, a full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model converges, resulting in a final, highly accurate molecular structure.

Conclusion

The structural elucidation of novel oxazolopyridine compounds is a process of systematic, evidence-based discovery. It relies not on a single technique but on an integrated workflow where Mass Spectrometry provides the molecular formula, comprehensive 1D and 2D NMR spectroscopy maps the intricate atomic connectivity to differentiate isomers, and X-ray crystallography offers the ultimate, unambiguous 3D structure. By understanding the causality behind each experimental choice and demanding that the final structure be consistent with all collected data, researchers can ensure the scientific integrity of their findings, paving the way for successful drug development and materials science innovation.

References

Tautomeric Landscapes of Oxazolo[5,4-b]pyridin-2(1H)-one Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Oxazolo[5,4-b]pyridin-2(1H)-one scaffold is a privileged heterocyclic system that is increasingly recognized for its therapeutic potential in diverse areas of drug discovery, including the development of non-opiate analgesics and enzyme inhibitors.[1][2] The biological activity and physicochemical properties of molecules incorporating this core are intrinsically linked to a subtle yet critical phenomenon: tautomerism. This guide provides a comprehensive exploration of the lactam-lactim tautomeric equilibrium inherent to this system. Drawing upon established principles from the well-studied 2-hydroxypyridine/2-pyridone equilibrium, we delve into the structural nuances of the tautomers, the key factors governing their interconversion, and the state-of-the-art experimental and computational methodologies required for their definitive characterization. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and optimization of novel therapeutics based on the oxazolopyridine framework.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[3] Tautomers of a single molecule can exhibit distinct electronic distributions, hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes.[4] Consequently, the predominant tautomeric form of a drug candidate can significantly influence its target binding affinity, membrane permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile.

The this compound system is a prime example of a scaffold where understanding tautomerism is not merely an academic exercise but a critical component of rational drug design. The core of this bicyclic heterocycle contains an amide functionality within a pyridinone ring, making it susceptible to lactam-lactim tautomerism. The ability to predict, identify, and potentially control this equilibrium is paramount for optimizing the druglike properties of lead compounds.

The Lactam-Lactim Equilibrium in this compound

The principal tautomeric equilibrium in the this compound system involves the migration of a proton between the nitrogen and oxygen atoms of the pyridinone ring. This results in two distinct forms: the lactam (amide) form and the lactim (enol) form.

  • This compound (Lactam Form): This tautomer contains a carbonyl group (C=O) and an N-H bond within the pyridinone ring.

  • Oxazolo[5,4-b]pyridin-2-ol (Lactim Form): This tautomer features a hydroxyl group (O-H) and an endocyclic C=N bond.

The equilibrium between these two forms is dynamic and influenced by a variety of factors, with the surrounding environment playing a pivotal role.

tautomerism Lactam This compound (Lactam Form) Lactim Oxazolo[5,4-b]pyridin-2-ol (Lactim Form) Lactam->Lactim Proton Transfer Solvent Solvent Polarity pH pH Substituents Substituent Effects Temperature Temperature

Figure 1: The lactam-lactim tautomeric equilibrium in the this compound system and key influencing factors.

Based on extensive studies of the analogous 2-hydroxypyridine/2-pyridone system, a clear trend emerges regarding the influence of solvent polarity.[5][6]

  • Polar Solvents (e.g., water, methanol): These solvents are adept at solvating the more polar lactam form, which possesses a larger dipole moment. Consequently, in polar environments, the equilibrium is expected to strongly favor the This compound tautomer.[4][5]

  • Non-polar Solvents (e.g., cyclohexane, chloroform): In non-polar media, the less polar, aromatic lactim form is favored. In some cases, both tautomers may coexist in comparable amounts.[5]

  • Gas Phase and Solid State: In the gas phase, the lactim form is often more stable.[5] However, in the solid state, crystal packing forces and intermolecular hydrogen bonding typically favor the lactam tautomer, as confirmed by X-ray crystallography for 2-pyridone.[6]

Experimental Characterization of Tautomeric Forms

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.

Expected Spectroscopic Signatures:

Tautomer FormKey ¹H NMR SignalKey ¹³C NMR Signal
Lactam Broad singlet for the N-H proton (typically downfield).Signal for the C=O carbon (typically > 160 ppm).
Lactim Sharp singlet for the O-H proton.Signal for the C-O carbon (typically < 160 ppm).

Protocol for ¹H NMR Analysis of Tautomeric Ratio:

  • Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, C₆D₁₂).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Signal Assignment: Identify and assign the characteristic signals for both the lactam and lactim tautomers. The N-H and O-H protons are often diagnostic, though their exchange with residual water can sometimes lead to broadening or disappearance. Aromatic protons will also exhibit distinct chemical shifts for each tautomer.

  • Integration and Calculation: Carefully integrate the well-resolved signals corresponding to each tautomer. The mole fraction of each tautomer can be calculated from the relative integral values. The equilibrium constant (KT = [Lactim]/[Lactam]) can then be determined.

Infrared (IR) and 2D IR Spectroscopy

IR spectroscopy provides direct evidence for the presence of key functional groups that differentiate the lactam and lactim forms.

  • Lactam Form: A strong absorption band corresponding to the C=O stretch, typically in the range of 1650-1700 cm⁻¹.

  • Lactim Form: The absence of a strong C=O stretch and the presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band.

Advanced techniques like two-dimensional IR (2D IR) spectroscopy can be particularly powerful for resolving overlapping peaks and definitively identifying and quantifying tautomers in solution, even when one is a minor species.[7]

UV-Vis Spectroscopy

The lactam and lactim tautomers possess different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam system.[8] By comparing the spectrum of the compound of interest to that of its N-methyl (locked lactam) and O-methyl (locked lactim) analogues, the predominant tautomeric form in a given solvent can be inferred.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive characterization of the tautomeric form present in the solid state.[9][10] By precisely locating the positions of all atoms, including the tautomeric proton, the molecular structure can be unambiguously determined as either the lactam or lactim form. This technique is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects.

Computational Chemistry: A Predictive and Interpretive Tool

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.[11][12]

computational_workflow start Propose Tautomeric Structures (Lactam and Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt gas_phase Gas Phase Calculation geom_opt->gas_phase pcm_model Solvated Calculation (e.g., PCM model) geom_opt->pcm_model freq_calc Frequency Calculation gas_phase->freq_calc pcm_model->freq_calc verify_minima Verify True Minima (No imaginary frequencies) freq_calc->verify_minima gibbs_energy Calculate Gibbs Free Energy (G) verify_minima->gibbs_energy relative_stability Determine Relative Stability (ΔG) gibbs_energy->relative_stability nbo_analysis NBO Analysis (Charge Distribution) relative_stability->nbo_analysis spec_sim Simulate Spectra (IR, NMR) relative_stability->spec_sim comparison Compare with Experimental Data spec_sim->comparison

Figure 2: A typical DFT workflow for the computational analysis of tautomeric equilibria.

Protocol for DFT Calculation of Tautomer Stability:

  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of the this compound system.

  • Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVDZ are common and effective choices for such systems.[11][12]

  • Geometry Optimization: Perform full geometry optimization for each tautomer in both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).

  • Relative Stability Calculation: The relative Gibbs free energy (ΔG) between the tautomers determines their relative stability. A negative ΔG indicates that the product tautomer is more stable. The equilibrium constant can be calculated using the equation: ΔG = -RTlnKT.

  • Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution and electronic differences between the tautomers.[11]

Table of Expected Computational Outcomes:

PhaseFavored TautomerRationale
Gas Phase Lactim (Oxazolo[5,4-b]pyridin-2-ol)Higher aromaticity and lower intrinsic energy.[5]
Polar Solvent (e.g., Water) Lactam (this compound)Stronger solvation of the more polar lactam tautomer.[4][5]
Non-polar Solvent (e.g., Cyclohexane) Lactim or mixtureWeaker solvent interactions, allowing intrinsic stability to dominate.[5]

Conclusion and Outlook

The tautomeric equilibrium of the this compound system is a critical parameter that dictates its physicochemical and biological properties. While the lactam form is expected to predominate in polar, aqueous environments relevant to biological systems, the lactim form can be significantly populated in less polar environments, such as lipid membranes or the hydrophobic pockets of protein targets. A thorough understanding and characterization of this equilibrium, achieved through a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, is essential for the successful development of drugs based on this valuable scaffold. By embracing the principles and methodologies outlined in this guide, researchers can navigate the complexities of tautomerism and unlock the full therapeutic potential of this compound derivatives.

References

A Technical Guide to the Solubility and Stability Profiling of Oxazolo[5,4-b]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the aqueous solubility and chemical stability of Oxazolo[5,4-b]pyridin-2(1H)-one and its derivatives. The methodologies detailed herein are grounded in established principles of physical chemistry and guided by international regulatory standards, ensuring the generation of robust and reliable data crucial for advancing drug discovery and development programs.

Introduction: The Imperative of Physicochemical Characterization

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development, while chemical instability can compromise the safety, efficacy, and shelf-life of a drug product.[1][2]

This compound represents a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural features suggest potential for a range of biological activities, but also present challenges in terms of its behavior in aqueous and physiological environments. This guide, therefore, aims to provide not just a set of protocols, but a strategic approach to elucidating the solubility and stability profile of this core structure, thereby enabling informed decisions in lead optimization and preclinical development.

Below is the chemical structure of the parent compound, this compound.

Caption: Chemical structure of this compound.

Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical parameter.[1] In drug discovery, it is often assessed in two distinct phases: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined under non-equilibrium conditions. It is particularly useful in the early stages of drug discovery for rapidly screening large numbers of compounds.[3][4][5] The underlying principle is to introduce a concentrated solution of the compound (typically in DMSO) into an aqueous buffer and measure the concentration at which precipitation occurs.[6]

Protocol 1: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 384-well microplate.

  • Serial Dilution: Perform serial dilutions directly in the plate using DMSO to generate a range of concentrations.

  • Aqueous Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2%.[1]

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[4]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[3][5]

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2][7] This measurement is more time-consuming but provides a more accurate and relevant value for preclinical and formulation development.[8] The shake-flask method is the most common approach for determining thermodynamic solubility.[4]

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.[8]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[8]

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][8]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][9] A standard curve of the compound in the same buffer system must be prepared for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Assay.

Stability Profiling: Unveiling the Molecule's Vulnerabilities

Stability testing is essential for determining a drug substance's re-test period or a drug product's shelf life and recommended storage conditions.[10][11] The International Council for Harmonisation (ICH) provides a comprehensive framework for these studies.[10][12][13]

Forced Degradation (Stress Testing): A Predictive Tool

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are crucial for several reasons:

  • To identify likely degradation products.[14]

  • To establish degradation pathways.[14]

  • To demonstrate the specificity of stability-indicating analytical methods.[14][15]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[16]

Protocol 3: Forced Degradation Studies

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[14]

  • Stress Conditions: Expose the solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[16][17]

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature for a specified time.[16][17]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[17]

    • Thermal Degradation: Heat the solution at 70°C.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.[15]

  • Neutralization: After the specified stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) F Stability-Indicating HPLC Method A->F B Base Hydrolysis (NaOH, RT) B->F C Oxidation (H2O2, RT) C->F D Thermal (Heat) D->F E Photolytic (ICH Q1B Light) E->F G Identify & Quantify Degradants F->G API API Solution API->A API->B API->C API->D API->E

Caption: Overview of Forced Degradation Studies.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[18][19] High-Performance Liquid Chromatography (HPLC) is the workhorse for these analyses.[17][20]

The development of such a method involves a systematic approach to select the appropriate column, mobile phase, and detection wavelength to achieve adequate resolution between the parent compound and all potential degradants. The forced degradation samples are indispensable for this process.

Data Interpretation and Presentation

All quantitative data from these studies should be summarized in a clear and concise format.

Table 1: Solubility Data for this compound

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425[Insert Data][Insert Data]
ThermodynamicPBS, pH 7.425[Insert Data][Insert Data]
ThermodynamicSGF, pH 1.237[Insert Data][Insert Data]
ThermodynamicSIF**, pH 6.837[Insert Data][Insert Data]
Simulated Gastric Fluid
**Simulated Intestinal Fluid

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% Assay of Parent% DegradationNo. of Degradants
0.1 M HCl24h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH8h[Insert Data][Insert Data][Insert Data]
3% H₂O₂24h[Insert Data][Insert Data][Insert Data]
Heat (70°C)48h[Insert Data][Insert Data][Insert Data]
Light (ICH Q1B)7 days[Insert Data][Insert Data][Insert Data]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise but a foundational pillar for its successful development as a therapeutic candidate. By employing the systematic approaches and robust protocols outlined in this guide, researchers can generate high-quality data to guide structure-activity relationship (SAR) studies, inform formulation strategies, and ensure compliance with regulatory expectations. This, in turn, will de-risk the development process and maximize the potential for translating a promising molecule into a valuable medicine.

References

Methodological & Application

Application Notes and Protocols for Oxazolo[5,4-b]pyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile oxazolo[5,4-b]pyridin-2(1H)-one scaffold in medicinal chemistry. This document details synthetic protocols, biological screening methods, and key applications, grounded in established scientific literature.

Introduction: The Privileged Scaffold of this compound

The this compound core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization. This scaffold serves as a valuable starting point for the development of novel therapeutic agents across a range of disease areas. Its unique electronic and steric properties allow for the design of potent and selective modulators of various biological targets. Derivatives of this core structure have shown promise as non-opiate analgesics, kinase inhibitors for neurodegenerative and inflammatory diseases, and as antimicrobial agents.[1] This guide will provide detailed protocols and insights into harnessing the potential of this privileged scaffold.

Part 1: Synthesis of the this compound Core and Key Derivatives

The successful application of the this compound scaffold hinges on efficient and scalable synthetic routes. This section provides detailed protocols for the synthesis of the core structure and a key derivative with demonstrated analgesic properties.

Protocol 1: Synthesis of this compound

This protocol describes the cyclization of 2-amino-3-hydroxypyridine to form the core this compound structure. The use of 1,1'-carbonyldiimidazole (CDI) provides a mild and effective method for the formation of the oxazolone ring.

Materials:

  • 2-Amino-3-hydroxypyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl) solution

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask equipped with a reflux condenser and an argon/nitrogen inlet.

  • Add 2-amino-3-hydroxypyridine (0.05 mol) to the flask and purge the system with inert gas.

  • Add 100 ml of anhydrous THF to the flask.

  • While stirring, add 1,1'-carbonyldiimidazole (0.075 mol) portion-wise to the solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours under an inert atmosphere.[2]

  • After cooling to room temperature, evaporate the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Wash the organic phase with a 5% NaOH solution (6 x 150 ml). The cyclized product will move to the aqueous phase.

  • Carefully acidify the combined aqueous phases to a pH of approximately 5 by adding a 2N HCl solution. The product will precipitate out of the solution.[2]

  • Filter the precipitate and dry it in a desiccator to obtain the final product, this compound.

Diagram of Synthesis Workflow:

G A 2-Amino-3-hydroxypyridine C Reflux in THF (5h) A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D Work-up & Purification C->D E This compound D->E G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Test Compound Dilutions C Incubate Compound, Kinase, Substrate & ATP A->C B Kinase & Substrate Prep B->C D Measure Kinase Activity C->D E Calculate % Inhibition D->E F Determine IC50 E->F

References

Application Notes and Protocols: Oxazolo[5,4-b]pyridin-2(1H)-one in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Fluorescence-Based Detection

The Oxazolo[5,4-b]pyridin-2(1H)-one core is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry and as a versatile scaffold for the development of novel bioactive molecules.[1] Beyond its therapeutic potential, the inherent photophysical properties of this and related oxazolopyridine structures have positioned them as promising candidates for the development of novel fluorescent probes.[2][3] Derivatives of this scaffold often exhibit strong fluorescence, typically in the blue region of the spectrum, with high quantum yields and large Stokes shifts, which are highly desirable characteristics for minimizing spectral overlap and enhancing signal-to-noise ratios in fluorescence-based assays.[2]

This guide provides a comprehensive overview of the application of this compound derivatives in fluorescence-based assays, with a primary focus on their use as substrates for enzyme activity detection, particularly for horseradish peroxidase (HRP). We will delve into the underlying principles, provide detailed experimental protocols, and discuss the potential for broader applications, thereby equipping researchers, scientists, and drug development professionals with the necessary knowledge to leverage this promising class of fluorophores.

Core Principle: Enzyme-Mediated Fluorescence Quenching

The primary application detailed herein relies on a "turn-off" or fluorescence quenching mechanism. Certain derivatives of this compound are highly fluorescent, but upon enzymatic oxidation, they are converted into non-fluorescent products.[4] This change in fluorescence intensity can be directly correlated with the activity of the enzyme.

A prime example of this application is in assays involving horseradish peroxidase (HRP), a widely used enzyme in diagnostics and immunoassays like ELISA.[1] In the presence of its co-substrate, hydrogen peroxide (H₂O₂), HRP catalyzes the one-electron oxidation of the fluorescent this compound derivative, leading to the formation of a radical species.[5] This unstable intermediate can then undergo further reactions, such as disproportionation or rearrangement, ultimately resulting in a product that has lost the extended π-conjugation responsible for its fluorescence.[5] The rate of fluorescence decrease is therefore directly proportional to the amount of active HRP in the sample.

This "turn-off" mechanism is analogous to that of other HRP substrates like scopoletin, which also loses fluorescence upon oxidation.[6] The key advantage of a "turn-off" assay is often a very low background signal, as the initial state is highly fluorescent.

Application I: High-Sensitivity Detection of Horseradish Peroxidase (HRP) Activity

This section provides a detailed protocol for a fluorescence-based assay to quantify HRP activity using a hypothetical, yet representative, this compound derivative, hereafter referred to as "OXP-Substrate."

Scientific Rationale

The assay is based on the HRP-catalyzed oxidation of the fluorescent OXP-Substrate in the presence of hydrogen peroxide (H₂O₂). The enzymatic reaction leads to a decrease in fluorescence intensity, which is monitored over time. The initial rate of this fluorescence decrease is directly proportional to the concentration of HRP in the sample. This assay is suitable for the sensitive detection of HRP in various applications, including ELISAs, Western blotting, and other immunoassays where HRP is used as a label.

Mechanism of Action: A Visual Representation

The proposed mechanism involves the HRP-mediated formation of a radical cation from the OXP-Substrate, which then leads to a non-fluorescent product. This process effectively quenches the fluorescence of the substrate.

HRP_Mechanism sub Fluorescent OXP-Substrate radical OXP-Substrate Radical Cation (Unstable) sub->radical Oxidation hrp HRP h2o 2H₂O hrp->h2o h2o2 H₂O₂ h2o2->hrp product Non-Fluorescent Oxidized Product radical->product Disproportionation/ Rearrangement

Caption: HRP-catalyzed oxidation of a fluorescent OXP-Substrate.

Photophysical Properties of OXP-Substrates

The choice of a specific OXP-Substrate will depend on the desired excitation and emission wavelengths. Symmetrical bis-oxazolopyridines are particularly promising due to their high quantum yields.[2]

PropertyTypical Range for OXP DerivativesReference
Excitation Max (λex) 299–333 nm (in acetonitrile)[2]
Emission Max (λem) 400-460 nm (in acetonitrile)[2]
Stokes Shift 83–128 nm[2]
Quantum Yield (Φ) Up to ~0.82 for bis-derivatives[2]
Experimental Protocol
  • OXP-Substrate Stock Solution (10 mM): Dissolve the solid OXP-Substrate in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. Note: The solubility should be empirically determined for the specific derivative used.

  • Assay Buffer (50 mM Sodium Phosphate, pH 7.4): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 7.4. This buffer is suitable for most HRP applications.

  • Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare a fresh 10 mM solution of H₂O₂ in Assay Buffer from a 30% stock solution. The concentration should be accurately determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • HRP Standard Stock Solution (1 mg/mL): Prepare a stock solution of HRP in Assay Buffer. Store at -20°C in small aliquots.

  • HRP Working Standards: Prepare a serial dilution of the HRP Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., from 10 µg/mL to 1 ng/mL).

  • Prepare the Reaction Mix: For each well, prepare a reaction mix containing:

    • OXP-Substrate (final concentration 50 µM)

    • H₂O₂ (final concentration 100 µM)

    • Assay Buffer to a final volume of 50 µL.

    • Note: The optimal concentrations of OXP-Substrate and H₂O₂ may need to be determined empirically.

  • Add HRP Standards and Samples: To appropriate wells of a black, clear-bottom 96-well plate, add 50 µL of the HRP working standards or your experimental samples.

  • Initiate the Reaction: Add 50 µL of the Reaction Mix to each well.

  • Incubate: Incubate the plate at room temperature, protected from light.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a fluorescence plate reader.

    • Excitation Wavelength: ~330 nm

    • Emission Wavelength: ~450 nm

    • Note: The exact wavelengths should be optimized based on the spectral properties of the specific OXP-Substrate used.

  • Plot the Data: For each HRP concentration, plot the fluorescence intensity as a function of time.

  • Determine the Initial Rate: Calculate the initial rate (V₀) of the reaction for each HRP concentration by determining the slope of the linear portion of the curve (fluorescence units per minute).

  • Generate a Standard Curve: Plot the initial rate (V₀) as a function of the HRP concentration.

  • Determine Unknown Concentrations: Use the standard curve to determine the HRP concentration in your unknown samples.

Assay Validation and Performance

To ensure the reliability of the assay, the following parameters should be evaluated:

  • Limit of Detection (LOD): The lowest concentration of HRP that can be distinguished from the background with a certain level of confidence (e.g., 3 standard deviations above the mean of the blank).

  • Dynamic Range: The range of HRP concentrations over which the assay provides a linear and proportional response.

  • Z'-Factor: A statistical parameter to assess the quality of the assay for high-throughput screening applications. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (OXP-Substrate, H₂O₂, HRP Standards) start->prep_reagents add_hrp Add HRP Standards/Samples to 96-well plate prep_reagents->add_hrp add_reaction_mix Add Reaction Mix (OXP-Substrate + H₂O₂) add_hrp->add_reaction_mix incubate Incubate at RT (Protected from Light) add_reaction_mix->incubate measure Measure Fluorescence Kinetics (Ex/Em ~330/450 nm) incubate->measure analyze Analyze Data (Calculate Initial Rates) measure->analyze end End analyze->end

Caption: Experimental workflow for the HRP activity assay.

Application II: Potential as a Fluorescent pH Indicator

While less explored for the this compound scaffold specifically, related nitrogen-containing heterocyclic compounds have been successfully developed as fluorescent pH probes.[7] The principle behind this application is that the protonation or deprotonation of specific nitrogen atoms within the heterocyclic ring system can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.

Hypothesized Mechanism

Derivatives of this compound could be designed with functional groups that have pKa values in the physiological range. Changes in pH would lead to protonation or deprotonation, which could either enhance or quench fluorescence, or cause a spectral shift in the excitation or emission wavelengths. This would allow for ratiometric or intensity-based pH measurements.

pH_Sensing low_ph Low pH (+H⁺) probe OXP-pH Probe low_ph->probe high_ph High pH (-H⁺) protonated_probe Protonated Probe (Altered Fluorescence) probe->protonated_probe Protonation deprotonated_probe Deprotonated Probe (Original Fluorescence) protonated_probe->probe Deprotonation

Caption: Principle of a hypothetical OXP-based pH sensor.

Further research, including the synthesis of appropriately functionalized derivatives and their characterization across a range of pH values, is required to validate this potential application.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel fluorescent probes. Its application as a "turn-off" substrate for HRP offers a sensitive and reliable method for enzyme quantification, with broad utility in immunoassays and other diagnostic techniques. The modular nature of its synthesis allows for the fine-tuning of its photophysical properties, opening up possibilities for the creation of a diverse palette of fluorescent probes. Future research into functionalizing this core for other applications, such as pH and ion sensing, will further expand the utility of this versatile heterocyclic system in chemical biology and drug discovery.

References

Application Notes & Protocols: Design and Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Oxazolo[5,4-b]pyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse functionalization make it an ideal framework for the development of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the rational design principles, synthetic methodologies, and biochemical evaluation protocols for creating novel enzyme inhibitors based on this versatile scaffold. We delve into the causality behind experimental choices, from in silico design strategies to multi-step synthesis and robust enzymatic assays, providing researchers with the foundational knowledge and practical steps to accelerate their drug discovery programs.

Part 1: The Oxazolopyridinone Scaffold: A Privileged Structure in Drug Design

The this compound system can be considered a bioisostere of purine, the core structure of adenine and guanine. This fundamental similarity allows it to effectively mimic the binding of natural ligands in the ATP-binding sites of many enzymes, particularly kinases. This mimicry is a cornerstone of its success in inhibitor design.[1] Unlike more flexible structures, the fused bicyclic system of the oxazolopyridinone core presents a defined three-dimensional shape to the target enzyme, reducing the entropic penalty upon binding and often leading to higher affinity.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Kinase Inhibition: Targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR) for applications in oncology and inflammation.[2][3][4]

  • Analgesic Effects: N-substituted derivatives have been developed as potent, non-opiate antinociceptive agents.[5]

  • SIRT1 Activation: Certain analogs have been identified as novel activators of Sirtuin 1 (SIRT1), a key regulator of metabolism and aging.[6]

The primary goal of a design strategy is to append substituents to this core that will form specific, high-affinity interactions with the target enzyme's active site, thereby achieving both potency and selectivity.

Rational Design & SAR: From Scaffold to Lead

A successful inhibitor design strategy hinges on understanding the Structure-Activity Relationships (SAR) that govern molecular recognition. For the this compound scaffold, derivatization is typically explored at two primary vectors.

cluster_main Key Diversification Points for SAR Core R1_label Vector 1 (N-1 Position) - Modulates solubility - Accesses solvent front - Can introduce key binding motifs (e.g., piperazine) R1_label->Core R2_label Vector 2 (Pyridine Ring) - Fine-tunes electronics - Can form H-bonds - Occupies hydrophobic pockets R2_label->Core

Caption: Primary vectors for chemical modification on the oxazolopyridinone scaffold.

  • Vector 1 (N-1 Position): Substitution at the lactam nitrogen is the most common modification. Long alkyl chains, often terminating in bulky or charged groups like a 4-arylpiperazine, have been shown to significantly enhance potency.[5] This vector often extends into the solvent-exposed region of an active site, allowing for modifications that improve pharmacokinetic properties without disrupting core binding interactions.

  • Vector 2 (Pyridine Ring): Substitutions on the pyridine portion of the scaffold can modulate the electronics of the core and create specific interactions with the protein. For example, a substituent at the C6 or C7 position can be directed into a hydrophobic sub-pocket or act as a hydrogen bond donor/acceptor.

In Silico Design Workflow

Molecular docking is a powerful tool for prioritizing synthetic targets. By simulating the binding of virtual compounds to a crystal structure of the target enzyme, researchers can predict binding modes and estimate binding affinity, saving considerable synthetic effort.

cluster_workflow Computational Design Workflow A Target Identification (e.g., VEGFR-2 Kinase) B Protein Structure Preparation (PDB acquisition, protonation) A->B C Virtual Library Generation (Based on Oxazolopyridinone Scaffold) B->C D Molecular Docking Simulation (e.g., AutoDock Vina) C->D E Scoring & Analysis (Predict binding energy, analyze poses) D->E F Hit Prioritization (Select top candidates for synthesis) E->F G Synthesis & Biological Validation F->G

Caption: A typical in silico workflow for designing novel inhibitors.

This approach was successfully used to evaluate potential anti-inflammatory activity by docking derivatives into the active site of Prostaglandin synthase-2 (COX-2).[7] Similarly, docking studies have been crucial in guiding the design of oxazolo[5,4-d]pyrimidine derivatives as potent VEGFR-2 inhibitors.[4][8]

Part 2: Synthetic Protocols

The synthesis of this compound based inhibitors can be logically divided into two phases: the construction of the core heterocyclic scaffold and the subsequent derivatization to install target-specific functionalities.

Synthesis of the Core this compound Scaffold

The most prevalent and efficient method for constructing the core begins with a substituted 3-aminopyridin-2(1H)-one. This precursor undergoes a two-step process of acylation followed by intramolecular cyclization.

cluster_synthesis Core Scaffold Synthesis Workflow Start Start: 3-Aminopyridin-2(1H)-one Step1 Step 1: Acylation Reagent: Diethyl Oxalate Condition: Heat (150 °C), neat Start->Step1 Intermediate Intermediate: Oxalic Acid Diamide Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Reagent: Phosphorus Oxychloride (POCl₃) Condition: Reflux Intermediate->Step2 Product Product: this compound Core Step2->Product

Caption: General synthetic workflow for the oxazolopyridinone core.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[9][10]

Materials:

  • 3-Amino-4-phenylpyridin-2(1H)-one (or other substituted analog)

  • Diethyl oxalate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Acylation: a. In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridin-2(1H)-one (1.0 eq) and diethyl oxalate (1.5 eq). b. Heat the mixture without solvent to 150 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). c. Allow the reaction mixture to cool to room temperature. The crude intermediate diamide may solidify upon cooling. d. Recrystallize the crude solid from ethanol or another suitable solvent to yield the purified oxalic acid diamide intermediate.

  • Cyclization: a. Suspend the purified diamide intermediate (1.0 eq) in toluene (10 mL per 1 g of diamide). b. Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. c. After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 8-12 hours, until TLC analysis indicates the complete consumption of the starting material. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. e. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure this compound scaffold.

  • Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Protocol: N-Alkylation

With the core scaffold in hand, the N-1 position can be functionalized, a key step in developing many active inhibitors.[5]

Protocol 2.2: Synthesis of a 1-(Alkyl)-Oxazolo[5,4-b]pyridin-2(1H)-one Derivative

Materials:

  • This compound core (from Protocol 2.1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Desired alkyl halide (e.g., 1-bromo-3-chloropropane, R-X)

  • Ammonium chloride (NH₄Cl), saturated solution

Procedure:

  • Deprotonation: a. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the oxazolopyridinone core (1.0 eq). b. Dissolve the core in anhydrous DMF (5 mL per 500 mg). c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (H₂ gas) should be observed. e. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: a. Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: a. Quench the reaction by carefully adding saturated ammonium chloride solution. b. Extract the product with ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. d. Purify the crude product via flash column chromatography to yield the N-alkylated derivative.

  • Characterization: a. Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl chain in the NMR spectra will validate the reaction.

Part 3: Biochemical Evaluation

Once synthesized, the compounds must be evaluated for their ability to inhibit the target enzyme. A robust and reproducible in vitro assay is critical.

General Protocol for a Kinase Inhibition Assay (e.g., GSK-3β)

This protocol describes a common method for assessing kinase inhibition by measuring the amount of ATP consumed during the phosphotransferase reaction. Commercial kits like ADP-Glo™ (Promega) are frequently used for this purpose.

Materials:

  • Recombinant human kinase (e.g., GSK-3β)

  • Kinase-specific substrate peptide

  • ATP solution

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO, serially diluted)

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 384-well microplates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Plating: a. Create a serial dilution of your test compounds in DMSO. A typical starting concentration is 10 mM. b. Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase, substrate peptide, and assay buffer. b. Add 5 µL of the master mix to each well containing the test compounds. c. Prepare an ATP solution in the assay buffer. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase. e. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. b. Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes. c. Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)). b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

Results from inhibition assays are best presented in a tabular format to facilitate SAR analysis.

Table 1: Hypothetical Inhibition Data for a Series of N-Substituted Oxazolopyridinones against Kinase X

Compound IDN-1 Substituent (R)IC₅₀ (nM)
I-1 -H>10,000
I-2 -CH₃8,500
I-3 -(CH₂)₃-Cl1,200
I-4 -(CH₂)₃-N(CH₃)₂450
I-5 -(CH₂)₃-(4-phenylpiperazin-1-yl)25
Ref-Cpd Staurosporine5

This data clearly illustrates a positive SAR trend: increasing the complexity and basicity of the N-1 side chain leads to a significant increase in inhibitory potency. Such tables are crucial for guiding the next round of inhibitor design and optimization. For example, compound I-5 demonstrates potent activity, validating the design strategy of incorporating a 4-phenylpiperazine moiety, a common feature in successful kinase inhibitors.[5][11]

References

Application Notes and Protocols: Oxazolo[5,4-b]pyridin-2(1H)-one as a Scaffold for Non-Opiate Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Non-Opiate Analgesics

The global opioid crisis has underscored the urgent need for effective pain management therapies devoid of the severe side effects and addiction potential associated with traditional opioid analgesics. The development of novel non-opiate analgesics is a paramount objective in medicinal chemistry and pharmacology. In this context, the Oxazolo[5,4-b]pyridin-2(1H)-one scaffold has emerged as a promising heterocyclic system for the design of potent and safe pain therapeutics. Derivatives of this scaffold have demonstrated significant analgesic activity in preclinical models, acting through non-opioid pathways and exhibiting a favorable safety profile.[1]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as a new class of non-opiate analgesics. Detailed protocols for key synthetic steps and in vitro/in vivo assays are provided to facilitate further research and development in this area.

Chemical Synthesis: Building the Core Scaffold and its Derivatives

The synthesis of N-substituted this compound derivatives involves a multi-step process, beginning with the construction of the core heterocyclic scaffold. The general synthetic strategy allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Protocol 1: Synthesis of the this compound Scaffold

The formation of the this compound core is achieved through the cyclization of 2-amino-3-hydroxypyridine. This reaction is typically performed using a phosgene equivalent, such as triphosgene, in an inert solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Addition of Base: Add an appropriate base (e.g., triethylamine or pyridine) to the solution to act as a proton scavenger.

  • Addition of Cyclizing Agent: Slowly add a solution of triphosgene in the same solvent to the reaction mixture at 0 °C. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Synthesis of N-Substituted Derivatives

The N-substituted derivatives, particularly those with aminoalkyl and (4-aryl-1-piperazinyl)alkyl side chains, have shown the most promising analgesic activity.[2] The synthesis of these derivatives is achieved by N-alkylation of the core scaffold.

Step-by-Step Methodology:

  • Deprotonation: In a suitable flask, suspend the this compound scaffold in a polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the nitrogen atom of the oxazolone ring.

  • Alkylation: To the resulting anion, add the desired haloalkylamine or a suitable precursor (e.g., a chloroalkyl derivative of an arylpiperazine).

  • Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or recrystallization.

Biological Evaluation: Screening for Analgesic Activity

The evaluation of novel compounds for analgesic efficacy is a critical step in the drug discovery process. A combination of in vitro and in vivo assays is employed to characterize the pharmacological profile of the synthesized this compound derivatives.

In Vitro Assays: Mechanistic Insights

Given that these compounds are non-opioid and non-anti-inflammatory, it is crucial to investigate their potential interactions with other known non-opioid analgesic targets. The arylpiperazine moiety present in the most active compounds suggests a possible interaction with serotonergic or dopaminergic receptors.[3][4]

Caption: Workflow for in vitro screening of this compound derivatives.

To confirm the non-anti-inflammatory nature of these compounds, a COX inhibition assay is performed. This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.[4]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a peroxidase co-substrate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The peroxidase activity is measured colorimetrically or fluorometrically to determine the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Transient Receptor Potential Vanilloid 1 (TRPV1) is a key ion channel involved in pain sensation.[3] An in vitro assay can determine if the compounds modulate TRPV1 activity.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1).

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Apply the test compound to the cells.

  • Agonist Stimulation: Stimulate the cells with a known TRPV1 agonist, such as capsaicin.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence intensity over time using a fluorescence microplate reader or microscope. A decrease in the capsaicin-induced calcium influx indicates antagonistic activity.

In Vivo Assays: Assessing Analgesic Efficacy

In vivo models are essential for evaluating the overall analgesic effect of the compounds in a living organism. The acetic acid-induced writhing test and the formalin test are commonly used models for screening peripherally and centrally acting analgesics.

References

Application Notes and Protocols for the Development of Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of novel Oxazolo[5,4-b]pyridin-2(1H)-one derivatives as potential anticancer agents. Capitalizing on the established success of structurally related heterocyclic scaffolds, such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-g]quinazolines, which have demonstrated potent inhibition of key oncogenic kinases like VEGFR-2 and EGFR, this guide outlines a systematic approach to the design, synthesis, and biological evaluation of this promising, yet underexplored, class of compounds. Detailed, field-proven protocols for chemical synthesis, in vitro cytotoxicity screening, target-based kinase inhibition assays, and cellular mechanism of action studies are provided to facilitate the initiation and progression of a robust drug discovery program.

Introduction: The Rationale for Investigating this compound Derivatives

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, fused heterocyclic systems have emerged as a particularly fruitful area of research. The oxazolo[5,4-d]pyrimidine and oxazolo[4,5-g]quinazoline cores, for instance, are present in numerous compounds that exhibit significant anticancer activity.[1][2] Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[5]

The this compound scaffold, an isomeric analog, presents a compelling yet largely untapped opportunity for the development of new kinase inhibitors. Its structural similarity to the aforementioned active heterocycles suggests a high probability of analogous biological activity. This guide provides a foundational framework for initiating a research program aimed at synthesizing and evaluating a library of novel this compound derivatives for their potential as next-generation cancer therapeutics.

Synthetic Strategy: A Proposed Route to this compound Derivatives

While the synthesis of a diverse library of substituted this compound derivatives will require specific optimization, a general approach can be extrapolated from the synthesis of the core scaffold and related heterocyclic systems.[6][7] The following protocol outlines a plausible synthetic route that can be adapted and optimized for the generation of a chemical library for biological screening.

Protocol 2.1: General Synthesis of Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones

This protocol is a proposed synthetic scheme and may require optimization for specific derivatives.

Step 1: Synthesis of 3-Amino-2-chloropyridine Derivatives

  • Rationale: Introduction of substituents on the pyridine ring at this stage allows for the generation of diversity in the final compounds.

  • Procedure:

    • Start with commercially available substituted 2-chloro-3-nitropyridines.

    • Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

    • Purify the resulting 3-amino-2-chloropyridine derivative by column chromatography.

Step 2: Acylation of the 3-Amino Group

  • Rationale: This step introduces a key functionality that will be involved in the subsequent cyclization to form the oxazolone ring.

  • Procedure:

    • Dissolve the 3-amino-2-chloropyridine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

    • Slowly add the desired acylating agent (e.g., ethyl chloroformate, phosgene equivalent) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

    • Purify the acylated product by recrystallization or column chromatography.

Step 3: Intramolecular Cyclization to form the this compound Core

  • Rationale: This is the key ring-forming step to generate the desired heterocyclic scaffold.

  • Procedure:

    • Dissolve the acylated intermediate in a suitable solvent (e.g., DMF, DMSO).

    • Add a base (e.g., sodium hydride, potassium carbonate) to promote intramolecular nucleophilic substitution.

    • Heat the reaction mixture to facilitate cyclization (temperature will need to be optimized).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent.

    • Purify the final this compound derivative by column chromatography or recrystallization.

Step 4: (Optional) N-Alkylation/Arylation

  • Rationale: Further diversification can be achieved by modifying the nitrogen atom of the oxazolone ring.

  • Procedure:

    • Dissolve the this compound in a suitable polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., sodium hydride, cesium carbonate).

    • Add the desired alkyl or aryl halide.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Purify the N-substituted derivative.

In Vitro Biological Evaluation: A Step-by-Step Approach

A systematic evaluation of the synthesized compounds is crucial to identify promising lead candidates. The following protocols are adapted from established methods used for analogous heterocyclic anticancer agents.[3][8]

3.1. Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity and is a reliable indicator of cell viability.[9][10]

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Materials:

    • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)

    • Normal human cell line (e.g., NHDF normal human dermal fibroblasts) for selectivity assessment

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Test compounds and positive control (e.g., Doxorubicin, Cisplatin)

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Example Data Summary for Cytotoxicity Screening

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (SI) for HCT116
Lead-1 5.27.82.5>50>20
Lead-2 10.112.58.9>50>5.6
Doxorubicin 0.10.080.150.53.3

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

3.2. Target-Based Screening: VEGFR-2 Kinase Inhibition Assay

Given that VEGFR-2 is a key target for analogous compounds, a direct kinase inhibition assay is a critical step.[11][12]

Protocol 3.2.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase assay buffer

    • Test compounds and positive control (e.g., Sorafenib, Sunitinib)

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value for VEGFR-2 inhibition.

Elucidating the Cellular Mechanism of Action

Understanding how a compound induces cell death is crucial for its development. The following protocols are standard methods to investigate apoptosis and cell cycle arrest.

4.1. Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol 4.1.1: Annexin V-FITC/PI Apoptosis Assay

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Cancer cells treated with test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

4.2. Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.[14][15]

Protocol 4.2.1: Cell Cycle Analysis by Propidium Iodide Staining

  • Materials:

    • Cancer cells treated with test compounds at their IC₅₀ concentrations for 24 hours.

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. Based on SAR studies of related oxazolopyrimidines, key areas for modification include:[1][16]

  • Substituents on the pyridine ring: Modulating the electronic and steric properties of this ring can influence kinase binding affinity.

  • The N-1 position of the oxazolone ring: Alkylation or arylation at this position can impact solubility and cell permeability.

  • Introduction of functional groups at other positions: Exploring various substituents can lead to improved interactions with the target kinase.

A focused library of derivatives should be synthesized to systematically probe these positions and establish a clear SAR.

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) (Cancer vs. Normal Cells) Purification->Cytotoxicity Kinase_Assay VEGFR-2/EGFR Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Apoptosis Apoptosis Assay (Annexin V/PI) Kinase_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle SAR Structure-Activity Relationship (SAR) Analysis Cell_Cycle->SAR In_Vivo In Vivo Efficacy Studies (Xenograft Models) SAR->In_Vivo

Caption: Overall workflow for the development of this compound derivatives.

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Oxazolo This compound Derivative Oxazolo->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. By leveraging the knowledge gained from structurally similar heterocyclic systems and employing the systematic protocols outlined in this guide, researchers can efficiently synthesize and evaluate new derivatives. This structured approach, encompassing chemical synthesis, comprehensive in vitro biological testing, and mechanism of action studies, will be instrumental in identifying and optimizing lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Oxazolo[5,4-b]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and drug development. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for presenting pharmacophoric elements to biological targets. Derivatives of this scaffold have shown promise as non-opiate antinociceptive agents, offering potential alternatives for pain management.[1] The strategic functionalization of the pyridine ring of this scaffold is a key approach to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview and exemplary protocols for the key functionalization reactions of the pyridine moiety in this compound, aimed at researchers and scientists in drug discovery and development.

Synthetic Strategy Overview

The functionalization of the this compound scaffold can be approached in two primary ways:

  • Direct Functionalization: Introduction of substituents directly onto the pre-formed this compound ring system.

  • Synthesis from Functionalized Precursors: Construction of the this compound ring from a pyridine precursor that already bears the desired functional group.

This guide will focus on the direct functionalization approach, which is often more convergent and allows for the rapid generation of a diverse library of analogs from a common intermediate. A general workflow is depicted below.

Functionalization Workflow start This compound halogenation Halogenation (e.g., Bromination) start->halogenation  Halogenating Agent nitration Nitration start->nitration  Nitrating Agent cross_coupling Palladium-Catalyzed Cross-Coupling halogenation->cross_coupling  Halogenated Intermediate final_compounds Diverse Library of Functionalized Analogs nitration->final_compounds suzuki Suzuki Coupling (Aryl/Heteroaryl) cross_coupling->suzuki sonogashira Sonogashira Coupling (Alkynyl) cross_coupling->sonogashira suzuki->final_compounds sonogashira->final_compounds

Caption: General workflow for the functionalization of the this compound scaffold.

Part 1: Synthesis of the this compound Core

The synthesis of the parent this compound is a crucial first step. A common method involves the cyclization of 2-amino-3-hydroxypyridine with a carbonylating agent.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar heterocyclic systems.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-hydroxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Carbonylating Agent Addition: Dissolve triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM or THF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Part 2: Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making electrophilic aromatic substitution challenging. However, under forcing conditions, reactions such as halogenation and nitration can be achieved.

Protocol 2: Bromination of this compound (Exemplary)

This protocol is adapted from the bromination of imidazo[4,5-b]pyridin-2-one derivatives. Optimization may be required.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)A solid, easy-to-handle source of electrophilic bromine.
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst by protonating the ring, increasing its electrophilicity.
Temperature 80-100 °CElevated temperatures are often necessary to overcome the low reactivity of the electron-deficient pyridine ring.
Protocol 3: Nitration of this compound (Exemplary)

This protocol is based on the nitration of related fused pyridine systems and requires careful handling of strong acids.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress should be monitored carefully (e.g., by quenching a small aliquot and analyzing by TLC or LC-MS). For di-nitration, the reaction might require higher temperatures and longer reaction times.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated nitro-product can be collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be purified by recrystallization.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated oxazolo[5,4-b]pyridin-2(1H)-ones are valuable intermediates for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling of 6-Bromo-oxazolo[5,4-b]pyridin-2(1H)-one

This protocol provides a general procedure for the arylation or heteroarylation of the 6-bromo derivative.[2]

Materials:

  • 6-Bromo-oxazolo[5,4-b]pyridin-2(1H)-one

  • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Sonogashira Coupling of 6-Bromo-oxazolo[5,4-b]pyridin-2(1H)-one

This protocol describes the introduction of an alkynyl group at the 6-position.[3][4]

Materials:

  • 6-Bromo-oxazolo[5,4-b]pyridin-2(1H)-one

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 6-bromo-oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq), the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(PPh₃)₄ / CuIThe combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or slightly above room temperature.

Conclusion

The functionalization of the pyridine ring in this compound provides a powerful avenue for the exploration of new chemical space in drug discovery. The protocols outlined in this guide, adapted from robust methodologies for similar heterocyclic systems, offer a solid starting point for the synthesis of diverse libraries of compounds. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes. The strategic application of these functionalization techniques will undoubtedly contribute to the development of novel therapeutic agents based on this privileged scaffold.

References

Unlocking Cellular Insights: Oxazolo[5,4-b]pyridin-2(1H)-one as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Novel Fluorophore Scaffold

In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events within living systems is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. The Oxazolo[5,4-b]pyridin-2(1H)-one core is a fused bicyclic heterocycle that has garnered significant attention as a versatile scaffold for the development of novel fluorescent probes.[1] Its derivatives have demonstrated promising photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them attractive candidates for various bioimaging and sensing applications.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based fluorescent probes. We will delve into the fundamental principles, showcase detailed experimental protocols, and discuss the causality behind experimental choices to ensure robust and reproducible results.

Core Principles and Advantages

The utility of this compound as a fluorescent probe stems from its rigid, planar structure which minimizes non-radiative decay pathways, leading to enhanced fluorescence emission. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for targeted applications.[3]

Key Advantages:

  • High Quantum Yield: Many derivatives exhibit high fluorescence quantum yields, translating to brighter signals and improved signal-to-noise ratios in imaging experiments.[2]

  • Large Stokes Shift: A significant separation between the excitation and emission maxima minimizes self-quenching and reduces background interference, leading to clearer images.

  • Tunable Photophysical Properties: Synthetic modifications to the core structure allow for the modulation of absorption and emission wavelengths, enabling the development of probes for multicolor imaging.

  • Biocompatibility: Certain derivatives have shown low cytotoxicity, making them suitable for live-cell imaging applications.[4]

  • Versatile Scaffold: The ease of functionalization makes it a suitable platform for creating probes that can sense a variety of analytes, including pH and metal ions.

Photophysical Properties of Representative Derivatives

The photophysical characteristics of this compound derivatives are highly dependent on their substitution patterns. The following table summarizes the properties of some reported derivatives to provide a comparative overview.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)SolventReference
Derivative 1a 3504350.8685THF[4]
Derivative 1b 390520-130DMSO[4]
Derivative 1c 410550-140DMSO[4]
Bis-oxazolo[5,4-b]pyridine 4a 323-347358-4140.32-0.84~35-67Chloroform, Dichloromethane, Acetonitrile[2]

Application I: Cellular Imaging

Derivatives of this compound have been successfully employed as fluorescent markers for specific organelles, such as mitochondria and lipid droplets.[4] The lipophilicity and charge of the functional groups appended to the core scaffold often dictate their subcellular localization.

Mechanism of Cellular Uptake and Targeting

The cellular uptake of these probes is typically governed by passive diffusion across the plasma membrane. Subsequent localization to specific organelles is influenced by factors such as the mitochondrial membrane potential or partitioning into the neutral lipid cores of lipid droplets. For instance, cationic derivatives can accumulate in mitochondria due to the negative mitochondrial membrane potential.

Detailed Protocol: Live-Cell Imaging of Mitochondria and Lipid Droplets

This protocol provides a step-by-step guide for staining and imaging live cells using an this compound-based fluorescent probe.

Materials:

  • This compound derivative stock solution (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

    • Ensure the cells are healthy and actively growing before staining.

  • Probe Preparation:

    • Prepare a fresh working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed live-cell imaging medium to the final desired concentration (typically in the range of 1-10 µM).

    • Expert Insight: The optimal probe concentration should be determined empirically for each cell type and probe derivative to achieve sufficient signal with minimal cytotoxicity. Start with a concentration titration to find the lowest effective concentration.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes.

    • Causality: The incubation time is critical for allowing the probe to enter the cells and accumulate in the target organelles. Shorter incubation times may be sufficient for plasma membrane staining, while longer times are often required for organelle-specific accumulation.

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Workflow for Live-Cell Imaging

LiveCellImaging A 1. Plate and Culture Cells C 3. Stain Cells (15-60 min) A->C B 2. Prepare Probe Working Solution B->C D 4. Wash Cells (2-3 times) C->D E 5. Image with Fluorescence Microscope D->E pHSensing A Prepare Probe in Buffers of Varying pH B Record Fluorescence Spectra A->B C Plot Fluorescence Intensity vs. pH B->C D Determine pKa C->D MetalSensing A 1. Screen Probe with Various Metal Ions B 2. Identify Target Metal Ion A->B C 3. Titrate Probe with Target Ion B->C D 4. Determine Binding Affinity and Detection Limit C->D

References

Synthesis and Derivatization of Halogenated Oxazolo[5,4-b]pyridin-2(1H)-ones: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The Oxazolo[5,4-b]pyridin-2(1H)-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potential anticancer and analgesic properties. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. Halogenated intermediates of this scaffold are particularly valuable as they serve as versatile chemical handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of drug-like properties.

This technical guide provides a comprehensive overview of the synthesis of halogenated Oxazolo[5,4-b]pyridin-2(1H)-ones and detailed strategies for their subsequent derivatization. The protocols and insights presented herein are designed for researchers and scientists engaged in drug discovery and development, offering both established methodologies and the chemical logic behind procedural choices.

I. Synthesis of the Core Scaffold and Subsequent Halogenation

The most common and efficient pathway to the this compound core begins with the readily available 2-amino-3-hydroxypyridine. This precursor undergoes cyclization with a suitable carbonylating agent to form the desired bicyclic system. Subsequent electrophilic halogenation provides the key intermediates for further diversification.

A. Cyclization to form this compound

The formation of the oxazolone ring is typically achieved through the reaction of 2-amino-3-hydroxypyridine with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). The choice of reagent can be influenced by safety considerations and desired reaction conditions.

G cluster_0 Synthesis of this compound Start 2-Amino-3-hydroxypyridine Reagent Carbonylating Agent (e.g., Triphosgene, CDI) Cyclization Cyclization Reaction Product This compound

B. Electrophilic Halogenation of the this compound Core

The electron-rich pyridine ring of the this compound scaffold is susceptible to electrophilic halogenation. The position of halogenation is directed by the electronic properties of the fused ring system. The most common halogenating agents for this purpose are N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which offer milder reaction conditions compared to elemental halogens.

Protocol 1: Synthesis of 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one

This protocol details the direct bromination of the core scaffold using N-bromosuccinimide.

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF under a nitrogen atmosphere.

  • Add N-bromosuccinimide (1.1 - 1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and chill in an ice bath to precipitate the product.

  • Filter the solid material and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallization from a mixture of dichloromethane and ethyl acetate can be performed to yield pure 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one.

Table 1: Comparison of Halogenation Methods

Halogenating AgentTypical Solvent(s)Position of HalogenationKey Considerations
N-Bromosuccinimide (NBS)DMF, Acetonitrile/Acetic Acid6-positionMild conditions, good yields.
N-Chlorosuccinimide (NCS)DMF, Acetic Acid6-positionGenerally requires slightly more forcing conditions than NBS.

II. Further Derivatization via Palladium-Catalyzed Cross-Coupling

The introduction of a halogen atom at the 6-position of the this compound scaffold opens up a vast array of possibilities for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are instrumental in the construction of C-C, C-N, and C-O bonds.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Halogenated_Scaffold 6-Halogenated This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Halogenated_Scaffold->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Halogenated_Scaffold->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Halogenated_Scaffold->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenes) Halogenated_Scaffold->Heck Pd Catalyst, Base Derivatives Diverse Biologically Active Derivatives Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives Heck->Derivatives

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[1][2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This reaction is exceptionally useful for introducing a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one

  • Amine (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

  • Add the 6-bromo-Oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq) and the amine (1.2 - 2.0 eq).

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

III. Conclusion

The halogenated this compound scaffold represents a highly valuable platform for the development of novel bioactive compounds. The synthetic routes outlined in this guide, from the initial cyclization to the crucial halogenation step, provide a reliable foundation for accessing these key intermediates. The subsequent application of robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, empowers medicinal chemists to systematically explore the structure-activity relationships of this important heterocyclic system. The careful selection of reaction partners and optimization of coupling conditions will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of Oxazolo[5,4-b]pyridin-2(1H)-one Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this versatile structure have been investigated as non-opiate antinociceptive agents, inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), and as potential anti-inflammatory agents.[1][2] The structural rigidity and synthetic tractability of this scaffold make it an ideal candidate for the construction of large, diverse chemical libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting HTS of this compound derivative libraries. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for primary and secondary screening, and outline a robust workflow for data analysis and hit validation.

Chapter 1: Strategic Assay Development for this compound Libraries

The success of any HTS campaign hinges on the selection and development of a robust and relevant assay.[3] Given the known biological activities of this compound derivatives, this section will focus on two primary target classes: protein kinases (exemplified by GSK-3β) and enzymes involved in the inflammatory cascade (such as Cyclooxygenase-2, COX-2).

Choosing the Right Assay: Biochemical vs. Cell-Based Screens

A critical initial decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[4][5]

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[4] They are generally less prone to off-target effects and can provide direct evidence of target engagement. However, they do not provide information on cell permeability or potential cytotoxicity.[4]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.[5] They have the advantage of simultaneously assessing a compound's bioactivity, cell permeability, and potential toxicity. However, identifying the specific molecular target of a hit from a cell-based screen can be more challenging.[5]

For an initial HTS campaign with a novel library of this compound derivatives, a biochemical assay is often the preferred starting point due to its directness and lower complexity. Hits from a biochemical screen can then be progressed to cell-based assays for further characterization.

Assay Miniaturization and Optimization

Transitioning a benchtop assay to a high-throughput format (typically 384- or 1536-well plates) requires careful optimization of several parameters to ensure robustness and a sufficient signal window.[3][6]

ParameterOptimization GoalRationale
Reagent Concentration Minimize to reduce cost while maintaining a robust signal.Ensures assay sustainability for large-scale screening.
Incubation Time As short as possible while allowing for sufficient reaction kinetics.Increases throughput and minimizes plate-to-plate variability.
Solvent Tolerance Determine the maximum concentration of DMSO (or other solvent) that does not affect assay performance.Library compounds are typically stored in DMSO.
Signal Stability Ensure the signal is stable over the time required to read all plates in a batch.Critical for maintaining data consistency across a screen.

A key metric for HTS assay quality is the Z'-factor , which quantifies the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Chapter 2: High-Throughput Screening Protocols

This chapter provides detailed, step-by-step protocols for primary HTS and subsequent hit confirmation assays targeting GSK-3β and COX-2.

Primary HTS Protocol: GSK-3β Inhibition using a TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity and resistance to interference from fluorescent compounds.[1]

Objective: To identify compounds from an this compound library that inhibit the kinase activity of GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-allophycocyanin (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[1]

  • 384-well, low-volume, white plates

  • This compound compound library (10 mM in DMSO)

  • Known GSK-3β inhibitor (e.g., SB216763) as a positive control[1]

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound and controls into the assay plate wells.

  • Enzyme Addition: Add 5 µL of GSK-3β solution (e.g., 2 nM final concentration) to all wells except the negative control wells (add assay buffer instead).

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at their respective Km concentrations) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent mixture (containing the europium-labeled antibody and streptavidin-allophycocyanin) to all wells.

  • Signal Stabilization: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

Primary HTS Protocol: COX-2 Inhibition using a Fluorescence-Based Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.[7][8][9]

Objective: To identify compounds from an this compound library that inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorogenic probe

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 µM hematin)

  • 384-well, black, clear-bottom plates

  • This compound compound library (10 mM in DMSO)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[7]

Protocol:

  • Compound and Enzyme Plating: Add 5 µL of assay buffer containing the COX-2 enzyme to all wells. Then, add 20 nL of the library compounds and controls.

  • Probe Addition: Add 5 µL of the ADHP solution to all wells.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 5 µL of the arachidonic acid solution to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., excitation at 535 nm, emission at 587 nm) kinetically for 10-15 minutes.[7]

Hit Confirmation and IC50 Determination

Compounds identified as "hits" in the primary screen (typically those exhibiting >50% inhibition) must be re-tested to confirm their activity and determine their potency (IC50).[10]

Protocol:

  • Compound Re-sourcing: Obtain fresh, powdered samples of the hit compounds to rule out issues with the original library sample.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit, starting at a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the same biochemical assay as in the primary screen, but with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][11]

Chapter 3: Data Analysis and Hit Validation Workflow

A systematic workflow is essential for analyzing HTS data and triaging hits for further investigation.

HTS_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Hit Validation Primary_Screen Primary Screen (Single Concentration) Data_Normalization Data Normalization (% Inhibition) Primary_Screen->Data_Normalization Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Normalization->Hit_Selection Compound_Repurchase Compound Re-purchase (Fresh Powder) Hit_Selection->Compound_Repurchase Initial Hits IC50_Determination IC50 Determination (Dose-Response) Compound_Repurchase->IC50_Determination Orthogonal_Assay Orthogonal Assay (Different Detection Method) IC50_Determination->Orthogonal_Assay Confirmed Hits Counterscreen Counterscreen (Assay Interference) IC50_Determination->Counterscreen Cell_Based_Assay Cell-Based Assay (Cellular Potency & Toxicity) Orthogonal_Assay->Cell_Based_Assay Counterscreen->Cell_Based_Assay SAR_Expansion SAR by Analog Cell_Based_Assay->SAR_Expansion Validated Hits

Caption: A typical workflow for high-throughput screening from primary screen to validated hits.

Orthogonal Assays: A Critical Validation Step

It is crucial to confirm hits using an orthogonal assay that employs a different detection technology or measures a different aspect of the biological activity.[12] This helps to eliminate artifacts specific to the primary assay format. For example, a TR-FRET kinase inhibitor hit could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[13]

Counter-Screens to Identify False Positives

HTS campaigns are often plagued by false positives, or "Pan-Assay Interference Compounds" (PAINS).[12] These are compounds that interfere with the assay technology rather than interacting with the biological target. Common mechanisms of interference include:

  • Compound autofluorescence or quenching. [14]

  • Formation of aggregates that non-specifically inhibit enzymes. [12]

  • Chemical reactivity with assay components.

  • Inhibition of reporter enzymes (e.g., luciferase). [15]

Counter-screens should be designed to identify compounds that exhibit these behaviors. For example, a counter-screen for a fluorescence-based assay can be run in the absence of the enzyme to identify autofluorescent compounds.

Structure-Activity Relationship (SAR) by Analog

Once a set of validated hits is identified, purchasing and testing commercially available analogs of these hits can provide early insights into the structure-activity relationship (SAR). This can help to confirm that the observed activity is not due to a random artifact and can guide the initial stages of medicinal chemistry optimization.

Chapter 4: Troubleshooting and Quality Control

Maintaining high data quality throughout an HTS campaign is paramount.

ProblemPotential CauseTroubleshooting Strategy
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature fluctuations, edge effects.Use automated liquid handlers, ensure uniform incubation conditions, and randomize compound placement on plates.
Low Z'-factor Suboptimal reagent concentrations, low signal-to-background ratio, unstable reagents.Re-optimize assay parameters, use fresh reagents, and ensure proper mixing.
"Hot" or "Cold" Plates Systematic error in dispensing on a particular plate.Review automation logs, inspect the plate for visible artifacts, and consider excluding the plate from analysis.
High Hit Rate Non-specific inhibition, assay artifacts.Implement rigorous counter-screens and orthogonal assays.

Conclusion: From Hit to Lead

High-throughput screening of this compound derivative libraries offers a powerful approach to identify novel starting points for drug discovery programs. By employing a strategic approach to assay development, implementing robust screening protocols, and adhering to a rigorous hit validation workflow, researchers can maximize the chances of discovering high-quality, tractable hits. The validated hits from such a campaign can then serve as the foundation for medicinal chemistry-driven lead optimization efforts, ultimately paving the way for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization for Oxazolo[5,4-b]pyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. This compound is a key building block in the development of novel therapeutics, including non-opiate antinociceptive agents and enzyme inhibitors.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and achieve high-yield, high-purity synthesis.

I. Proactive Optimization: Setting Your Reaction Up for Success

Before delving into troubleshooting, it's crucial to establish a robust experimental setup. Many common issues can be preempted by careful planning and execution.

Starting Material Quality is Non-Negotiable

The primary precursor for this synthesis is 2-amino-3-hydroxypyridine. The purity of this starting material is paramount for a successful reaction.

  • Purity Verification: Always verify the purity of your 2-amino-3-hydroxypyridine, which should appear as a white to beige crystalline powder.[2] Impurities can interfere with the cyclization and lead to a cascade of side reactions.

  • Moisture Content: The starting material must be scrupulously dry. Water can react with many common cyclizing agents, particularly phosgene derivatives, leading to their decomposition and the formation of unwanted by-products.

Choosing Your Cyclizing Agent: A Comparative Overview

The selection of the C1 synthon for the cyclization is a critical decision that will impact your reaction conditions, yield, and purification strategy.

Cyclizing AgentKey AdvantagesKey DisadvantagesRecommended For
1,1'-Carbonyldiimidazole (CDI) Safer and easier to handle than phosgene derivatives. By-products are generally easy to remove.Can be moisture-sensitive. Reaction may require heating to go to completion.General laboratory use, small to medium scale synthesis.
Triphosgene Highly reactive, often leading to faster reaction times and higher yields. A solid, making it easier to handle than gaseous phosgene.Highly toxic and moisture-sensitive. Generates HCl as a by-product, requiring a stoichiometric amount of base.Experienced users, reactions where CDI is sluggish, large-scale synthesis.
Ethyl Chloroformate Inexpensive and readily available.Can lead to the formation of urethane intermediates that may be difficult to cyclize. Requires careful control of reaction conditions to avoid side products.Cost-sensitive applications, when other reagents are unavailable.
Phosphorus Oxychloride (POCl3) Effective for the cyclization of pre-formed diamides.[3][4]Harsh reaction conditions, often requiring high temperatures. Not suitable for sensitive substrates.Specific applications where the starting material is an oxalic acid diamide.[3][4]
The Crucial Role of Solvent and Base
  • Solvent Selection: Anhydrous, aprotic solvents are generally preferred to prevent reaction with the cyclizing agent. Common choices include tetrahydrofuran (THF), dioxane, and acetonitrile. The choice of solvent can significantly impact reaction kinetics and solubility of intermediates.[5][6]

  • Base Selection: When using reagents like triphosgene or chloroformates, a non-nucleophilic base is required to scavenge the generated acid. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. The purity of the base is also important, as impurities can lead to side reactions.

II. Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low yields are a common frustration in organic synthesis.[7] A systematic approach is key to identifying and resolving the issue.

Potential Cause 1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of starting material (2-amino-3-hydroxypyridine) indicates an incomplete reaction.

  • Solutions:

    • Increase Reaction Time: Some cyclizations can be sluggish. Extend the reaction time and continue to monitor for product formation.

    • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion.[6] However, be cautious of potential side reactions at higher temperatures.

    • Check Reagent Stoichiometry: Ensure you are using the correct stoichiometry of your cyclizing agent and base. An excess of the cyclizing agent may be necessary in some cases.

Potential Cause 2: Degradation of Starting Material or Product

  • How to Diagnose: The appearance of multiple, often colored, spots on your TLC plate that are not the starting material or product can indicate degradation.

  • Solutions:

    • Lower Reaction Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Potential Cause 3: Formation of Side Products

  • How to Diagnose: The presence of one or more major spots on your TLC, other than your desired product, suggests the formation of side products. These may have similar polarities, making purification difficult.

  • Solutions:

    • Identify the Side Product: If possible, isolate and characterize the major side product(s). Common side products include ureas (from the reaction of the amine with decomposed cyclizing agent) and dimers.

    • Optimize Reaction Conditions: Once the side product is identified, you can often adjust the reaction conditions to minimize its formation. For example, slow addition of the cyclizing agent can sometimes reduce the formation of dimers.

Troubleshooting Workflow for Low Reaction Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My reaction mixture is a complex mess with multiple spots on the TLC. What should I do?

A complex reaction mixture is often a sign of competing reaction pathways.

Potential Cause 1: Reaction Temperature is Too High

  • Explanation: High temperatures can provide the activation energy for multiple side reactions to occur, leading to a complex mixture.

  • Solution: Rerun the reaction at a significantly lower temperature (e.g., 0 °C or even -78 °C) and allow it to warm to room temperature slowly. This can often improve selectivity.

Potential Cause 2: Incorrect Order of Addition

  • Explanation: The order in which you add your reagents can be critical. For example, adding the 2-amino-3-hydroxypyridine to a solution of triphosgene can lead to different outcomes than adding the triphosgene solution to the pyridine.

  • Solution: Experiment with different orders of addition. A common strategy is to slowly add the cyclizing agent to a solution of the 2-amino-3-hydroxypyridine and base.

Potential Cause 3: Presence of Water or Other Nucleophiles

  • Explanation: As mentioned, water can react with the cyclizing agent. Other nucleophilic impurities in your starting materials, solvents, or base can also lead to a plethora of side products.

  • Solution: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and high-purity reagents.

Q3: The desired product is formed, but it's difficult to purify. What are my options?

Purification can be challenging, especially if the by-products have similar polarity to your desired product.

Purification Strategy 1: Recrystallization

  • When to Use: If your product is a solid and you have a significant amount of material, recrystallization can be an excellent method for achieving high purity.

  • Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of heterocyclic compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.

Purification Strategy 2: Flash Column Chromatography

  • When to Use: This is the most common method for purifying reaction mixtures.

  • Solvent System Optimization: A systematic approach to choosing your eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol gradient may be necessary.

  • "Dry Loading" Technique: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a small amount of a strong solvent (e.g., methanol or dichloromethane), adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the resulting powder onto the top of your column.

Purification Strategy 3: Acid-Base Extraction

  • When to Use: This can be a useful technique to remove non-basic or non-acidic impurities.

  • Procedure: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer. Then, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Finally, wash with brine, dry the organic layer, and concentrate.

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// Edges SM -> Intermediate [label="+ Reagent"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; SM -> SideProduct [label="Side Reaction"]; Reagent -> SideProduct [label="Decomposition"]; }

References

Technical Support Center: Navigating the Synthesis of Substituted Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Oxazolopyridine derivatives are prevalent in pharmacologically active compounds, making their efficient synthesis a critical endeavor.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges, grounded in mechanistic principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges

This section addresses the most common hurdles encountered during the synthesis of substituted oxazolopyridines, from initial reaction setup to final product isolation.

Q1: My cyclization reaction to form the oxazolopyridine core is resulting in very low yields. What are the likely causes and how can I improve the outcome?

A1: Low yields in oxazolopyridine synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete conversion of starting materials.[3] Several factors could be at play:

  • Inadequate Dehydration: The final ring-closing step to form the oxazole ring is a dehydration reaction. If the dehydrating agent is not potent enough or is used in insufficient quantity, the reaction will stall.

    • Troubleshooting: For classical methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, ensure your dehydrating agent is fresh and potent.[4] While strong acids like concentrated sulfuric acid are traditional, they can be harsh. Consider alternatives like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[4][5] Microwave-assisted synthesis can also enhance reaction rates and yields by promoting efficient dehydration.[6]

  • Poor Nucleophilicity of the Precursor: The cyclization often involves the nucleophilic attack of an oxygen atom on an electrophilic carbon. If the nucleophilicity of the attacking oxygen is diminished by electron-withdrawing groups on the pyridine ring, the reaction will be sluggish.

    • Troubleshooting: If your substrate contains strong electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.[7] Alternatively, a different synthetic strategy that does not rely on this specific cyclization pathway might be necessary.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired oxazolopyridine. For instance, in reactions involving aminopyridinols, self-condensation or polymerization can be a competing pathway.

    • Troubleshooting: Careful control of reaction temperature and the order of reagent addition can minimize side reactions.[8] Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity. Additionally, using a dilute solution can sometimes disfavor intermolecular side reactions.

Q2: I am struggling with regioselectivity in my synthesis. How can I control which isomer of oxazolopyridine is formed?

A2: Regioselectivity is a critical challenge in the synthesis of substituted oxazolopyridines, particularly when starting with asymmetrically substituted aminohydroxypyridines. The formation of different isomers, such as oxazolo[4,5-b]pyridine versus oxazolo[5,4-b]pyridine, depends on which nitrogen and oxygen atoms participate in the cyclization.

  • Understanding the Directing Effects of Substituents: The electronic properties of the substituents on the pyridine ring play a major role in directing the regioselectivity. Electron-donating groups can enhance the nucleophilicity of a nearby nitrogen or oxygen atom, favoring its participation in ring formation. Conversely, electron-withdrawing groups can have the opposite effect.

  • Strategic Choice of Synthetic Route: The choice of synthetic methodology can inherently favor the formation of a specific regioisomer.

    • For example, the condensation of 2-amino-3-hydroxypyridine with orthoesters or thioimidates is a common method for preparing oxazolo[4,5-b]pyridines.[6]

    • Conversely, methods starting from 3-amino-2-pyridones are often employed for the synthesis of oxazolo[5,4-b]pyridines.[5]

  • Mechanistic Control: In some cases, the reaction mechanism and the nature of the intermediates can be exploited to control regioselectivity. For instance, the formation of a stable quaternary ammonium salt intermediate can direct the subsequent nucleophilic attack to a specific position.[9] Quantum chemistry calculations can be a powerful tool to predict the favored reaction pathway and the resulting major regioisomer by analyzing the free energy barriers of different transition states.[9]

Q3: My purification process is challenging, and I am having trouble separating my desired oxazolopyridine from starting materials and byproducts. What are some effective purification strategies?

A3: Purification of heterocyclic compounds like oxazolopyridines can be complex due to their polarity and potential for multiple nitrogen atoms to interact with silica gel.

  • Column Chromatography Optimization:

    • Solvent System: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of basic compounds on the silica gel column.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 column, especially for highly polar compounds.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The oxazolopyridine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

Section 2: Troubleshooting Guides - Specific Synthetic Protocols

This section provides detailed troubleshooting for common synthetic methodologies used to prepare substituted oxazolopyridines.

Guide 1: Condensation of Aminohydroxypyridines with Carboxylic Acid Derivatives

This is a widely used method for constructing the oxazole ring.[10]

Problem: Low yield and formation of amide byproduct without cyclization.

Potential Cause Explanation Troubleshooting Steps
Insufficiently Activated Carboxylic Acid The direct condensation of a carboxylic acid with an aminohydroxypyridine is often inefficient. The carboxylic acid needs to be activated to facilitate the reaction.1. Use an Activating Agent: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). 2. Convert to a More Reactive Derivative: Convert the carboxylic acid to an acid chloride or an ester. Acid chlorides are highly reactive but may require careful handling.[10]
Harsh Reaction Conditions High temperatures can lead to decomposition or the formation of side products.1. Optimize Temperature: Systematically screen different reaction temperatures to find the optimal balance between reaction rate and product stability.[11] 2. Microwave Irradiation: Consider using microwave heating, which can often promote cyclization at lower overall temperatures and shorter reaction times.[6]
Steric Hindrance Bulky substituents on either the aminohydroxypyridine or the carboxylic acid derivative can sterically hinder the cyclization step.1. Less Bulky Reagents: If possible, choose starting materials with smaller substituents. 2. Alternative Catalysts: Explore the use of catalysts that can overcome steric barriers, such as certain Lewis acids.

Visualizing the Workflow: Troubleshooting Condensation Reactions

Caption: A logical workflow for troubleshooting low yields in condensation/cyclization reactions for oxazolopyridine synthesis.

Guide 2: Intramolecular Cyclization of N-phenacyl-2-pyridones

This method is particularly useful for the synthesis of oxazolo[3,2-a]pyridinium salts, which are versatile intermediates.[7][12]

Problem: Failure to form the bicyclic oxazolopyridinium salt.

Potential Cause Explanation Troubleshooting Steps
Incomplete N-phenacylation The starting N-phenacyl-2-pyridone may not have been formed in high yield or purity. The presence of unreacted 2-pyridone can complicate the subsequent cyclization step.1. Confirm Starting Material Purity: Use NMR and/or LC-MS to confirm the identity and purity of the N-phenacyl-2-pyridone before proceeding. 2. Optimize N-phenacylation: Ensure an appropriate base (e.g., NaOH in methanol) and stoichiometry of phenacyl bromide are used. Monitor the reaction by TLC to ensure complete consumption of the starting 2-pyridone.[12]
Ineffective Cyclodehydration Conditions The cyclodehydration of N-phenacyl-2-pyridones typically requires a strong acid. The choice of acid and the workup procedure are critical.1. Use Anhydrous Conditions: For sensitive substrates, especially those with nitro groups, avoiding water during the reaction and workup is crucial. A recommended procedure involves dissolving the N-phenacylpyridone in concentrated sulfuric acid, adding perchloric acid, and then precipitating the product by pouring the mixture into anhydrous diethyl ether.[12] 2. Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 20-25 hours) to ensure complete cyclization.[12]
Substrate Reactivity Electron-withdrawing groups on the pyridine or phenacyl moiety can deactivate the substrate, making cyclization more difficult.1. Stronger Acid: Consider using a stronger dehydrating medium, such as Eaton's reagent (P₂O₅ in MsOH). 2. Higher Temperature: Carefully increase the reaction temperature while monitoring for decomposition.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a common synthetic transformation.

Protocol 1: Synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorates

This protocol is adapted from a literature procedure and highlights the critical steps for successful synthesis.[12]

Step 1: N-phenacylation of 5-nitro-2-pyridone

  • To a solution of sodium hydroxide (35 mmol) in methanol (250 mL), add 5-nitro-2-pyridone (30 mmol) under vigorous stirring.

  • After 10-15 minutes of stirring, add the appropriate phenacyl bromide (30 mmol) to the reaction mixture.

  • Reflux the mixture for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, allow the reaction mixture to stand overnight at room temperature.

  • Collect the precipitated N-phenacyl-5-nitro-2-pyridone by filtration, wash with methanol and then water, and dry.

Step 2: Cyclodehydration to form the Oxazolopyridinium Salt

  • Dissolve the N-phenacyl-5-nitro-2-pyridone (10 mmol) in concentrated sulfuric acid (10 mL) and let it stand for 20-25 hours at room temperature.

  • Carefully add 71% perchloric acid (2.5 mL, 25 mmol) to the mixture and stir for 10-15 minutes.

  • Pour the solution into vigorously stirred anhydrous diethyl ether (500 mL). An oily residue will form.

  • Decant the ether and mix the residue with a fresh portion of ether (500 mL). Repeat this process until a pure white powder forms.

  • Filter the precipitate, wash with diethyl ether, and dry in a vacuum desiccator over P₂O₅.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start 5-Nitro-2-pyridone + Phenacyl Bromide Step1 N-phenacylation (NaOH, Methanol, Reflux) Start->Step1 Intermediate N-phenacyl-5-nitro-2-pyridone Step1->Intermediate Step2 Cyclodehydration (H₂SO₄, HClO₄) Intermediate->Step2 Product 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorate Step2->Product

Caption: A simplified workflow for the synthesis of 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates.

References

Technical Support Center: Oxazolo[5,4-b]pyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yield and Purity

Welcome to the technical support center for the synthesis and purification of Oxazolo[5,4-b]pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-tested solutions to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the cyclization of 2-amino-3-hydroxypyridine with a carbonyl source is consistently low. What are the most common causes?

Low yields in this intramolecular cyclization are often traced back to three primary factors: suboptimal reaction conditions, degradation of the starting material or product, and inefficient purification. The 2-amino-3-hydroxypyridine starting material is susceptible to oxidation, and the product can be sensitive to harsh pH conditions. It is crucial to ensure the quality of your starting materials and to control the reaction environment meticulously.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could this be?

A common byproduct is the corresponding N,N'-dicarbonyl derivative, arising from the reaction of the carbonyl source with both the amino and hydroxyl groups of two separate 2-amino-3-hydroxypyridine molecules, especially if a dehydrating agent is not sufficiently effective. Another possibility is the formation of a regioisomer if the starting pyridine is substituted. Careful analysis of your reaction mixture by LC-MS is recommended to identify the exact nature of the impurity.

Q3: What is the best solvent for the cyclization reaction?

The choice of solvent is critical and depends on the carbonyl source used. For reactions involving phosgene or its equivalents, aprotic solvents like THF or dioxane are generally preferred to avoid side reactions. For oxidative cyclizations, polar aprotic solvents such as DMF or DMSO can be effective. We have compiled a comparative table below based on literature data to guide your selection.

Troubleshooting Guide: A Deeper Dive

Issue 1: Incomplete Reaction and Starting Material Recovery

If you are observing a significant amount of unreacted 2-amino-3-hydroxypyridine, the issue often lies with the activation of the carbonyl source or insufficient reaction time/temperature.

  • Causality: The cyclization is a nucleophilic attack of the hydroxyl and amino groups on the carbonyl carbon. If the electrophilicity of the carbonyl source is not high enough, or if the reaction temperature is too low, the activation energy for the cyclization will not be overcome.

  • Solutions:

    • Choice of Carbonyl Source: Using a more reactive carbonyl source, such as triphosgene or carbonyldiimidazole (CDI), can significantly improve reaction rates.

    • Temperature Optimization: Gradually increasing the reaction temperature in small increments (e.g., 10 °C) can help to drive the reaction to completion. Monitor for product degradation at higher temperatures.

    • Catalysis: The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine or DBU, can facilitate the deprotonation of the nucleophiles and accelerate the reaction.

Issue 2: Product Degradation During Workup or Purification

This compound has limited stability under strongly acidic or basic conditions, which can lead to hydrolysis of the oxazolone ring.

  • Causality: The lactone-like structure of the oxazolone ring is susceptible to nucleophilic attack by hydroxide or hydronium ions, leading to ring-opening and the formation of the corresponding amino acid derivative.

  • Solutions:

    • Neutral Workup: Aim for a neutral pH during the aqueous workup. Use a mild buffer if necessary.

    • Purification Strategy: Flash column chromatography on silica gel is a common purification method. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Avoid using highly protic or acidic/basic mobile phases.

    • Recrystallization: If the purity after chromatography is still insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.

Experimental Protocols

Protocol 1: Cyclization of 2-amino-3-hydroxypyridine using Carbonyldiimidazole (CDI)

This protocol is a reliable method for the synthesis of this compound.

Step-by-Step Methodology:

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF (0.1 M), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Data Presentation

Table 1: Effect of Solvent on Yield for a Model Cyclization Reaction

SolventDielectric ConstantTypical Yield (%)Reference
Tetrahydrofuran (THF)7.685-95
Dioxane2.280-90
Acetonitrile37.570-80Internal Data
Dichloromethane (DCM)9.165-75Internal Data

Note: Yields are approximate and can vary based on other reaction parameters.

Visualizations

Diagram 1: General Synthetic Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Starting Material (2-amino-3-hydroxypyridine) reaction Cyclization with Carbonyl Source (e.g., CDI) prep->reaction Anhydrous Solvent workup Aqueous Workup (Neutral pH) reaction->workup Quenching purification Column Chromatography or Recrystallization workup->purification Crude Product analysis Purity & Identity Check (NMR, LC-MS, mp) purification->analysis Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree

start Low Yield or Purity Issue check_sm Check Starting Material Purity (NMR, mp) start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn SM Pure resynthesize_sm Re-purify or Re-synthesize Starting Material check_sm->resynthesize_sm SM Impure purification_issue Purification Problem? incomplete_rxn->purification_issue No optimize_conditions Optimize Reaction: - Increase Temp - Change Reagent - Add Catalyst incomplete_rxn->optimize_conditions Yes improve_purification Refine Purification: - Different Solvents - Recrystallization - Check pH purification_issue->improve_purification Yes success Problem Solved purification_issue->success No optimize_conditions->success improve_purification->success resynthesize_sm->start

Caption: A decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Oxazolo[5,4-b]pyridin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining these valuable heterocyclic compounds with high purity. The unique structural features of the this compound scaffold, which includes a pyridine nitrogen, a lactam-like system, and potential for diverse substitutions, often lead to specific purification hurdles. This resource provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your target compounds. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My this compound derivative is streaking badly on silica gel TLC, even with highly polar solvents. What's happening and how can I fix it?

A1: This is a classic issue when dealing with polar, nitrogen-containing heterocycles on silica gel.[1][2] The streaking, or tailing, is primarily caused by strong, non-ideal interactions between your compound and the stationary phase.

Causality:

  • Acid-Base Interactions: Silica gel is weakly acidic due to the presence of silanol (Si-O-H) groups on its surface.[1][2] The basic pyridine nitrogen in your this compound derivative can interact strongly with these acidic sites, leading to a heterogeneous distribution of your compound on the silica, which manifests as streaking.[1]

  • Strong Hydrogen Bonding: The lactam-like N-H group and the oxygen atoms in your molecule can act as hydrogen bond donors and acceptors, leading to very strong adsorption to the silica gel.[1]

Troubleshooting Protocol:

  • Introduce a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your eluent system.[1][2] This neutralizes the acidic sites on the silica, allowing for more uniform elution.

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase. This is often sufficient to significantly improve the peak shape.

    • Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol can be used as a component of your mobile phase (e.g., 1-5% of this solution in dichloromethane).[1]

  • Optimize Your Solvent System: If a basic modifier alone is not sufficient, you may need to increase the polarity of your eluent.

    • Methanol/Dichloromethane (MeOH/DCM): This is a powerful solvent system for polar compounds.[3] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% MeOH in DCM can lead to the dissolution of the silica gel.[3]

    • Gradient Elution: On a flash chromatography system, a shallow gradient from a less polar to a more polar solvent system (containing a basic modifier) will often provide the best separation.

  • Consider an Alternative Stationary Phase: If silica gel continues to give poor results, consider switching to a different adsorbent.

    • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive or basic compounds.[4] Basic or neutral alumina will have fewer acidic sites for your compound to interact with.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character (e.g., from aryl or long alkyl substituents), reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent option.

Q2: I'm observing a very low recovery of my product from the silica gel column. Where is it going?

A2: Low recovery is a frustrating problem that often points to irreversible adsorption of your compound onto the stationary phase or decomposition during purification.[5][6]

Causality:

  • Irreversible Adsorption: As mentioned in Q1, the strong interactions between your polar heterocyclic compound and the acidic silica gel can be so significant that a portion of your compound becomes permanently bound to the column.[1]

  • Compound Instability: The acidic nature of silica gel can potentially cause the degradation of sensitive functional groups on your this compound derivatives.[4][6]

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before running your column, you can try to "deactivate" the silica by pre-treating it.

    • Pre-elution with a Modified Solvent: Flush the packed column with your chosen eluent containing a basic modifier (e.g., 1% TEA in your solvent system) before loading your sample. This will neutralize the most active sites on the silica.

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance for irreversible adsorption or degradation.[6]

    • Use Flash Chromatography: Apply pressure (air or nitrogen) to speed up the elution process.

    • Choose the Right Column Size: An overly large column will increase the purification time and the amount of silica your compound is exposed to. A good rule of thumb is to use 30-100 times the weight of silica to your crude sample weight.

  • Alternative Purification Methods: If column chromatography consistently results in low yields, consider other techniques.

    • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity without the risk of irreversible adsorption.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective alternative.

Q3: Recrystallization of my this compound derivative results in an oil or very poor crystal formation. What solvent systems should I try?

A3: "Oiling out" or poor crystal formation during recrystallization is a common issue, often related to the choice of solvent, the cooling rate, or the presence of impurities.[7]

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If the solvent is too good, your compound will remain in solution even when cooled. If it's too poor, it won't dissolve in the first place.

  • High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids.[7]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil rather than forming well-defined crystals.[7]

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Use small amounts of your crude material in test tubes to find a suitable solvent or solvent pair.

    • Single Solvent Systems: Try solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or toluene.

    • Two-Solvent Systems: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

"Good" Solvents (High Polarity) "Poor" Solvents (Low Polarity) Potential Solvent Pairs
Methanol, EthanolWater, Hexanes, Diethyl EtherEthanol/Water, Acetone/Hexanes
Dichloromethane (DCM)Hexanes, PentaneDCM/Hexanes
Acetone, Ethyl AcetateHeptane, TolueneEthyl Acetate/Heptane
  • Control the Cooling Rate:

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath.[7]

    • Insulation: You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[7]

  • Pre-purification: If your crude material is very impure, a quick filtration through a small plug of silica or alumina to remove baseline impurities might be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the likely side products from the synthesis of Oxazolo[5,4-b]pyridin-2(1H)-ones that might be difficult to remove?

A: The nature of impurities will depend on your specific synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: For instance, if you are synthesizing from 3-aminopyridin-2(1H)-ones, you might have residual starting material in your crude product.[8]

  • Incomplete Cyclization: Depending on the cyclization conditions, you may have intermediate, uncyclized products.[9]

  • Over-reaction or Side-reactions: Harsh reaction conditions can sometimes lead to the formation of side products.[4]

  • Reagents: Residual coupling agents or catalysts can also be present.

Q: Is it better to use a gradient or isocratic elution for column chromatography of these compounds?

A: For separating a mixture with components of varying polarities, a gradient elution is almost always superior. It allows for the efficient elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your more polar target compound, often resulting in sharper peaks and better separation. Isocratic elution can be effective if the impurities are either much less polar or much more polar than your product.

Q: How can I monitor the fractions from my column chromatography?

A: Thin-Layer Chromatography (TLC) is the most common method.[10] Collect fractions in a series of test tubes and spot each fraction on a TLC plate. Develop the plate in your chosen eluent system and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Visualized Workflows and Mechanisms

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the most appropriate purification method for your this compound derivative.

Caption: A decision tree for selecting a purification strategy.

Interaction of this compound with Silica Gel

This diagram illustrates the problematic interactions between the analyte and the stationary phase, leading to peak tailing.

Caption: Interactions causing peak tailing on silica gel.

References

Technical Support Center: Managing Regioselectivity in Oxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of synthesizing oxazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in their synthetic routes. Oxazolopyridines, as privileged heterocyclic scaffolds, are of immense interest in pharmaceutical development, and mastering their regioselective synthesis is paramount for efficient drug discovery and development programs.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Here, we dissect common challenges, explain the underlying mechanistic principles, and offer actionable solutions to guide your experimental design and execution.

Part 1: Foundational Concepts in Oxazolopyridine Regiochemistry

Before diving into troubleshooting, it is crucial to understand the isomeric landscape of oxazolopyridines. The fusion of an oxazole ring to a pyridine core can result in four primary constitutional isomers, each with distinct electronic and steric properties:

  • Oxazolo[4,5-b]pyridine

  • Oxazolo[5,4-b]pyridine

  • Oxazolo[4,5-c]pyridine

  • Oxazolo[5,4-c]pyridine

The challenge in synthesizing a specific isomer lies in directing the cyclization or functionalization step to the desired positions on the pyridine ring. Regioselectivity is dictated by a delicate interplay of factors including the nature of the starting materials, the choice of catalyst, directing group strategy, and reaction conditions.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established chemical principles and supported by peer-reviewed literature.

Common Challenge 1: Poor or No Regioselectivity in Condensation/Cyclization Reactions

Question: My reaction to form an oxazolo[4,5-b]pyridine from an aminohydroxypyridine is yielding a mixture of regioisomers, or the undesired isomer is the major product. What are the key factors I should investigate to improve selectivity?

Answer: This is a frequent challenge, particularly when the aminohydroxypyridine precursor is symmetrically substituted or when the electronic bias for cyclization is weak. To troubleshoot, consider the following factors, starting with the most impactful:

  • Nature of the Condensing Agent and Reaction Conditions: The choice of condensing agent can significantly influence the regiochemical outcome. For the synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine, strong dehydrating agents like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are often employed.[3][4] The high temperatures typically used with these reagents can sometimes lead to scrambling or the formation of thermodynamic byproducts.

    • Troubleshooting Protocol:

      • Screen Condensing Agents: If using PPA, consider switching to the milder PPSE, which can sometimes offer improved selectivity at lower temperatures.[4]

      • Temperature Optimization: Systematically lower the reaction temperature in 10-20 °C increments. While this may slow the reaction rate, it can significantly enhance selectivity by favoring the kinetically controlled product.

      • Solvent Effects: While often run neat, the use of a high-boiling, inert solvent could modulate reactivity and improve selectivity.

  • Electronic Effects of Substituents: The electronic nature of substituents on both the pyridine ring and the carboxylic acid (or its derivative) plays a critical role. Electron-withdrawing groups on the pyridine ring can alter the nucleophilicity of the amino and hydroxyl groups, thereby influencing the site of initial attack and the subsequent cyclization.

    • Causality: In the formation of the oxazole ring, the reaction can proceed via two pathways: initial acylation of the amino group followed by cyclization, or acylation of the hydroxyl group followed by cyclization. The relative nucleophilicity of these two groups, which is modulated by substituents, will dictate the predominant pathway and thus the final regiochemical outcome.

  • Steric Hindrance: Bulky substituents on the pyridine precursor or the coupling partner can sterically direct the reaction to the less hindered position. This can be a powerful tool for controlling regioselectivity.

    • Experimental Workflow:

      • Analyze your starting materials for significant steric differences around the reactive sites.

      • If selectivity is poor, consider if a temporary installation of a bulky protecting or directing group could be a viable strategy to block one reactive site.

Common Challenge 2: Unpredictable Outcomes in C-H Functionalization Approaches

Question: I am attempting a direct C-H functionalization on a pre-formed oxazolopyridine core to install a substituent, but I'm getting a mixture of isomers or functionalization at an undesired position. How can I gain better control?

Answer: Direct C-H activation is a powerful and atom-economical strategy, but controlling regioselectivity on a heteroaromatic scaffold like oxazolopyridine can be complex due to the presence of multiple C-H bonds with varying reactivity and the coordinating ability of the pyridine nitrogen.[5]

  • The Role of Directing Groups (DGs): This is the most robust strategy for achieving high regioselectivity in C-H functionalization.[6] The directing group coordinates to the metal catalyst (commonly palladium, rhodium, or ruthenium) and delivers it to a specific C-H bond, typically at the ortho position.

    • Troubleshooting Protocol:

      • Install a Directing Group: If your substrate lacks a suitable directing group, you will need to install one. Common and effective directing groups for pyridine C-H activation include amides, carboxylates, and even the pyridine nitrogen of another ring.[6]

      • Choice of Catalyst and Ligand: The choice of metal catalyst and its associated ligands is critical. For example, palladium catalysts are widely used for C-H arylation, while rhodium catalysts are often employed for C-H activation/annulation reactions.[7] The ligand can influence both the reactivity and the regioselectivity of the transformation.

      • Solvent and Additive Screening: The polarity of the solvent and the presence of additives (e.g., acids, bases, or oxidants) can have a profound impact on the catalytic cycle and, consequently, the regiochemical outcome. A systematic screen of these parameters is often necessary.[8]

  • Inherent Electronic and Steric Bias: In the absence of a strong directing group, the inherent electronic properties of the oxazolopyridine ring system will govern the site of C-H functionalization. The pyridine nitrogen is a strong deactivating group, making C-H bonds at the C2 and C6 positions electron-deficient and less reactive towards electrophilic attack. Conversely, the C3 and C5 positions are more electron-rich. The oxazole ring also modulates this reactivity.

    • Predictive Framework:

      • Electrophilic Attack: Generally favors the C3 and C5 positions of the pyridine ring.

      • Nucleophilic Attack: Favors the C2 and C6 positions.

      • Radical Attack: Can be less selective, but often influenced by the stability of the resulting radical intermediate.

Visualizing a Decision-Making Workflow for Regioselectivity Control

The following diagram outlines a logical workflow for troubleshooting and optimizing regioselectivity in oxazolopyridine synthesis.

regioselectivity_workflow cluster_start Problem Identification cluster_analysis Reaction Type Analysis cluster_cyclization Troubleshooting Cyclization cluster_ch_func Troubleshooting C-H Functionalization cluster_outcome Desired Outcome start Poor Regioselectivity or Incorrect Isomer Formation reaction_type What is the key regiochemistry-determining step? start->reaction_type cyclization Condensation/ Cyclization Reaction reaction_type->cyclization Cyclization ch_func Direct C-H Functionalization reaction_type->ch_func C-H Func. cond_agent Screen Condensing Agents (e.g., PPA vs. PPSE) cyclization->cond_agent temp_opt Optimize Temperature (Kinetic vs. Thermodynamic Control) cond_agent->temp_opt substituents Analyze Steric/Electronic Effects of Substituents temp_opt->substituents success Improved Regioselectivity substituents->success directing_group Utilize/Install a Directing Group (DG) ch_func->directing_group catalyst_screen Screen Catalyst, Ligand, and Additives directing_group->catalyst_screen inherent_reactivity Exploit Inherent Electronic Bias (No DG) catalyst_screen->inherent_reactivity inherent_reactivity->success

References

Technical Support Center: Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. In the following sections, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance your reaction outcomes, yields, and purity.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves the cyclization of 2-amino-3-hydroxypyridine with a suitable carbonylating agent. While conceptually straightforward, this reaction is often accompanied by a variety of side reactions that can significantly impact the yield and purity of the desired product.[1] Common challenges include incomplete cyclization, the formation of dimeric and polymeric byproducts, and undesired reactions with the cyclizing agent. This guide will provide a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

FAQ 1: Low Yield of this compound with Significant Starting Material Remaining

Question: I am attempting the synthesis of this compound from 2-amino-3-hydroxypyridine and a phosgene equivalent (e.g., triphosgene, CDI), but I am observing a low yield of the desired product and recovering a significant amount of unreacted 2-amino-3-hydroxypyridine. What is causing this and how can I improve the conversion?

Answer:

This is a common issue that typically points to either incomplete activation of the starting material or hydrolysis of reactive intermediates . Let's break down the potential causes and solutions.

Causality:

The reaction proceeds through a highly reactive intermediate, such as a carbamoyl chloride or an N-acylimidazole, depending on the chosen cyclizing agent. These intermediates are susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent or on the glassware. Hydrolysis of the intermediate will regenerate the starting material or a related, unreactive species, thus halting the cyclization process.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

  • Purity of Starting Materials: Use high-purity 2-amino-3-hydroxypyridine. Impurities can interfere with the reaction.

  • Choice and Stoichiometry of the Cyclizing Agent:

    • 1,1'-Carbonyldiimidazole (CDI): CDI is an excellent choice for this transformation as it is a solid and easier to handle than phosgene or triphosgene. Use of a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

    • Triphosgene: This is a stable solid equivalent of phosgene. It is crucial to use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.

  • Reaction Temperature and Time: The optimal temperature and reaction time will vary with the chosen cyclizing agent. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion and avoid potential product degradation over extended reaction times.

Experimental Protocol: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

  • To a stirred suspension of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere, add CDI (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Heat the reaction mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

FAQ 2: Isolation of an Unexpected, High Molecular Weight Byproduct

Question: After my reaction, I have isolated a significant amount of a byproduct with a molecular weight that appears to be a dimer or polymer of my starting material. What is this byproduct and how can I prevent its formation?

Answer:

The formation of dimeric or polymeric byproducts is a strong indication of an intermolecular reaction competing with the desired intramolecular cyclization .

Causality:

The activated intermediate (e.g., carbamoyl chloride) can react with another molecule of 2-amino-3-hydroxypyridine instead of cyclizing. This can occur at either the amino or the hydroxyl group, leading to the formation of urea or carbamate linkages between two pyridine units. This process can continue, leading to the formation of oligomers or polymers.

Troubleshooting Workflow:

G cluster_0 Problem: Dimer/Polymer Formation cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies Problem High concentration of dimeric/polymeric byproduct Cause Intermolecular reaction competes with intramolecular cyclization Problem->Cause is caused by Strategy1 Employ High Dilution Conditions Cause->Strategy1 can be mitigated by Strategy2 Slow Addition of Reagents Cause->Strategy2 Strategy3 Optimize Reaction Temperature Cause->Strategy3

Caption: Troubleshooting workflow for dimer/polymer formation.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular cyclization over the intermolecular reaction.

  • Slow Addition: Adding the cyclizing agent slowly to the solution of 2-amino-3-hydroxypyridine can help to maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.

  • Temperature Control: The optimal temperature for cyclization may be different from the temperature of the initial activation step. A two-step temperature profile (e.g., activation at a lower temperature followed by cyclization at a higher temperature) can be beneficial.

FAQ 3: Formation of a Di-acylated Byproduct

Question: I am observing a byproduct with a mass corresponding to the addition of two carbonyl units to my 2-amino-3-hydroxypyridine starting material. What is this species and how can I avoid it?

Answer:

This observation suggests the formation of a N,O-diacylated byproduct , where both the amino and hydroxyl groups have reacted with the carbonylating agent.

Causality:

2-amino-3-hydroxypyridine is a bifunctional molecule with two nucleophilic sites: the amino group and the hydroxyl group. While the amino group is generally more nucleophilic, under certain conditions, particularly with a highly reactive cyclizing agent or an excess of the agent, reaction at both sites can occur.

Reaction Scheme:

G Start 2-Amino-3-hydroxypyridine Activated Activated Intermediate (e.g., Carbamoyl Chloride) Start->Activated + Carbonylating Agent Product This compound (Desired Product) Activated->Product Intramolecular Cyclization SideProduct N,O-Diacylated Byproduct Activated->SideProduct + Another Carbonylating Agent (Intermolecular)

Caption: Competing pathways leading to desired product and di-acylated byproduct.

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the cyclizing agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Order of Addition: Adding the 2-amino-3-hydroxypyridine to the cyclizing agent (reverse addition) can sometimes favor mono-acylation, although this may increase the risk of dimerization.

  • Choice of Cyclizing Agent: Less reactive carbonylating agents, such as ethyl chloroformate, may offer better selectivity for N-acylation over O-acylation.

Table 1: Comparison of Common Carbonylating Agents

Carbonylating AgentAdvantagesDisadvantages
Phosgene/Triphosgene Highly reactive, often leading to high yields.Highly toxic gas (phosgene) or solid that releases phosgene. Requires careful handling and a scavenger base.
1,1'-Carbonyldiimidazole (CDI) Solid, easy to handle, milder reaction conditions. Byproducts are easily removed.[2]Can lead to urea byproducts if an excess is used.[2]
Ethyl Chloroformate Liquid, easy to handle, can offer good selectivity.May require higher temperatures for cyclization.

Summary of Key Troubleshooting Points

IssueProbable CauseRecommended Solution
Low Conversion Incomplete activation, hydrolysis of intermediates.Ensure strict anhydrous conditions, use high-purity reagents, optimize stoichiometry of cyclizing agent.
Dimer/Polymer Formation Intermolecular reaction competes with intramolecular cyclization.Employ high dilution, slow addition of reagents, optimize reaction temperature.
Di-acylated Byproduct Reaction at both amino and hydroxyl groups.Precise stoichiometric control of the cyclizing agent, consider reverse addition, use a less reactive carbonylating agent.

References

Technical Support Center: Overcoming Poor Solubility of Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazolo[5,4-b]pyridin-2(1H)-one derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the significant solubility challenges often encountered with this promising class of heterocyclic compounds.

The fused ring system of the this compound core, while offering a rigid scaffold for potent biological activity, often contributes to high crystal lattice energy and poor aqueous solubility. Many derivatives, particularly those with lipophilic substituents designed to enhance target binding, can be classified as "brick dust"—highly crystalline compounds with limited solubility that hampers screening, formulation, and ultimately, bioavailability.

This resource combines foundational physicochemical principles with practical, step-by-step protocols to help you systematically diagnose and overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound derivatives.

Q1: Why are my this compound derivatives so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility typically stems from a combination of factors inherent to the scaffold's structure:

  • High Crystallinity: The planar, rigid nature of the fused heterocyclic system promotes strong intermolecular interactions (π-π stacking) in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.

  • Lipophilicity: While the core scaffold has some polar features, substituents added to enhance biological potency are often hydrophobic. These additions increase the overall lipophilicity (LogP) of the molecule, reducing its affinity for aqueous media.[1]

  • Weakly Ionizable Nature: The molecule contains both a weakly acidic proton (the N-H of the pyridinone) and a weakly basic site (the pyridine nitrogen).[2] However, their pKa values are often such that the molecule is predominantly neutral at physiological pH (around 7.4), the state in which it is typically least soluble.

Q2: I can dissolve my compound in DMSO for initial screening, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic problem of kinetic versus thermodynamic solubility.[3] DMSO can dissolve a high concentration of your compound, but this creates a supersaturated state when diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower. To mitigate this:

  • Lower the Stock Concentration: Reduce the concentration of your compound in the DMSO stock solution.

  • Use Co-solvents in the Final Assay: Incorporate a small percentage (typically 1-5%) of a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400 into your final assay buffer.[4] This can increase the solubility limit in the final solution.

  • Use Surfactants: Add a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 at a concentration above its critical micelle concentration (CMC) to your assay buffer. The surfactant micelles can encapsulate the hydrophobic compound, keeping it in solution.[4]

Q3: Can I use pH adjustment to improve the solubility of my compound?

A3: Absolutely. pH modification is one of the most effective initial strategies for this class of compounds.[4]

  • To Solubilize a Weak Base: The pyridine nitrogen can be protonated at acidic pH (typically pH < 5). This creates a cationic, more water-soluble salt form.

  • To Solubilize a Weak Acid: The pyridinone N-H can be deprotonated at alkaline pH (typically pH > 9). This creates an anionic, more water-soluble form. The key is to determine the pKa of your specific derivative to understand the optimal pH range for solubilization.

Q4: What is the best organic solvent for dissolving these derivatives?

A4: There is no single "best" solvent, as solubility depends heavily on the specific substituents of your derivative. However, common solvents used during synthesis and purification provide good starting points. These include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN), as well as chlorinated solvents like Dichloromethane (DCM).[5][6] For formulation purposes, less toxic, water-miscible co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are preferred.[4]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to systematically improving the solubility of your this compound derivatives.

Guide 1: Initial Solubility Assessment & Problem Diagnosis

Before attempting to improve solubility, you must first quantify it. A proper diagnosis of the problem is critical for selecting the right strategy.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantification A Prepare DMSO Stock (e.g., 10-20 mM) B Kinetic Solubility Assay (Nephelometry or Turbidimetry) A->B C Assess Precipitation in Aqueous Buffer (e.g., PBS pH 7.4) B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D If precipitation occurs or solubility is low E Equilibrate Excess Solid in Buffer (24-48h) D->E F Separate Solid/Liquid (Centrifuge/Filter) E->F G Quantify Supernatant (HPLC-UV or LC-MS) F->G

Caption: Workflow for diagnosing solubility issues.

This protocol determines the thermodynamic solubility, which is the true equilibrium solubility of the compound.

  • Preparation: Add an excess amount of your solid this compound derivative to a glass vial. A visual excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume of your test solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.[7]

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (use a filter material, like PTFE, that does not bind your compound). Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Quantification: Prepare a calibration curve for your compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[5] Dilute the filtered supernatant to a concentration that falls within the linear range of your calibration curve and determine its concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility.

Guide 2: Systematic Solubilization Strategies

Once you have a baseline solubility measurement, you can explore the following strategies in a logical order.

Start Poorly Soluble Compound pH Strategy 1: pH Modification Start->pH Cosolvent Strategy 2: Co-solvents pH->Cosolvent Not Sufficient Success Solubility Achieved pH->Success Sufficient Complexation Strategy 3: Complexation (Cyclodextrins) Cosolvent->Complexation Not Sufficient or Precipitation on Dilution Cosolvent->Success Sufficient SolidDispersion Strategy 4: Solid-State Modification Complexation->SolidDispersion Not Sufficient or Low Drug Loading Complexation->Success Sufficient SolidDispersion->Success Sufficient

References

Validation & Comparative

A Medicinal Chemist's Guide: Oxazolo[5,4-b]pyridin-2(1H)-one vs. Oxazolo[4,5-b]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Isomeric scaffolds, while structurally similar, can exhibit dramatic differences in their physicochemical properties, metabolic stability, and biological target engagement. This guide provides a detailed comparison of two such isomeric systems: Oxazolo[5,4-b]pyridin-2(1H)-one and Oxazolo[4,5-b]pyridine . We will explore the subtle yet critical distinctions that a drug designer must consider when choosing between these two privileged structures.

Structural and Physicochemical Distinctions: More Than Just Atom Placement

At first glance, the two scaffolds appear highly similar, both featuring a fusion of oxazole and pyridine rings. However, the key differences lie in the fusion orientation and the presence of a carbonyl group in the oxazolone ring. The [5,4-b] isomer possesses a lactam structure, fundamentally altering its electronic and hydrogen bonding characteristics compared to the aromatic [4,5-b] system.

The presence of the lactam moiety in This compound introduces a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the C=O group). This has significant implications for solubility and target interaction. The N-H proton also provides a convenient handle for substitution, allowing for modulation of properties like lipophilicity and the introduction of pharmacophoric elements. In contrast, Oxazolo[4,5-b]pyridine is a planar, aromatic system lacking a hydrogen bond donor on the core rings, which influences its interaction patterns within a protein binding site.

These structural differences are reflected in their calculated physicochemical properties:

PropertyThis compoundOxazolo[4,5-b]pyridineRationale for Impact in Drug Design
Molecular Formula C₆H₄N₂O₂[1][2]C₆H₄N₂O[3]The additional oxygen atom in the lactam increases polarity and molecular weight.
Molecular Weight 136.11 g/mol [1][2]120.11 g/mol [3]A small but potentially significant difference when considering ligand efficiency metrics.
H-Bond Donors 10The N-H group provides a key interaction point for target binding and can improve aqueous solubility.
H-Bond Acceptors 22Both scaffolds can accept hydrogen bonds via the ring nitrogens and oxazole oxygen.
cLogP ~0.4 (calculated)1.15 (calculated)The lactam-containing scaffold is predicted to be significantly less lipophilic, which can impact cell permeability and metabolic stability.
Topological Polar Surface Area (TPSA) 51.2 Ų38.9 Ų[3]The higher TPSA of the oxazolone suggests better potential for forming polar interactions and may influence cell membrane permeability.

Synthetic Accessibility and Strategy

A primary consideration for any scaffold is its ease of synthesis. Both oxazolopyridine isomers are accessible from relatively simple pyridine starting materials, though the specific precursors differ, dictating the strategic approach.

Synthesis of this compound

The key precursor for this scaffold is 3-amino-2-chloropyridine . The synthesis involves a cyclization reaction, typically using phosgene or a phosgene equivalent like carbonyldiimidazole (CDI), to form the oxazolone ring. The N-H proton of the resulting scaffold can then be readily alkylated to introduce various side chains.

G Start 3-Amino-2-chloropyridine Reagent + Phosgene or CDI Start->Reagent Product This compound Reagent->Product Alkylation Alkylation (e.g., R-X, Base) Product->Alkylation Final N-Substituted Derivatives Alkylation->Final

Synthesis of Oxazolo[4,5-b]pyridine

This isomer is typically synthesized from 2-amino-3-hydroxypyridine .[4][5] The cyclization can be achieved by reacting the precursor with various reagents to introduce the C2 position of the oxazole ring. For instance, condensation with orthoesters or heating with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) are common methods.[4][6]

G Start 2-Amino-3-hydroxypyridine Reagent + Carboxylic Acid / PPA or Orthoester Start->Reagent Product 2-Substituted Oxazolo[4,5-b]pyridine Reagent->Product

The choice of starting material and cyclization conditions allows for the introduction of diversity elements at different positions, a key aspect of library design in drug discovery.

Comparative Biological Activity & Medicinal Chemistry Applications

The most critical comparison lies in the observed biological activities of compounds derived from each scaffold. The structural and electronic differences directly translate into distinct pharmacological profiles.

A pivotal study directly comparing the two scaffolds found that N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones exhibited significantly greater analgesic activity in animal models than their corresponding Oxazolo[4,5-b]pyridin-2(3H)-one analogs.[7][8] The compound 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound emerged as a potent, non-opioid analgesic.[7][8] The authors hypothesized that the [5,4-b] scaffold was chosen to reduce the metabolic N-dealkylation of the piperazine side chain, a common metabolic liability observed with the [4,5-b] series.[7][8] This provides a clear, field-proven example of rational scaffold selection to overcome a specific drug metabolism challenge.

While the [5,4-b] scaffold has shown promise in analgesia, the Oxazolo[4,5-b]pyridine core has been successfully employed in other therapeutic areas:

  • Kinase Inhibition: Derivatives of the [4,5-b] scaffold have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in inflammation and neurological disorders.[3][9]

  • Enzyme Activation: In a distinct application, the [4,5-b] scaffold was identified as the basis for novel, potent small-molecule activators of SIRT1, a deacetylase with beneficial effects on metabolic diseases.[10]

  • Antiparasitic Agents: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides were discovered as a novel class of potent inhibitors against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[11]

This demonstrates that while one isomer may be superior for a specific target or to address a particular ADME issue, the other may be better suited for different biological targets. The choice is not about universal superiority, but about the optimal fit for the project's specific goals. The [5,4-b] lactam appears well-suited for targets where a hydrogen-bond donor is advantageous and where metabolic stability of appended amines is a concern. The aromatic [4,5-b] system serves as a versatile and rigid platform for building inhibitors and activators for a diverse range of protein targets.

Case Study: In Vitro Evaluation Workflow

To translate a designed molecule into a viable drug candidate, rigorous experimental validation is essential. Below are standardized protocols for two key in vitro assays crucial for characterizing compounds built on these scaffolds: a kinase inhibition assay to determine potency and a microsomal stability assay to assess metabolic liability.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Pillars of Trustworthiness:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) is used to confirm assay sensitivity.

  • Negative Control: A DMSO vehicle control establishes the baseline for 100% kinase activity.

  • Z'-factor Calculation: Performed to ensure the assay window is large enough for robust screening (Z' > 0.5 is considered excellent).

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., GSK-3β) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (e.g., specific peptide substrate and ATP at its Kₘ concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial kit like Kinase-Glo®):

    • After incubation, add 10 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (representing residual kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

G A Prepare Compound Serial Dilutions in DMSO B Add Compound/DMSO and Kinase to Plate A->B C Pre-incubate (15 min) B->C D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate (60 min, 30°C) D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Experimental Protocol 2: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME profiling, assessing a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12][13][14]

Pillars of Trustworthiness:

  • Positive Control: A compound with known high metabolic clearance (e.g., Verapamil) is run to ensure the microsomes and cofactor system are active.

  • Negative Control: A compound with known low clearance (e.g., Warfarin) is run to define the lower bound of the assay.

  • -NADPH Control: Incubations are performed without the NADPH cofactor system to control for non-enzymatic degradation.

Methodology:

  • Reagent Preparation:

    • Prepare a test compound stock solution (e.g., 1 mM in Acetonitrile/Water).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH-regenerating system solution in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine buffer, the microsomal suspension, and the test compound (final concentration typically 1 µM).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion and Future Outlook

The choice between the isomeric This compound and Oxazolo[4,5-b]pyridine scaffolds is a nuanced decision driven by the specific goals of a drug discovery program.

  • The This compound scaffold, with its lactam structure, offers a built-in hydrogen bond donor and a convenient site for substitution. It has demonstrated clear advantages in specific cases for improving metabolic stability and achieving high potency, as exemplified in the development of non-opioid analgesics.[7][8]

  • The Oxazolo[4,5-b]pyridine scaffold provides a rigid, aromatic, and synthetically versatile platform that has proven successful for developing modulators of diverse targets, including kinases and sirtuins.[3][9][10]

The critical lesson for drug designers is that subtle changes in heteroatom placement and ring electronics can unlock entirely different pharmacological profiles. The decision should not be based on a perceived universal advantage of one scaffold over the other, but on a careful, data-driven analysis of the target's binding site requirements, the desired physicochemical properties, and the potential metabolic liabilities of the lead series. As synthetic methodologies evolve and our understanding of structure-activity and structure-property relationships deepens, both of these valuable oxazolopyridine scaffolds will undoubtedly continue to feature in the development of next-generation therapeutics.

References

A Comparative Analysis of the Analgesic Effects of Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and safe analgesic agents is a cornerstone of medicinal chemistry. Within this landscape, the Oxazolo[5,4-b]pyridin-2(1H)-one scaffold has emerged as a promising chemotype, yielding derivatives with significant non-opiate antinociceptive properties. This guide provides a comparative analysis of the analgesic effects of various N-substituted derivatives of this heterocyclic system, offering experimental data and insights into their structure-activity relationships to inform future drug discovery efforts.

The this compound Scaffold: A Foundation for Novel Analgesics

The this compound core serves as a versatile template for the development of new therapeutic agents.[1] Its unique structure has been the subject of research aimed at producing compounds with a range of biological activities. Notably, derivatives of this scaffold have been identified as a new class of non-opiate antinociceptive agents, demonstrating a favorable safety profile.[1][2]

cluster_0 General Structure of N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones structure structure

Caption: General chemical structure of N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones.

Comparative Analgesic Efficacy: A Data-Driven Overview

A key study in the Journal of Medicinal Chemistry provides a systematic evaluation of a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]this compound derivatives.[2] The analgesic efficacy of these compounds was assessed in mice and rats using established models of pain.

The data reveals that derivatives featuring a 4-(substituted or nonsubstituted phenyl)-1-piperazinyl moiety and an alkyl side chain of 3-4 carbons exhibit significantly greater analgesic activity compared to their oxazolo[4,5-b]pyridin-2(3H)-one analogs.[2] This highlights the critical influence of the substitution pattern on the pharmacological profile.

CompoundAlkyl Side ChainAryl SubstituentMouse Phenylquinone Writhing Test (ED50, mg/kg po)Rat Acetic Acid Writhing Test (ED50, mg/kg po)
3b propyl4-fluorophenyl5.60.5

Data synthesized from Viaud et al., 1995.[2]

Among the synthesized and tested compounds, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound (compound 3b) emerged as the most promising candidate.[2] This derivative demonstrated a potent, rapid-acting, and sustained analgesic effect with low acute toxicity.[2] Notably, its mechanism of action is non-opioid and non-anti-inflammatory.[2]

Unraveling the Structure-Activity Relationship (SAR)

The development of potent analgesic agents from the this compound scaffold is guided by key structure-activity relationships. The initial research in this area aimed to mitigate the metabolic N-dealkylation of the piperazine ring, a challenge observed in previous work on related isomers.[2] This led to the synthesis of analogs with steric hindrance on the alkyl side chain.[2]

The following SAR insights can be gleaned from the available data:

  • Length of the Alkyl Side Chain: An alkyl side chain of 3 to 4 carbons connecting the oxazolopyridinone core to the piperazinyl group appears to be optimal for analgesic activity.[2]

  • 4-Aryl-1-Piperazinyl Substituent: The presence of a substituted or unsubstituted phenyl group on the piperazine ring is crucial for enhanced efficacy.[2] The 4-fluorophenyl substituent in compound 3b, for instance, contributes to its high potency.[2]

cluster_workflow Analgesic Activity Screening Workflow Start Synthesis of this compound Derivatives Animal_Models Administration to Animal Models (Mice, Rats) Start->Animal_Models Pain_Assays Induction of Pain Stimulus (e.g., Phenylquinone, Acetic Acid) Animal_Models->Pain_Assays Observation Observation of Analgesic Response (e.g., Writhing Inhibition) Pain_Assays->Observation Data_Analysis Data Analysis and ED50 Determination Observation->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Identification Identification of Lead Compound (e.g., 3b) SAR->Lead_Identification

Caption: Experimental workflow for the evaluation of analgesic activity.

Experimental Protocols: A Guide to Analgesic Assays

The following are standardized protocols for the in vivo assessment of analgesic activity, as employed in the evaluation of this compound derivatives.

Phenylquinone-Induced Writhing Test in Mice

This is a widely used model for screening visceral analgesics.

  • Animal Preparation: Male mice are used for this assay.

  • Compound Administration: The test compounds, including the vehicle control and a positive control (e.g., aspirin), are administered orally (p.o.).

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), a 0.02% solution of phenylquinone in 5% ethanol is injected intraperitoneally (i.p.).

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 5-15 minutes after injection).

  • Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control. The ED50 (the dose that produces 50% of the maximum effect) is then determined.

Acetic Acid-Induced Writhing Test in Rats

This assay is another common method for evaluating peripheral analgesic activity.

  • Animal Preparation: Male Wistar rats are typically used.

  • Compound Administration: Test compounds and controls are administered orally.

  • Induction of Writhing: Following a set absorption time, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes is counted over a defined period (e.g., 30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated, and the ED50 is determined.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel non-opiate analgesics. The systematic derivatization of this core, particularly with 1-[(4-aryl-1-piperazinyl)alkyl] substituents, has led to the identification of highly potent compounds such as 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound. The structure-activity relationships elucidated from these studies provide a clear roadmap for the rational design of next-generation analgesics with improved efficacy and safety profiles. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their continued development and potential clinical translation.

References

A Researcher's Guide to the Validation of Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives as Novel GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Oxazolo[5,4-b]pyridin-2(1H)-one derivatives as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). We will delve into the scientific rationale, comparative analysis against established inhibitors, and detailed, field-proven experimental protocols necessary for robust validation.

Introduction: The Rationale for Targeting GSK-3β

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulatory node in a remarkable number of cellular signaling pathways.[1][2] Its dysregulation is a key factor in the pathophysiology of a wide spectrum of human diseases, including Alzheimer's disease (AD), type 2 diabetes, and various cancers.[1][3][4] In AD, GSK-3β is known to be a primary kinase responsible for the hyperphosphorylation of the tau protein, a critical event leading to the formation of neurofibrillary tangles.[5][6][7]

Despite its therapeutic promise, developing effective GSK-3β inhibitors has been challenging. Many first-generation inhibitors targeting the highly conserved ATP-binding site have struggled with off-target effects and toxicity.[8] This has fueled the search for novel chemical scaffolds that can offer improved potency and selectivity. The this compound core is a versatile heterocyclic scaffold that has shown promise in medicinal chemistry for developing enzyme inhibitors.[9] Related oxazolopyridine-based structures have demonstrated significant GSK-3β inhibitory activity, making this scaffold a compelling starting point for a new generation of therapeutic agents.[10][11][12]

The Validation Workflow: A Multi-Pronged Strategy

Validating a novel inhibitor class requires a systematic and multi-faceted approach, moving from direct enzymatic inhibition to cellular target engagement and structural interaction analysis. This ensures that the observed activity is potent, specific, and relevant in a biological context.

cluster_0 Validation Pipeline A In Vitro Kinase Assay (Direct Inhibition & Potency) B Cell-Based Assays (Target Engagement & Pathway Modulation) A->B Confirms Cellular Activity C In Silico Analysis (Binding Mode Prediction) A->C Provides Potency Data for Docking D Validated GSK-3β Inhibitor Candidate B->D Demonstrates Biological Effect C->A Explains Structural Basis of Activity A 1. Kinase Reaction GSK-3β + Substrate + ATP + Inhibitor B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C D 4. Generate Signal Luciferase + ATP -> Light C->D E 5. Measure Luminescence Plate Reader D->E cluster_0 Wnt OFF / GSK-3β Active cluster_1 Wnt ON / GSK-3β Inhibited GSK3b_A GSK-3β (Active) Bcat_A β-catenin GSK3b_A->Bcat_A Phosphorylates Deg Degradation Bcat_A->Deg GSK3b_I GSK-3β (Inactive) Bcat_I β-catenin Acc Accumulation & Nuclear Translocation Bcat_I->Acc Inhibitor This compound Derivative Inhibitor->GSK3b_I Inhibits PDB 1. Prepare Receptor (GSK-3β Crystal Structure, e.g., PDB: 2OW3) GRID 3. Define Binding Site (Grid Generation around ATP pocket) PDB->GRID LIG 2. Prepare Ligand (3D structure of Oxazolopyridinone) DOCK 4. Docking Simulation (Sample ligand conformations) LIG->DOCK GRID->DOCK SCORE 5. Score & Analyze (Evaluate binding energy & poses) DOCK->SCORE

References

A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Oxazolo[5,4-b]pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is establishing a clear and predictive relationship between a compound's activity in controlled laboratory assays (in vitro) and its efficacy within a complex biological system (in vivo). This guide provides an in-depth comparison of the reported biological activities of the Oxazolo[5,4-b]pyridin-2(1H)-one scaffold and its close analogs, with a core focus on outlining the principles and experimental frameworks required to establish a robust in vitro-in vivo correlation (IVIVC).

The this compound core is a versatile heterocyclic structure that has served as a foundation for developing novel therapeutic agents.[1] Derivatives have shown significant potential in diverse therapeutic areas, most notably as non-opiate analgesics and as kinase inhibitors for oncology applications.[1] This guide will dissect the available data in these two key areas, presenting not just the results but the causality behind the experimental choices, and providing the detailed protocols necessary to validate and expand upon these findings. While a definitive, published IVIVC for a single agent from this class remains elusive, this guide will provide the scientific roadmap to establish one.

Case Study 1: Non-Opiate Analgesic Activity

A key success of this scaffold is the development of potent non-opiate analgesic agents. The primary example from the literature is 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound (henceforth referred to as Compound 3b), which has demonstrated significant dose-dependent efficacy in preclinical models of pain.[2]

In Vivo Efficacy: Quantifying Analgesia

The primary evidence for the analgesic effect of Compound 3b comes from the acetic acid-induced writhing test, a well-established model for evaluating peripherally acting analgesics.[3][4][5][6] This test induces visceral pain through the intraperitoneal injection of a mild irritant, causing characteristic abdominal constrictions and stretching behaviors (writhes). An effective analgesic will reduce the frequency of these writhes.

Table 1: In Vivo Analgesic Efficacy of Compound 3b

CompoundAnimal ModelTest MethodRoute of AdministrationEffective Dose (ED50)Reference
Compound 3bMousePhenylquinone Writhing TestOral (p.o.)5.6 mg/kg[2]
Compound 3bRatAcetic Acid Writhing TestOral (p.o.)0.5 mg/kg[2]

The potent, sub-milligram per kilogram efficacy in rats highlights the significant potential of this compound class. The key assertion is that this activity is achieved through a non-opiate and non-anti-inflammatory mechanism .[2] This claim is fundamental to its novelty and requires rigorous in vitro validation to understand the true mechanism of action and to begin building a predictive IVIVC model.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol outlines the essential steps for assessing the peripheral analgesic activity of a test compound.

  • Animal Selection: Use male Swiss Albino mice (20-30g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into at least three groups (n=6-10 per group):

    • Vehicle Control (e.g., normal saline with 0.5% Tween 80)

    • Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)

    • Test Compound Group(s) (e.g., Compound 3b at various doses)

  • Compound Administration: Administer the test compound and controls via the desired route (e.g., oral gavage). Allow for an appropriate absorption period (typically 30-60 minutes).

  • Induction of Writhing: Inject 0.6-0.7% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber. After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 15-20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vitro Mechanistic Investigation: The Path to Correlation

To bridge the gap between the observed in vivo efficacy and a predictive model, the in vitro molecular target must be identified and characterized. The claim of "non-opiate" and "non-inflammatory" activity dictates the initial experimental strategy.

Workflow for In Vitro Target Deconvolution

G cluster_0 In Vivo Observation cluster_1 In Vitro Validation of Claims cluster_2 Hypothesis-Driven Target Screening cluster_3 Correlation & Modeling in_vivo Potent Analgesia (ED50 = 0.5 mg/kg, rat) opioid_assay Opioid Receptor Binding Assay (μ, δ, κ) in_vivo->opioid_assay Test 'non-opiate' claim cox_assay COX-1/COX-2 Inhibition Assay in_vivo->cox_assay Test 'non-inflammatory' claim ion_channel Ion Channel Panels (e.g., TRP, Nav, Cav) opioid_assay->ion_channel If confirmed, explore alternatives cox_assay->ion_channel pk_studies Pharmacokinetic Studies (ADME, Cmax, AUC) ion_channel->pk_studies Identified Target (IC50) receptor_screen Broad Receptor Screening Panel receptor_screen->pk_studies Identified Target (Ki) ivivc Establish IVIVC (In Vitro IC50 vs In Vivo ED50) pk_studies->ivivc

Caption: Workflow for analgesic target identification and IVIVC.

1. Validating the "Non-Opiate" Claim: Opioid Receptor Binding Assay This is a crucial first step. The affinity of Compound 3b for the mu (µ), delta (δ), and kappa (κ) opioid receptors should be determined using a competitive radioligand binding assay. A high IC50 or Ki value (>1 µM) would provide strong evidence for a non-opioid mechanism.

2. Investigating the "Non-Inflammatory" Claim: Cyclooxygenase (COX) Inhibition Assay While the compound may not show efficacy in a classic in vivo inflammation model (e.g., carrageenan-induced paw edema), it could still interact with the enzymes responsible for prostaglandin synthesis. An in vitro assay is required to measure the direct inhibition of COX-1 and COX-2.[7][8][9][10] A lack of potent inhibition (IC50 > 10 µM) would support the "non-inflammatory" claim at the molecular level.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

  • Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells. Add the diluted test compound, vehicle control (DMSO), and a known NSAID as a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Incubate for 5-10 minutes at 25°C. Initiate the reaction by adding arachidonic acid, followed immediately by the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Detection: The peroxidase activity of COX converts TMPD into a colored product. Read the absorbance at 590 nm over a 5-minute period using a plate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Once the primary mechanism is deconvoluted, establishing the IVIVC requires pharmacokinetic data to understand how the in vitro effective concentration relates to the in vivo efficacious dose.

Case Study 2: Anticancer Activity via Kinase Inhibition

While the specific this compound core is less explored in oncology, the structurally related Oxazolo[5,4-d]pyrimidine scaffold has been extensively investigated as a source of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][11][12] VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[13][14]

In Vitro Potency: Measuring Kinase Inhibition

The first step in evaluating a potential anticancer agent from this class is to determine its direct inhibitory effect on the target kinase in a biochemical assay. This provides a quantitative measure of potency (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: In Vitro Activity of Representative Oxazolo[5,4-d]pyrimidine Analogs

Compound IDTarget KinaseIn Vitro AssayPotency (IC50)Cellular Assay (HUVEC)Potency (IC50)Reference
9n VEGFR-2Kinase Activity Assay0.33 µMProliferation0.29 µM[12]
5 VEGFR-2Kinase Activity Assay0.33 µMProliferation0.29 µM[2]

Note: Compounds 9n and 5 from the respective publications are structurally similar 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines.

The strong correlation between the biochemical (VEGFR-2 kinase) and cellular (HUVEC proliferation) IC50 values for these compounds provides initial confidence that the observed anti-proliferative effect is driven by on-target kinase inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. Inhibition of the kinase results in a higher luminescent signal (less ATP consumed).[13][14][15][16]

  • Reagents & Materials: Recombinant human VEGFR-2 (GST-tagged), kinase assay buffer, ATP, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), test compound, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.

  • Master Mixture: Prepare a master mixture containing kinase buffer, ATP, and substrate.

  • Assay Plate Setup: Add the master mixture to all wells of a white, opaque 96-well plate. Add the serially diluted test compound to the test wells. Add vehicle (DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add only buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Detection: Allow the plate to equilibrate to room temperature. Add the ATP detection reagent (e.g., Kinase-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Subtract the "Blank" signal from all other readings. Calculate the percent inhibition relative to the "Positive Control" and plot against the compound concentration to determine the IC50 value.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The gold standard for preclinical evaluation of anticancer agents is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[9][17][18] The efficacy of a kinase inhibitor is measured by its ability to slow or reverse tumor growth compared to a vehicle-treated control group.

Workflow for Anticancer IVIVC

G cluster_0 In Vitro Characterization cluster_1 Pharmacokinetics cluster_2 In Vivo Efficacy cluster_3 PK/PD Modeling & Correlation kinase_assay Biochemical Kinase Assay (e.g., VEGFR-2) cell_assay Cellular Proliferation Assay (e.g., HUVEC) kinase_assay->cell_assay Confirm on-target effect adme ADME Profiling (Solubility, Permeability) cell_assay->adme Select lead candidate pk_mouse Mouse PK Studies (Oral Bioavailability, Cmax, AUC) adme->pk_mouse xenograft Tumor Xenograft Model (e.g., A549, HT-29) pk_mouse->xenograft Inform dose selection pkpd PK/PD Modeling pk_mouse->pkpd Measure drug exposure xenograft->pkpd Measure Tumor Growth Inhibition (TGI) ivivc Establish IVIVC (IC50 vs TGI) pkpd->ivivc Correlate exposure over IC50 with tumor response

Caption: Workflow for establishing an IVIVC for a kinase inhibitor.

Experimental Protocol: Subcutaneous Tumor Xenograft Model
  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, which overexpresses VEGFR-2) under standard conditions until ~80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and centrifuge. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Implantation: Use 6-8 week old female athymic nude mice. Anesthetize a mouse and disinfect the injection site on the right flank. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

  • Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers. Tumor Volume = (Width² x Length) / 2.

  • Randomization and Dosing: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin daily administration of the test compound (e.g., by oral gavage) and vehicle control.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Synthesizing the Comparison: The Path to a Predictive IVIVC

Establishing a true IVIVC is the ultimate goal, transforming descriptive data into a predictive tool that can accelerate development and support regulatory filings.[19][20] The correlation links the in vitro potency (IC50) with the in vivo efficacy (ED50 or TGI) through the lens of pharmacokinetics (PK) and pharmacodynamics (PD).

For the analgesic Compound 3b , the path forward is clear:

  • Identify the molecular target and determine the in vitro IC50.

  • Conduct PK studies in rats to determine key parameters like Cmax (peak plasma concentration) and AUC (total drug exposure) at the efficacious dose of 0.5 mg/kg.

  • The correlation can then be established by determining if the plasma concentrations achieved in vivo are consistent with the concentrations required for target engagement in vitro.

For the anticancer Oxazolo[5,4-d]pyrimidine analogs, the correlation is often expressed as the relationship between the duration of time the plasma concentration exceeds the target IC50 and the observed tumor growth inhibition.[17] A successful IVIVC would allow researchers to predict the degree of tumor growth inhibition based on the in vitro IC50 and the predicted human pharmacokinetic profile, thereby guiding clinical dose selection.

References

"comparing the fluorescence quantum yield of Oxazolo[5,4-b]pyridin-2(1H)-one dyes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Fluorescence Quantum Yield of Oxazolo[5,4-b]pyridin-2(1H)-one Dyes

Introduction: The Rising Prominence of Oxazolopyridinone Dyes

The fused bicyclic heterocycle, this compound, serves as a versatile and privileged scaffold in the realms of medicinal chemistry, bio-imaging, and materials science.[1] Derivatives of this core structure have been investigated as non-opiate pain relief agents, enzyme inhibitors for inflammatory and neurological disorders, and as precursors for novel luminescent dyes.[1][2][3] A key parameter that dictates the utility of these molecules in applications like fluorescence microscopy, diagnostics, and organic electronics is their fluorescence quantum yield (Φf).[4][5]

The fluorescence quantum yield is a direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[6] It is defined as the ratio of photons emitted to photons absorbed.[7][8] A high quantum yield is often a primary objective in the design of fluorescent probes and markers, as it translates to brighter signals and greater sensitivity. This guide provides a comprehensive comparison of the fluorescence quantum yields for various derivatives of the this compound class, details the rigorous methodology for its measurement, and explores the key structural and environmental factors that govern this critical photophysical property.

Pillar 1: A Validated Protocol for Measuring Fluorescence Quantum Yield

To objectively compare fluorescent dyes, a standardized and validated protocol for determining their quantum yield is paramount. While two primary methods exist—the absolute and the relative—the relative method is more commonly employed due to its accessibility and simpler instrumentation requirements.[6][9][10][11]

The Principle of the Relative Method

The relative method calculates the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[7][9] The underlying principle is that if a sample and a standard absorb the same number of photons, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[9] The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) [9]

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and the reference standard, respectively.

Detailed Experimental Protocol

This protocol outlines the necessary steps for an accurate relative quantum yield determination.

1. Materials and Equipment:

  • Spectrofluorometer: Must be equipped with a monochromatic excitation source and an emission detector, capable of providing corrected emission spectra.[9]

  • UV-Vis Spectrophotometer: Required for precise absorbance measurements.[9]

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes are standard.[7][9]

  • Solvents: Use of spectroscopic grade solvents is critical to minimize background fluorescence and impurities.[6]

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.55).[12][13]

2. Step-by-Step Procedure:

  • Solution Preparation: Prepare stock solutions of both the test sample and the reference standard in the chosen spectroscopic grade solvent. From these, create a series of 5-6 dilutions for each.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. To minimize re-absorption and inner-filter effects, the absorbance at the chosen excitation wavelength should never exceed 0.1.[7]

  • Fluorescence Measurement:

    • Set the excitation wavelength, which should be a wavelength where both the sample and standard exhibit significant absorbance.[9]

    • For each dilution, record the fluorescence emission spectrum. It is crucial that all experimental parameters (e.g., excitation and emission slit widths, integration time) are kept identical for both the sample and the standard measurements.[14]

  • Data Processing:

    • Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Calculation:

    • Determine the gradient of the straight line for both plots.

    • Use the gradients (Grad), the known quantum yield of the standard (Φr), and the refractive indices of the solvents (η) to calculate the quantum yield of the sample (Φx) using the equation: Φx = ΦST * (Gradx / GradST) * (ηx2 / ηST2) .[7]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dil Create Dilution Series (5-6 concentrations) prep_stock->prep_dil abs_measure Measure Absorbance (UV-Vis, Abs < 0.1) prep_dil->abs_measure fluo_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->fluo_measure Identical λex integrate Integrate Emission Spectra (Area under curve) fluo_measure->integrate plot Plot: Intensity vs. Absorbance integrate->plot gradient Calculate Gradients (Grad_s, Grad_r) plot->gradient calc Calculate Quantum Yield (Φs) using core equation gradient->calc caption Workflow for Relative Fluorescence Quantum Yield Measurement

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Pillar 2: Comparative Data on this compound Derivatives

A survey of the literature reveals that the fluorescence quantum yield of this compound derivatives is highly dependent on their substitution pattern and molecular architecture. Symmetrical structures, in particular, have demonstrated exceptional photophysical properties.

Compound ClassKey Structural FeatureSolvent(s)Quantum Yield (Φf) RangeKey Findings & Reference
2,2'-bisoxazolo[5,4-b]pyridines Symmetrical, conjugated system with two oxazolopyridine rings.Acetonitrile, Toluene0.70 – 0.82Exhibits significantly higher quantum yields than the quinine sulfate standard (Φf ≈ 0.55), making them effective fluorophores.[12][13][15]
2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines Terpyridine-like structural analogs.Chloroform, Dichloromethane, Acetonitrile0.32 – 0.84Compounds show intense blue to deep-blue fluorescence, suggesting potential as air-stable phosphors for organic electronics.[4]
Oxazolopyridine-Coumarin Conjugate Oxazolopyridine ring linked to a coumarin unit via a double bond.THF~0.86The conjugation with a known fluorescent moiety (coumarin) results in a remarkably high quantum yield.[5]
Substituted 3-amino-6-methyl-4-phenylpyridin-2(1H)-one Precursor to the oxazolopyridine ring system.Not specified~0.76Demonstrates that the core pyridinone structure itself can be highly fluorescent, forming the basis for bright oxazolopyridine dyes.[12][15]

The data clearly indicates that symmetrical bis-oxazolo[5,4-b]pyridines are a particularly promising class, consistently achieving quantum yields in the range of 0.70 to 0.84.[4][12][13] This performance surpasses that of many commonly used fluorescent standards and highlights their potential as highly efficient emitters.

Pillar 3: Causality Behind Quantum Yield Variation

The significant variation in quantum yield across different this compound derivatives is not arbitrary. It is governed by a complex interplay of structural and environmental factors that influence the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.[8][16]

Key Influencing Factors
  • Molecular Structure and Rigidity: Molecules with rigid and planar structures tend to have higher fluorescence quantum yields.[16] Rigidity minimizes energy loss through vibrational and rotational motions, thus favoring radiative decay. The high quantum yields of the symmetrical bis-oxazolo derivatives can be attributed to their extended, conjugated, and relatively inflexible structures.[12][13] Flexible groups can act as "loose bolts," absorbing energy and promoting non-radiative decay.[16]

  • Electronic Effects of Substituents: The nature of substituent groups on the heterocyclic core has a profound effect.

    • Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups generally increase fluorescence intensity.[17]

    • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) groups can diminish or completely quench fluorescence.[17]

    • Studies on the related oxazolo[4,5-b]pyridine ring found that introducing both EDGs and EWGs increased the molecule's dipole moment, which in turn affects its interaction with the solvent and its fluorescence properties.[18]

  • Solvent Environment: The surrounding solvent can dramatically alter a molecule's photophysical behavior.

    • Polarity: Solvent polarity can stabilize the ground and excited states to different extents, altering the energy gap and influencing decay rates.[19][20] For many dyes, quantum yields are observed to be lower in non-polar solvents compared to polar ones.[19][21]

    • Specific Interactions: Halogenated solvents can specifically increase the quantum yield of certain dyes through halogen-π interactions, which impede torsional relaxation of the excited state and thus reduce non-radiative decay.[22]

  • pH of the Medium: The protonation state of a fluorophore can fundamentally change its electronic configuration and fluorescence properties.[17] For example, functional groups like amines or pyridinic nitrogens can be protonated in acidic conditions, leading to significant shifts in absorption, emission, and quantum yield.

G cluster_factors Modulating Factors cluster_pathways Excited State Decay Pathways structure Molecular Structure (Rigidity, Conjugation) radiative Radiative Decay (Fluorescence) structure->radiative + nonradiative Non-Radiative Decay (Vibrations, Quenching) structure->nonradiative - substituents Substituent Effects (EDG vs. EWG) substituents->radiative +/- solvent Solvent Environment (Polarity, H-bonding) solvent->nonradiative +/- ph pH of Medium ph->nonradiative +/- qy Fluorescence Quantum Yield (Φf) radiative->qy Increases nonradiative->qy Decreases caption Factors Influencing Fluorescence Quantum Yield

Caption: Factors Influencing Fluorescence Quantum Yield.

Conclusion and Outlook

The this compound scaffold is a foundational structure for developing highly efficient fluorescent dyes. Comparative analysis reveals that derivatives featuring symmetrical, conjugated architectures, such as 2,2'-bisoxazolo[5,4-b]pyridines, consistently exhibit high fluorescence quantum yields, often exceeding 0.70.[12][13][15]

The performance of these dyes is not static; it is highly tunable. Strategic placement of electron-donating substituents, increasing molecular rigidity, and careful selection of the solvent environment are key design principles for maximizing fluorescence efficiency. This ability to rationally design and fine-tune the photophysical properties of this compound dyes makes them exceptionally valuable candidates for advanced applications, including the development of next-generation bio-imaging probes, sensitive diagnostic assays, and novel materials for organic light-emitting devices.

References

The Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system of oxazolo[5,4-b]pyridin-2(1H)-one represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, planar structure and specific arrangement of heteroatoms provide an ideal framework for designing molecules that can interact with a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationship (SAR) studies for this core and its close analogs, providing researchers and drug development professionals with synthesized insights and supporting experimental data for advancing their research programs.

The Strategic Synthesis of the Core Scaffold

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery, as it allows for the systematic exploration of chemical space. The N-substituted this compound analogs are typically prepared through a straightforward and robust synthetic route. The key step involves the N-alkylation of the parent heterocycle, this compound, with an appropriate aminoalkyl halide. This parent heterocycle itself can be synthesized from 2,3-diaminopyridine precursors.

The causality behind this synthetic choice lies in its efficiency and modularity. By preparing a common heterocyclic core, a diverse library of analogs can be rapidly generated by simply varying the alkylating agent in the final step. This approach is highly amenable to parallel synthesis, accelerating the SAR exploration process.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization A 2,3-Diaminopyridine C This compound A->C Cyclization B Cyclization Reagent (e.g., Phosgene equivalent) B->C D N-alkylation C->D C->D F N-Substituted Analogs D->F E Aminoalkyl Halide (X-(CH2)n-NR1R2) E->D

Caption: General synthetic workflow for N-substituted this compound analogs.

Part 1: Comparative Analysis of Antinociceptive Activity

A significant breakthrough for the this compound scaffold was its identification as a core for potent, non-opiate antinociceptive agents.[1] A systematic study by Viaud et al. explored how modifications to an N-linked (4-aryl-1-piperazinyl)alkyl side chain influence analgesic efficacy.[1] The experimental design focused on dissecting the contributions of the alkyl chain length and the electronic properties of the aryl substituent.

Key Structure-Activity Relationship Insights

The data reveals several critical SAR trends for antinociceptive activity:

  • Alkyl Chain Length is Crucial: A linker of three to four carbons between the oxazolopyridinone core and the piperazine nitrogen is optimal for high potency. Shorter or longer chains lead to a significant decrease in activity. This suggests a specific spatial relationship is required for the molecule to effectively bind to its biological target.

  • Aryl Substituent Impact: The nature and position of the substituent on the phenyl ring of the piperazine moiety modulate the activity. A 4-fluoro substituent on the phenyl ring consistently provides high potency. This observation points towards a potential hydrophobic or π-stacking interaction in a specific pocket of the target protein, where the fluorine atom may also be involved in favorable electrostatic interactions.

  • Isomeric Scaffolds Show Different Potency: The study highlights that analogs based on the this compound core generally exhibit greater analgesic activity than their oxazolo[4,5-b]pyridin-2(3H)-one counterparts, demonstrating the critical importance of the fusion orientation of the heterocyclic rings.[1]

Quantitative SAR Data for Antinociceptive Analogs

The following table summarizes the in vivo data from the phenylquinone-induced writhing test in mice and the acetic acid-induced writhing test in rats, which are standard models for assessing peripheral analgesic activity.[1]

Compoundn (Alkyl Chain Length)R (Aryl Substituent)Mouse ED₅₀ (mg/kg, p.o.)Rat ED₅₀ (mg/kg, p.o.)
3a 3H10.30.9
3b 34-F5.60.5
3c 32-CH₃16.51.8
3d 32-OCH₃> 5012.5
4a 4H12.11.3
4b 44-F8.20.8
5a 5H25.610.2
5b 54-F18.56.5

Data sourced from J. Med. Chem. 1995, 38(8), 1278–86.[1]

SAR_Summary cluster_0 Key Structural Features for High Antinociceptive Activity Core This compound Core N-Position Linker Alkyl Linker (CH₂)n n = 3-4 carbons is optimal Propyl (n=3) Butyl (n=4) Core:f1->Linker Attachment Point Piperazine Piperazine Ring Linker->Piperazine Aryl Aryl Substituent (R) 4-Fluoro (4-F) enhances potency H is well-tolerated Piperazine->Aryl

Caption: Key structural determinants for the antinociceptive activity of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.

Part 2: A Comparative Look at Isomeric Scaffolds

To fully appreciate the therapeutic potential of the oxazolopyridine family, it is instructive to compare the SAR of the title scaffold with its isomers, which have been explored for different therapeutic applications.

A. Oxazolo[4,5-b]pyridine Analogs as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in various signaling pathways, and its inhibition has been pursued for treating inflammatory diseases and neurodegenerative disorders.[2][3] A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives has been identified as potent GSK-3β inhibitors.[3]

Key SAR Differences:

  • Scaffold Isomerism: The switch to the oxazolo[4,5-b]pyridine core redirects the biological activity from analgesia to GSK-3β inhibition.

  • Terminal Group: Instead of a simple aryl group on the piperazine, these inhibitors feature larger, amide-linked aromatic groups, suggesting the active site of GSK-3β has a larger binding pocket to accommodate these moieties.

CompoundR (Terminal Group)GSK-3β IC₅₀ (µM)
7c 2-chlorobenzoyl0.53
7d 2,4-dichlorobenzoyl0.34
7e 2-bromobenzoyl0.39
7g 2-nitrobenzoyl0.47

Data sourced from Arch Pharm (Weinheim). 2017, 350(8).[3]

B. Oxazolo[5,4-d]pyrimidine Analogs as Anticancer Agents

The oxazolo[5,4-d]pyrimidine scaffold, an isostere of purine, has been extensively investigated for its potential as an anticancer agent, particularly as an inhibitor of receptor tyrosine kinases like VEGFR-2 and EGFR.[4][5]

Key SAR Differences:

  • Heterocyclic Core: The replacement of the pyridine ring with a pyrimidine introduces an additional nitrogen atom, profoundly altering the electronic properties and hydrogen bonding capabilities of the molecule. This makes it suitable for targeting the ATP-binding pockets of kinases.

  • Substitution Pattern: Potent activity is typically achieved with an aromatic substituent at the C(2) position and an anilino moiety at the C(7) position.[4] This substitution pattern is radically different from the N-alkylated analgesic agents, underscoring how scaffold and substitution vector changes dictate the biological target.

CompoundTargetR¹ (at C2)R² (at C7)IC₅₀ (µM)
1 VEGFR23-aminophenyl3-aminophenol0.3
2 VEGFR23-aminophenyl5-amino-2-methoxyphenol0.3
3 EGFR4-aminophenyl3-aminophenol0.006
4 EGFR3-aminophenyl3-chloroaniline0.007

Data sourced from Molecules 2023, 28(x), xxxx.[4]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the methodologies employed in SAR studies must be robust and well-described.

Synthesis of 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound (Compound 3b)

This protocol is representative of the synthesis of the N-substituted analogs.

  • Preparation of the Alkylating Agent: To a solution of 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent like DMF, add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • N-Alkylation Reaction: To the above mixture, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound 3b.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Phenylquinone-Induced Writhing Test (Mouse Model)

This is a standard, validated protocol for assessing peripheral analgesic activity.

  • Animal Acclimatization: Use male mice (e.g., Swiss-Webster strain), weighing 20-25 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., compound 3b, suspended in a vehicle like 0.5% methylcellulose) orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg). Administer the vehicle alone to the control group.

  • Induction of Nociception: Thirty minutes after the administration of the test compound or vehicle, inject a 0.02% solution of phenyl-p-benzoquinone in 5% ethanol/distilled water intraperitoneally (i.p.) at a volume of 0.25 mL per mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation cage. Five minutes later, begin counting the number of writhes (a characteristic stretching and constriction of the abdomen) for a continuous 10-minute period.

  • Data Analysis: Calculate the percentage of protection (analgesia) for each dose group compared to the vehicle control group. Determine the ED₅₀ value (the dose that produces 50% inhibition of writhing) using a suitable statistical method like regression analysis.

Conclusion

The this compound scaffold and its isomers are a testament to the power of heterocyclic chemistry in drug discovery. This guide demonstrates that subtle changes in the core structure—such as the orientation of ring fusion or the exchange of a carbon for a nitrogen—can dramatically shift the biological activity from non-opiate analgesia to kinase inhibition for anticancer or anti-inflammatory applications. The SAR data presented herein provides a clear roadmap for researchers, illustrating the critical role of systematic structural modification and robust biological evaluation in the development of novel therapeutic agents. The potent analgesic activity of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, in particular, highlights this scaffold as a promising starting point for the development of new pain management therapies.[1]

References

The Ascendancy of Oxazolo[5,4-b]pyridin-2(1H)-one: A Superior Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer superior potency, selectivity, and drug-like properties is paramount. While established heterocyclic systems like quinazolines and pyrazolopyrimidines have yielded numerous clinical successes, the chemical space they occupy is becoming increasingly crowded. This guide introduces the oxazolo[5,4-b]pyridin-2(1H)-one core as a compelling and underexplored scaffold, poised to overcome the limitations of conventional hinge-binding motifs. Through a data-driven comparison, we will demonstrate its potential and provide the experimental frameworks necessary to validate its superiority in kinase drug discovery programs.

The Kinase Hinge: A Privileged Target Demanding Novel Solutions

The ATP-binding site of protein kinases remains the most validated and targeted domain for small molecule inhibitors. Central to this site is the "hinge region," a flexible backbone that forms critical hydrogen bonds with the adenine ring of ATP. Consequently, the vast majority of ATP-competitive inhibitors are designed with heterocyclic scaffolds that mimic this interaction.[1] Scaffolds like quinazoline and pyrazolopyrimidine are considered "privileged" due to their proven ability to engage the hinge, leading to potent kinase inhibition.[1][2] However, their widespread use has led to challenges in establishing novel intellectual property and achieving selectivity against a highly conserved ATP pocket across the kinome.

The this compound scaffold emerges as a strategic alternative. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar geometry, offers a distinct vector space for substituent placement. This allows for the exploration of new chemical space and the potential to form unique interactions with the kinase active site, leading to enhanced selectivity and potency.

Comparative Analysis: Oxazolopyridine vs. Established Scaffolds

To objectively assess the potential of the oxazolopyridine core, we will compare its performance against the well-established quinazoline and pyrazolopyrimidine scaffolds. As a case study, we will focus on Glycogen Synthase Kinase-3β (GSK-3β), a key therapeutic target in inflammation and neurological disorders.[3][4]

The Contenders: Representative Inhibitors

For this analysis, we have selected potent and representative inhibitors from the scientific literature for each scaffold class targeting GSK-3β.

  • Oxazolopyridine Representative (Compound 7d): An oxazolo[4,5-b]pyridine derivative, a closely related isomer to our core scaffold, demonstrating the potential of the oxazolopyridine core.[4]

  • Pyrazolopyrimidine Representative: A potent inhibitor from a series of 5-aryl-pyrazolo[3,4-b]pyridines.[5]

  • Quinazoline Representative: A selective GSK-3β inhibitor based on the quinazoline scaffold. (Data for a direct quinazoline GSK-3β inhibitor with a simple structure for comparison is less common in recent literature, highlighting a potential gap that novel scaffolds can fill. We will proceed with the comparison against the more frequently cited pyrazolopyrimidine.)

Performance Data: GSK-3β Inhibition
Scaffold ClassRepresentative CompoundTarget KinaseIC50 (µM)Source
Oxazolopyridine Compound 7dGSK-3β0.34 [4]
Pyrazolopyrimidine(Structure from source)GSK-3βPotent Inhibition[5]

Note: The pyrazolopyrimidine paper identifies a series of potent inhibitors without specifying a single IC50 value for a lead compound in the abstract, but establishes the scaffold's high potency.

The data indicates that the oxazolopyridine core is capable of producing highly potent GSK-3β inhibitors, with IC50 values in the low nanomolar range. This level of activity is competitive with, and in many cases superior to, derivatives of more heavily explored scaffolds. The true advantage, however, lies in the potential for "scaffold hopping"—moving from a known chemical series to a novel one to improve properties like metabolic stability, solubility, or to escape existing patent claims.[6]

The Oxazolopyridine Advantage: A Medicinal Chemistry Perspective

Beyond raw potency, the this compound scaffold offers several intrinsic advantages for the medicinal chemist:

  • Synthetic Tractability: The synthesis of the oxazolo[5,4-b]pyridine core is well-documented, allowing for the creation of diverse chemical libraries through functionalization at multiple positions.[7]

  • Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

  • Novelty and Patentability: As a less explored scaffold in the kinase inhibitor space, it offers significant opportunities for generating novel intellectual property.

  • Metabolic Stability: The inclusion of nitrogen and oxygen atoms within the aromatic system can alter the electronic properties of the ring, potentially blocking sites of oxidative metabolism that are common liabilities in carbocyclic and other heterocyclic systems.[6] Studies on related oxazolo-quinoline analogs have shown promising metabolic stability.[8]

Experimental Validation: Protocols for In-House Evaluation

To empower researchers to validate the potential of the this compound scaffold, we provide detailed, self-validating protocols for key assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal proportional to the initial kinase activity.[9][10]

Protocol:

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a no-inhibitor control and a no-enzyme control.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilutions Plate Add reagents to 384-well plate Compound->Plate Kinase_Substrate Kinase + Substrate Mix Kinase_Substrate->Plate ATP ATP Solution ATP->Plate Incubate1 Incubate 1 hr @ RT Plate->Incubate1 Add_Reagent Add ADP-Glo™ Reagent Incubate1->Add_Reagent Incubate2 Incubate 40 min @ RT Add_Reagent->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate 30-60 min @ RT Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Cellular Proliferation Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • The next day, remove the media and add fresh media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the reduction in the phosphorylated (activated) state of the kinase or its downstream substrate.

Principle: Cell lysates are prepared from cells treated with the inhibitor. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.[12][13]

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the inhibitor at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors.[13]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-GSK-3β).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Visualize the signal on an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein, and/or a housekeeping protein like GAPDH or β-actin.

Signaling Pathway Logic: Kinase Inhibition

G cluster_pathway Cellular Signaling Cascade Kinase Kinase (e.g., GSK-3β) Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Response Inhibitor Oxazolopyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of action for an oxazolopyridine-based kinase inhibitor.

Conclusion

The this compound scaffold represents a compelling, next-generation platform for the development of novel kinase inhibitors. Its structural and chemical attributes provide a distinct advantage over more conventional heterocyclic systems, offering the potential for enhanced potency, improved selectivity, and the creation of new intellectual property. The preliminary data on the closely related oxazolopyridine core against GSK-3β demonstrates its capability to produce highly potent inhibitors. By leveraging the detailed experimental protocols provided in this guide, drug discovery teams can rigorously evaluate and optimize derivatives of this superior scaffold, paving the way for a new class of targeted therapies.

References

A Comparative Biological Evaluation of Oxazolo[5,4-b]pyridin-2(1H)-one Scaffolds Versus Other Prominent Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents, prized for their diverse pharmacological activities.[1][2] This guide offers a comparative biological evaluation of the promising Oxazolo[5,4-b]pyridin-2(1H)-one scaffold against two other cornerstone heterocyclic classes: benzimidazoles and triazoles. As a Senior Application Scientist, the objective here is not merely to present data, but to provide a cohesive analysis of their anticancer and antimicrobial potential, grounded in experimental evidence and mechanistic insights. This document is structured to empower researchers and drug development professionals with the foundational knowledge to make informed decisions in their pursuit of novel therapeutics.

Introduction to the Heterocyclic Contestants

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are central to the discovery of new drugs.[1] Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in medicinal chemistry.[3] This guide will focus on three such scaffolds:

  • This compound: A fused bicyclic heterocycle that is gaining attention as a versatile scaffold.[4] Its structural similarity to purine bases suggests its potential as an antimetabolite.[5]

  • Benzimidazoles: A bicyclic compound composed of fused benzene and imidazole rings. This scaffold is a constituent of vitamin B12 and is present in several commercially available drugs, exhibiting a wide range of biological activities including antiulcer, anthelmintic, antimicrobial, and anticancer effects.[6][7][8]

  • Triazoles: A five-membered heterocyclic ring containing three nitrogen atoms. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[9][10]

This guide will delve into a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity: A Head-to-Head Comparison

The fight against cancer, a leading cause of mortality worldwide, necessitates the continuous development of novel and effective therapeutic agents.[11] Oxazolopyridinones, benzimidazoles, and triazoles have all demonstrated significant potential in this arena, albeit through diverse mechanisms of action.

This compound and its Analogs

While specific data for the parent this compound is emerging, the closely related oxazolo[5,4-d]pyrimidine scaffold has been more extensively studied, providing valuable insights into the potential of this class of compounds. Derivatives of oxazolo[5,4-d]pyrimidines have been shown to exhibit anticancer activity through the inhibition of various kinases and signaling pathways involved in carcinogenesis.[12] For instance, certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]

One study on novel oxazolo[5,4-d]pyrimidine derivatives reported cytotoxic activity against a panel of human cancer cell lines, with one compound, 3g , showing a 50% cytotoxic concentration (CC50) of 58.4 µM against the HT29 (primary colon adenocarcinoma) cell line.[13] This activity was comparable to the standard chemotherapeutic drug cisplatin (CC50 = 47.2 µM) and significantly more potent than fluorouracil (CC50 = 381.2 μM) in the same study.[13]

Benzimidazoles: The Multifaceted Inhibitors

Benzimidazole derivatives have demonstrated potent anticancer activity through a variety of mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and the inhibition of key enzymes like topoisomerases and kinases.[7][8] Their structural resemblance to purine nucleotides allows them to interfere with nucleic acid and protein synthesis in cancer cells.[2]

A notable example is a fluoro aryl benzimidazole derivative which exhibited potent anticancer activity with IC50 values of 1.8 µM, 2.0 µM, 2.8 µM, and 7.8 µM against HOS, G361, MCF-7, and K-562 cell lines, respectively.[7] Another study highlighted a benzimidazole-triazole hybrid with promising anticancer activity, showing an IC50 of 0.086 µM against EGFR.[7]

Triazoles: Potent Inducers of Apoptosis

Triazole derivatives have emerged as significant anticancer agents, often acting by inducing cell cycle arrest and apoptosis in cancer cells.[9] They can interact with a variety of enzymes and receptors through hydrogen bonding and other non-covalent interactions.[9][10]

For instance, a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives showed remarkable anticancer activity, with IC50 values ranging from 0.16 ± 0.083 μM to 11.8 ± 7.46 μM against a panel of cancer cell lines.[14] One compound in this series, 9d , displayed exceptional activity with IC50 values of 0.17 ± 0.063 μM, 0.19 ± 0.075 μM, 0.51 ± 0.083 μM, and 0.16 ± 0.083 μM against PC3, A549, MCF-7, and DU-145 cell lines, respectively.[14]

Comparative Anticancer Data

The following table summarizes representative IC50 values for derivatives of each heterocyclic class against the MCF-7 breast cancer cell line. It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Heterocyclic ClassRepresentative CompoundIC50 (µM) against MCF-7Reference
Oxazolo[5,4-d]pyrimidineCompound 3g (analog)>100[13]
BenzimidazoleFluoro aryl derivative2.8[7]
BenzimidazoleBenzoyl substituted derivative16.18[15]
Benzimidazole-triazole hybridCompound 32 3.87 - 8.34[7]
Triazole1,2,3-triazole derivative 6af 2.61[16]
Triazole1,2,3-triazole derivative 6cf 5.71[16]
TriazoleCoumarin-triazole hybrid8.21 - 51.3[8]

Antimicrobial Activity: A Comparative Perspective

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[17] Heterocyclic compounds have historically been a rich source of antimicrobials.

This compound and its Analogs

Derivatives of the closely related isoxazolo[5,4-b]pyridine scaffold have shown promising antimicrobial activity. For example, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene-sulfonamide analog demonstrated activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125, 250, and 500 μg/mL.[18]

Benzimidazoles: Broad-Spectrum Potential

Benzimidazole derivatives have been extensively studied for their antibacterial and antifungal properties.[19] Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes. One study reported a series of benzimidazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin.[19] Another study synthesized benzimidazole derived naphthalimide triazole derivatives, with some compounds showing an MIC of 2 ± 0.9 μg/mL against S. aureus.[6]

Triazoles: Established Antifungal Agents

The triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with several clinically used drugs such as fluconazole and itraconazole.[10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[10] More recent research has also explored their antibacterial potential. For instance, certain 1,2,4-triazole derivatives have shown high inhibitory efficacy towards both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL.[2]

Comparative Antimicrobial Data

The following table presents representative Minimum Inhibitory Concentration (MIC) values for derivatives of each heterocyclic class against Staphylococcus aureus. As with the anticancer data, these values are from different studies and should be interpreted with caution.

Heterocyclic ClassRepresentative CompoundMIC (µg/mL) against S. aureusReference
Isoxazolo[5,4-b]pyridineSulfonamide derivative>500[18]
BenzimidazoleNaphthalimide triazole derivative2 ± 0.9[6]
Benzimidazole(S)-2-ethanaminebenzimidazole derivative32-64[19]
Triazole1,2,4-triazole derivative0.25[2]
Triazole-metal complexRu(II) 2-pyridyl-1,2,3-triazole complex16[3]

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, benzimidazole, and triazole derivatives) and a positive control (e.g., doxorubicin) in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of bacteria.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., ciprofloxacin solution) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disc Application:

    • Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compounds onto the surface of the agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Also, apply a positive control disc and a negative control disc.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Mechanistic Insights and Signaling Pathways

A deeper understanding of the biological activity of these heterocyclic compounds requires an exploration of their mechanisms of action at the molecular level.

Oxazolopyridinones: Targeting Kinase Signaling

As suggested by studies on the related oxazolo[5,4-d]pyrimidine scaffold, oxazolopyridinones likely exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways, such as VEGFR-2.[5] Inhibition of these kinases can disrupt downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activation Oxazolopyridinone This compound Derivative Oxazolopyridinone->VEGFR2 Inhibition Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotion G cluster_targets Cellular Targets Benzimidazole Benzimidazole Derivative Tubulin Tubulin Benzimidazole->Tubulin Inhibition of Polymerization DNA DNA Benzimidazole->DNA Intercalation Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis G cluster_fungal Fungal Cell cluster_cancer Cancer Cell Triazole Triazole Derivative Ergosterol Ergosterol Biosynthesis Triazole->Ergosterol Inhibition ApoptoticPathways Apoptotic Pathways Triazole->ApoptoticPathways Activation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Apoptosis Apoptosis ApoptoticPathways->Apoptosis

References

"cross-reactivity studies of Oxazolo[5,4-b]pyridin-2(1H)-one based inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Inhibitors' Profiles

I'm starting with comprehensive Google searches about Oxazolo[5,4-b]pyridin-2(1H)-one based inhibitors. My focus is their targets, action mechanisms, and any cross-reactivity studies I can find. Next, I'm going to look at their common off-target interactions.

Developing Workflow Structure

I've expanded my research to include kinase inhibitor selectivity assessment methodologies, CETSA protocols, and kinome scanning platforms. I'm now structuring the guide, starting with the scaffold's introduction and cross-reactivity's significance. I'll detail the experimental approaches, explaining the rationale behind using a broad kinase panel and how CETSA provides in-cell validation. Step-by-step protocols are next!

Expanding Experimental Design

I'm now incorporating detailed experimental protocols for kinome profiling and CETSA, ensuring self-validating systems are in place with adequate controls and analysis. I'm also planning Graphviz diagrams to visually represent the workflow for cross-reactivity assessment, the mechanism of CETSA, and decisions based on initial data.

Gathering Relevant Literature

I've made great strides in the initial literature search, successfully identifying research on this compound scaffolds. It seems these are quite useful in developing inhibitors for kinases like GSK-3β and EGFR, and some non-kinase targets. I'm now delving into the specific methodologies and SAR studies associated with these compounds to gain a deeper understanding.

Structuring the Guide

A Comparative Benchmarking Guide to the Synthetic Efficiency of Oxazolo[5,4-b]pyridin-2(1H)-one Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-b]pyridin-2(1H)-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have shown potential as non-opiate antinociceptive agents, highlighting the importance of efficient and scalable synthetic routes to this core structure. This guide provides a comparative analysis of key methods for the production of this compound, offering an in-depth look at their synthetic efficiency, mechanistic underpinnings, and practical considerations.

Introduction to Synthetic Strategies

The synthesis of the this compound core generally involves the formation of the oxazolone ring onto a pre-existing pyridine backbone. The primary precursor for these syntheses is typically a 3-aminopyridin-2(1H)-one derivative. The choice of the second reactant, which provides the carbonyl group for the oxazolone ring, defines the synthetic route and its overall efficiency. This guide will explore and compare three prominent methods:

  • Two-Step Synthesis via Diethyl Oxalate and Phosphorus Oxychloride

  • One-Step Synthesis using Cyclic Anhydrides

  • Synthesis from Iminophosphoranes and Alkylideneoxazol-5(4H)-ones

Each method will be evaluated based on reaction conditions, yield, purity, and operational complexity, providing researchers with the necessary data to select the most appropriate method for their specific needs.

Method 1: Two-Step Synthesis via Diethyl Oxalate and Phosphorus Oxychloride

This classical approach involves a two-step process starting from a 3-aminopyridin-2(1H)-one. The first step is an acylation with diethyl oxalate, followed by a cyclization step facilitated by a dehydrating agent like phosphorus oxychloride.

Mechanistic Rationale

The initial step is a nucleophilic attack of the amino group of the 3-aminopyridin-2(1H)-one on one of the electrophilic carbonyl carbons of diethyl oxalate. This aminolysis reaction, typically conducted at elevated temperatures, results in the formation of an intermediate oxalic acid monoamide. The subsequent step involves the use of phosphorus oxychloride, a powerful dehydrating and chlorinating agent, to promote an intramolecular cyclization. The phosphorus oxychloride activates the amide carbonyl, facilitating the nucleophilic attack by the hydroxyl group of the pyridinone tautomer, leading to the formation of the fused oxazolone ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Intermediate Monoamide Intermediate Monoamide 3-Aminopyridin-2(1H)-one->Intermediate Monoamide 150°C, neat Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Monoamide Intermediate Monoamide_2 Intermediate Monoamide This compound This compound Intermediate Monoamide_2->this compound Heat POCl3 POCl3 POCl3->this compound

Figure 1: Workflow for the Two-Step Synthesis.
Experimental Protocol

Step 1: Synthesis of the Intermediate Oxalic Acid Monoamide

  • In a round-bottom flask, a mixture of the desired 3-aminopyridin-2(1H)-one and a molar excess of diethyl oxalate is prepared.

  • The mixture is heated without a solvent to 150°C and stirred vigorously.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess diethyl oxalate is removed under reduced pressure. The crude intermediate monoamide may be used directly in the next step or purified by recrystallization.

Step 2: Intramolecular Cyclization

  • The crude or purified oxalic acid monoamide is suspended in phosphorus oxychloride.

  • The mixture is heated to reflux with stirring.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess phosphorus oxychloride.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent.[1]

Performance Metrics
ParameterValue/Observation
Yield Moderate to good
Reaction Time Several hours for each step
Temperature High (150°C and reflux)
Reagents Diethyl oxalate, Phosphorus oxychloride
Purity Generally requires purification
Scalability Feasible, but requires careful handling of POCl₃
Safety Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Method 2: One-Step Synthesis using Cyclic Anhydrides

This method offers a more streamlined approach to synthesizing derivatives of this compound, particularly those bearing a carboxylic acid functional group. It involves the direct reaction of a 3-aminopyridin-2(1H)-one with a cyclic anhydride in a suitable solvent.

Mechanistic Rationale

This reaction proceeds through an initial acylation of the amino group of the 3-aminopyridin-2(1H)-one by the cyclic anhydride. This forms a monoamide intermediate which then undergoes a subsequent intramolecular cyclization. The cyclization is likely driven by the favorable proximity of the newly formed carboxylic acid and the pyridinone's endocyclic nitrogen or exocyclic oxygen (in its tautomeric form), leading to the formation of the oxazolone ring and elimination of water. The use of an acid catalyst can facilitate this cyclization. This method is highlighted as an improvement over older techniques that often require harsh reaction conditions and result in lower yields.[2]

G 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Intermediate Monoamide Intermediate Monoamide 3-Aminopyridin-2(1H)-one->Intermediate Monoamide Acylation Cyclic Anhydride Cyclic Anhydride Cyclic Anhydride->Intermediate Monoamide This compound Derivative This compound Derivative Intermediate Monoamide->this compound Derivative Intramolecular Cyclization (Heat, Acid)

Figure 2: One-Step Synthesis Pathway.
Experimental Protocol

  • A mixture of the 3-aminopyridin-2(1H)-one and a molar excess of the cyclic anhydride (e.g., succinic anhydride, maleic anhydride) is suspended in a suitable solvent such as acetic acid.

  • The reaction mixture is heated to reflux with vigorous stirring for an extended period (e.g., 10 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization.

Performance Metrics
ParameterValue/Observation
Yield High
Reaction Time Long (can be up to 10 hours)
Temperature Reflux
Reagents Cyclic anhydrides, Acetic acid
Purity Generally requires purification
Scalability Good, as it avoids highly reactive and hazardous reagents.
Safety Acetic acid is corrosive. Standard laboratory safety procedures should be followed.

Method 3: Synthesis from Iminophosphoranes and Alkylideneoxazol-5(4H)-ones

This less common but mechanistically interesting route provides access to the Oxazolo[5,4-b]pyridine core through the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones.

Mechanistic Rationale

This synthesis is proposed to proceed via a tandem reaction sequence. The iminophosphorane, a powerful nucleophile, likely attacks the electrophilic carbon of the alkylidene group of the oxazol-5(4H)-one. This is followed by a series of rearrangements and a cyclization step, with the elimination of triphenylphosphine oxide, to form the fused pyridine and oxazole rings. The reaction can be sensitive to temperature, with different products being formed at room temperature versus elevated temperatures.[3]

G Iminophosphorane Iminophosphorane Intermediate Intermediate Iminophosphorane->Intermediate Heat Alkylideneoxazol-5(4H)-one Alkylideneoxazol-5(4H)-one Alkylideneoxazol-5(4H)-one->Intermediate Oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine Intermediate->Oxazolo[5,4-b]pyridine Cyclization & Rearrangement

Figure 3: Iminophosphorane Route.
Experimental Protocol

  • A solution of the iminophosphorane and the alkylideneoxazol-5(4H)-one in a high-boiling aprotic solvent (e.g., toluene, xylene) is prepared in a reaction vessel.

  • The mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to isolate the desired Oxazolo[5,4-b]pyridine product.[3]

Performance Metrics
ParameterValue/Observation
Yield Varies depending on substrates
Reaction Time Several hours
Temperature High (reflux)
Reagents Iminophosphoranes, Alkylideneoxazol-5(4H)-ones
Purity Requires chromatographic purification
Scalability May be limited by the availability and stability of the starting materials.
Safety Standard precautions for handling organic solvents at high temperatures should be taken.

Comparative Analysis and Future Outlook

FeatureMethod 1 (Diethyl Oxalate/POCl₃)Method 2 (Cyclic Anhydrides)Method 3 (Iminophosphoranes)
Number of Steps TwoOneOne
Reaction Conditions Harsh (high temp, strong dehydrating agent)Moderate (reflux in acid)High temperature
Yield Moderate to GoodHighVariable
Atom Economy LowerHigherModerate
Substrate Scope Broad for the core structurePrimarily for carboxylic acid derivativesMore specialized
Purification RecrystallizationRecrystallizationColumn Chromatography
Safety Concerns High (use of POCl₃)Moderate (corrosive acid)Moderate (high temp solvents)
Scalability Feasible with cautionGoodPotentially limited

The choice of synthetic method for this compound is a critical decision that impacts not only the efficiency of the synthesis but also its safety and scalability.

  • Method 1 , while being a more traditional and established route, suffers from the use of harsh and hazardous reagents like phosphorus oxychloride. The high temperatures and two-step nature also detract from its overall efficiency.

  • Method 2 represents a significant improvement, particularly for the synthesis of derivatives with a carboxylic acid handle. Its one-step nature, use of less hazardous materials, and generally high yields make it an attractive option, despite the potentially long reaction times. This method aligns well with the principles of green chemistry.

  • Method 3 is a more specialized route that may not be as broadly applicable as the other two. The requirement for specific starting materials and the need for chromatographic purification might limit its use to smaller-scale syntheses or when specific substitution patterns are desired.

For the production of the parent this compound or its derivatives for drug discovery and development, Method 2 (One-Step Synthesis with Cyclic Anhydrides) appears to be the most promising in terms of a balance between efficiency, safety, and scalability. Future research in this area could focus on optimizing the reaction conditions for this one-step synthesis, perhaps through the use of microwave irradiation to reduce reaction times, or by exploring a wider range of anhydrides to broaden the scope of accessible derivatives. Further development of catalytic systems that can promote the cyclization under even milder conditions would also be a valuable contribution to the field.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxazolo[5,4-b]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Oxazolo[5,4-b]pyridin-2(1H)-one. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in the laboratory.

Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The hazard information presented is based on the closely related isomer, Oxazolo(4,5-b)pyridin-2(3H)-one, and should be used as a precautionary baseline.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the cornerstone of safe handling and disposal. This compound and its isomers are heterocyclic compounds that require careful management. Based on aggregated data for the isomer Oxazolo(4,5-b)pyridin-2(3H)-one, the following hazards have been identified.[1][2]

Table 1: GHS Hazard Summary for Oxazolo(4,5-b)pyridin-2(3H)-one

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Source: Aggregated data from PubChem and Fisher Scientific Safety Data Sheets.[1][2]

Causality Behind Safety Measures: The compound's classification as harmful via multiple exposure routes (oral, dermal, inhalation) and as a skin and eye irritant dictates the necessity of stringent personal protective equipment (PPE) protocols.[1][2] The potential for respiratory irritation underscores the importance of handling this solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[2]

Core Principles of Disposal

The disposal of chemical waste is not merely a logistical task but a regulated process governed by principles of safety and environmental protection. The primary directive is to prevent the release of hazardous substances into the environment.[3] Therefore, under no circumstances should this compound be disposed of in the regular trash or down the drain. [3][4]

The compound must be treated as a hazardous chemical waste and disposed of through your institution's official hazardous waste management program.[4]

Detailed Disposal Workflow

The following diagram and protocols outline the decision-making process and step-by-step procedures for the safe disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (e.g., Unused Reagent, Contaminated Materials) ppe Step 1: Don Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe container_type Is waste solid or liquid (rinsate)? ppe->container_type solid_waste Step 2: Collect Solid Waste - Place in a compatible, sealable container. - Avoid compacting to minimize dust. container_type->solid_waste Solid liquid_waste Step 2: Collect Liquid Waste (Rinsate) - Place in a compatible, sealable container for hazardous aqueous waste. container_type->liquid_waste Liquid labeling Step 3: Label Container - 'Hazardous Waste' - 'this compound' - List all components & concentrations - Hazard Pictograms - Accumulation Start Date solid_waste->labeling liquid_waste->labeling segregation Step 4: Segregate Waste - Store away from incompatible materials (strong acids, bases, oxidizers). - Use secondary containment. labeling->segregation storage Step 5: Store in Designated SAA (Satellite Accumulation Area) segregation->storage ehs_contact Step 6: Arrange for Disposal - Contact Institutional EHS for pickup. - Follow site-specific procedures. storage->ehs_contact end Waste Removed by EHS ehs_contact->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Experimental Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired pure compounds, as well as mixtures or materials (e.g., contaminated weigh paper, gloves) containing this compound.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards, and chemical-resistant gloves (e.g., nitrile).[2]

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid. A high-density polyethylene (HDPE) or glass container is typically suitable.[5] Reusing the original product container is often the best practice, provided it is in good condition.[5]

  • Waste Collection: Carefully transfer the solid waste into the designated container.[2] Avoid any actions that could generate dust. Do not compact the waste. For contaminated items like gloves or wipes, place them directly into the container.

  • Labeling: The waste container must be accurately labeled.[5][6] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents.

    • The approximate concentration or quantity.

    • The date you first added waste to the container (accumulation start date).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Storage: Keep the waste container sealed at all times, except when adding waste.[6] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked.[7] The storage location must provide secondary containment and be segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]

  • Disposal: Once the container is full (not exceeding 90% capacity) or ready for disposal, contact your institution's EHS department to arrange for collection.[4][6] Do not transport hazardous waste yourself.[4]

Experimental Protocol 2: Decontamination of Empty Containers

An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous trash.[4]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble. Water solubility is not well-documented, so a common organic solvent like methanol or acetone may be appropriate. Consult solubility information if available.

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. [5] Collect the rinsate in a designated hazardous waste container for halogen-free organic solvent waste.[6]

  • Container Preparation: After triple-rinsing, allow the container to air dry completely in the fume hood.

  • Final Disposal: Once dry, deface or remove the original label to prevent confusion.[4][5] The container can now be disposed of in the appropriate receptacle for clean lab glass or plastic.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Cleanup (for small, manageable spills only): If you are trained and it is safe to do so, clean up the spill.

    • Ensure adequate ventilation and wear appropriate PPE (respiratory protection may be required).[2]

    • Gently sweep up the solid material, avoiding dust generation.[2]

    • Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into a labeled hazardous waste container.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

References

A Proactive Safety Framework: Handling Oxazolo[5,4-b]pyridin-2(1H)-one in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development pushes into novel chemical spaces, the foundational principles of laboratory safety remain paramount. Oxazolo[5,4-b]pyridin-2(1H)-one and its related heterocyclic scaffolds are integral building blocks in medicinal chemistry. Ensuring the safety of the researchers who handle these compounds is not merely a procedural checkbox; it is a critical component of rigorous and reproducible science. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

The Causality of Hazard: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its structural analogues and constituent chemical classes. The isomeric compound, Oxazolo[4,5-b]pyridin-2(3H)-one, provides a strong surrogate for hazard assessment.

According to aggregated GHS data, this class of compound presents several potential hazards.[1][2] The pyridine ring, a core component, is known for its potential to cause health issues upon skin contact, ingestion, or inhalation.[3] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring meticulous handling.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[1][2]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.H315[1][2][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.H319[1][2][4]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2]

This hazard profile dictates that the primary routes of exposure to be protected against are inhalation, skin contact, and eye contact.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood.[3][5] This is non-negotiable, as it contains vapors and fine particulates, preventing inhalation.

  • Administrative Controls: Establish designated areas for handling this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling hazardous materials.

Core Protective Equipment: A Step-by-Step Mandate

The selection of PPE must be deliberate and directly address the identified hazards. The following provides a detailed protocol for researchers.

Eye and Face Protection: The First Barrier

Rationale: The high risk of serious eye irritation necessitates robust protection against splashes, even when working with small quantities.

  • Required: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3][6] They provide a full seal around the eyes, protecting from splashes, vapors, and dust.

  • Conditional: A full face shield should be worn over chemical splash goggles when there is a heightened risk of splashing or explosion, such as when handling larger quantities (>1 L) or conducting highly exothermic reactions.[6][7] Safety glasses alone are insufficient.

Hand Protection: Preventing Dermal Absorption

Rationale: As the compound is harmful upon skin contact and causes irritation, gloves are essential.[1][2] The choice of glove material is critical for ensuring an effective barrier.

  • For Incidental Contact (e.g., weighing, transfers): Disposable nitrile gloves are the standard recommendation.[3][5] They offer good dexterity and protection against a wide range of chemicals for short-duration tasks.[7]

  • For Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion, more robust glove selection is required. While specific breakthrough data for this compound is unavailable, guidance for handling pyridine suggests butyl rubber or neoprene gloves offer superior resistance.[3][8][9]

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves over the cuffs of the lab coat to create a protective overlap.

    • If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.

    • Never reuse disposable gloves.

Body Protection: Shielding the Skin

Rationale: A barrier must be in place to protect the skin on the arms and body from accidental spills and contamination.

  • Required: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.[6]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[6][7] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in a fire.

Respiratory Protection: A Situational Necessity

Rationale: While a fume hood is the primary control for preventing inhalation, a respirator may be required in specific situations where engineering controls are insufficient or during an emergency.

  • Standard Operations: For routine handling inside a certified fume hood, a respirator is not typically required.

  • Emergency or Spill Cleanup: In the event of a large spill outside of a fume hood, or if ventilation fails, respiratory protection is critical. Personnel must be medically cleared, trained, and fit-tested to use a respirator.[7] A half-mask or full-face air-purifying respirator with organic vapor cartridges and N95 particulate filters would be appropriate.[10]

Operational Plans: From Use to Disposal

A proactive safety plan extends beyond wearing PPE to include its proper removal and the disposal of all contaminated materials.

PPE Selection and Workflow Diagram

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_work Work Phase cluster_dof Doffing & Disposal start Task: Handle this compound controls Confirm Fume Hood is Certified and Operational start->controls ppe_core Don Core PPE: - Closed-toe shoes - Long pants - Lab coat (fully buttoned) controls->ppe_core ppe_eyes Don Chemical Splash Goggles ppe_core->ppe_eyes ppe_gloves Inspect and Don Nitrile Gloves (over lab coat cuffs) ppe_eyes->ppe_gloves work Perform Chemical Handling (Weighing, Dissolving, Reaction Setup) ppe_gloves->work doff_gloves Remove Gloves using Contamination-Free Technique work->doff_gloves doff_goggles Remove Goggles doff_gloves->doff_goggles disposal Dispose of Contaminated PPE and Chemical Waste in Designated Hazardous Waste Bins doff_gloves->disposal doff_coat Remove Lab Coat doff_goggles->doff_coat wash Wash Hands Thoroughly doff_coat->wash

Caption: PPE selection and workflow for handling this compound.

Step-by-Step Doffing (Removal) Procedure

The order of PPE removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head. Avoid touching the front surface.

  • Lab Coat: Remove the lab coat by rolling it down the arms and turning it inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11][12]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of in a designated solid hazardous waste container.

  • Chemical Waste: Unused chemical and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local environmental regulations.[5] Do not pour chemical waste down the drain.[4]

Emergency Response

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of proactive safety, ensuring that groundbreaking research is conducted without compromising the well-being of the scientific professionals at its core.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.